5-Methylthiophen-3-amine hydrochloride
Description
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Properties
IUPAC Name |
5-methylthiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCSSADWVQMLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856299 | |
| Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24030-01-1 | |
| Record name | 5-Methylthiophen-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophen-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Methylthiophen-3-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methylthiophen-3-amine Hydrochloride
Abstract
This compound is a heterocyclic amine of interest as a potential building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug discovery, where these parameters govern formulation, bioavailability, and pharmacokinetic profiles. This technical guide provides a detailed examination of the known and predicted . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from structural analogs, predictive models, and established chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine critical parameters such as solubility, pKa, and lipophilicity, ensuring a robust foundation for future research and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is the salt formed from the reaction of the free base, 5-methylthiophen-3-amine, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.
| Identifier | Data | Source |
| IUPAC Name | 5-methylthiophen-3-amine;hydrochloride | N/A |
| Synonyms | 3-Amino-5-methylthiophene hydrochloride | N/A |
| CAS Number | 24030-01-1 | [1] |
| Molecular Formula | C₅H₈ClNS | [2] |
| Molecular Weight | 149.64 g/mol | [2] |
| Canonical SMILES | CC1=CC(=CS1)N.Cl | [3] |
| InChI Key | QQRODCVDMUHZCX-UHFFFAOYSA-N | [2] |
The structure features a five-membered thiophene ring, which is an important scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring. The amine group at the 3-position imparts basicity, while the methyl group at the 5-position influences the molecule's electronic properties and lipophilicity.
Core Physicochemical Properties
The behavior of a compound in a biological or chemical system is dictated by its intrinsic physicochemical properties. The following table summarizes the available and predicted data for this compound.
| Property | Value / Description | Rationale & Significance |
| Physical State | Expected to be a solid, crystalline powder at room temperature. | Based on analogous compounds like thiophen-3-amine hydrochloride. The solid state is critical for handling, formulation, and storage. |
| Melting Point | Data not available. (Analog: thiophen-3-amine HCl, 172-173 °C) | The melting point is a key indicator of purity and lattice energy. A sharp melting range suggests high purity. |
| Molecular Weight | 149.64 g/mol | [2] Calculated from the molecular formula. Essential for all stoichiometric calculations. |
| Aqueous Solubility | Expected to have good water solubility. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water compared to the free base, enhancing solubility.[4] |
| pKa | Data not available. (Predicted range: 4-5 for the protonated amine) | The pKa of the conjugate acid (R-NH₃⁺) determines the ionization state at different pH values, which profoundly impacts solubility, absorption, and receptor binding. |
| Lipophilicity (XlogP) | 1.3 (for the free base) | [3] This predicted value for the free base indicates moderate lipophilicity. The ionized hydrochloride form will have a much lower partition coefficient (LogD) at physiological pH, favoring the aqueous phase. |
Analytical Characterization and Spectral Profile
Unambiguous identification and purity assessment are critical for any scientific study. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure. For this compound dissolved in a suitable solvent like D₂O or DMSO-d₆, the following signals are expected:
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons.
-
Two distinct signals in the aromatic region for the two thiophene ring protons (at C2 and C4).
-
A broad signal for the ammonium (-NH₃⁺) protons, which may exchange with solvent protons.
-
-
¹³C NMR:
-
A signal in the aliphatic region for the methyl carbon.
-
Four distinct signals in the aromatic/heteroaromatic region for the thiophene ring carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
~2800-3100 cm⁻¹: N-H stretching from the ammonium group.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl and thiophene groups.
-
~1500-1600 cm⁻¹: N-H bending vibrations.
-
~1400-1550 cm⁻¹: C=C stretching within the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be that of the free base [M+H]⁺, corresponding to the cationic form C₅H₈NS⁺. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy.[5]
Chromatographic Purity
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for determining the purity of small molecules. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA. Gas chromatography (GC) can also be employed, often coupled with mass spectrometry (GC-MS), for purity analysis and identification of volatile impurities.[6][7]
Experimental Protocols for Physicochemical Characterization
The causality behind robust protocol design is the generation of reproducible and trustworthy data. The following methods are standard in the pharmaceutical industry and are designed to be self-validating.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Expertise & Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. The core principle is to create a saturated solution at equilibrium, then measure the concentration of the dissolved solute. This method is chosen for its accuracy and direct measurement of the compound's intrinsic property.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A mechanical shaker or rotator is ideal.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a calibration curve.[8]
-
Calculation: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for Aqueous Solubility Determination.
Protocol: Determination of LogD (Shake-Flask Method)
Expertise & Rationale: Lipophilicity is a critical determinant of a drug's ability to cross cell membranes. LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds. This protocol measures the compound's partitioning between an aqueous phase (buffer at pH 7.4) and an immiscible organic phase (n-octanol), mimicking the lipid/water environments in the body.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffer (pH 7.4) and buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each layer using HPLC or LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Caption: Workflow for LogD Determination.
Stability, Storage, and Safety
Chemical Stability and Storage
Based on data for analogous amine hydrochlorides, this compound is likely to be hygroscopic.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture uptake and potential degradation.[9][10] Long-term stability studies under various temperature and humidity conditions (following ICH guidelines) would be necessary for pharmaceutical development.
Safety and Handling
Hazard Profile: Based on safety data sheets for structurally related compounds, this compound should be handled as a hazardous substance.[11]
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[13] Avoid creating dust when handling the solid material.[9]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
Conclusion
This compound presents as a valuable chemical intermediate whose full potential is yet to be explored. While publicly available experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on chemical principles, data from analogous structures, and predictive tools. The detailed experimental protocols herein are designed to empower researchers to generate the high-quality, reproducible data necessary to advance their work. By adhering to the outlined analytical, handling, and safety procedures, scientists can confidently and safely incorporate this compound into their research and development pipelines.
References
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PubChem. 5-Methylthiophen-3-amine | C5H7NS | CID 6422232. Available from: [Link]
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PubChem. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181. Available from: [Link]
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PubChemLite. This compound (C5H7NS). Available from: [Link]
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Royal Society of Chemistry. Analytical Methods. Available from: [Link] (Note: General reference for analytical techniques).
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Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. Available from: [Link]
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Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
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MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]
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- 4. CAS 25475-76-7: thiophen-3-amine hydrochloride [cymitquimica.com]
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Navigating the Spectroscopic Landscape of 5-Methylthiophen-3-amine Hydrochloride: A Technical Guide to ¹H and ¹³C NMR Spectral Interpretation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular architecture of organic compounds. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectral characteristics of 5-Methylthiophen-3-amine hydrochloride.
It is important to note that a comprehensive, publicly available experimental dataset for the ¹H and ¹³C NMR spectra of this compound is not readily found in common spectral databases as of early 2026. Therefore, this guide will focus on a detailed prediction and interpretation of the expected spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally analogous compounds. We will explore the anticipated chemical shifts, coupling constants, and multiplicities, providing a robust framework for researchers to interpret experimentally acquired data. Furthermore, a detailed experimental protocol for obtaining high-quality NMR spectra for this compound is provided.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl group protons, the two aromatic protons on the thiophene ring, and the amine protons. The hydrochloride form will influence the chemical shift and appearance of the amine protons.
Expected Chemical Shifts (δ) and Multiplicities
-
Methyl Protons (CH₃ at C5): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm . The electron-donating nature of the methyl group and its position on the thiophene ring influence this chemical shift.
-
Aromatic Protons (H2 and H4): The thiophene ring possesses two non-equivalent aromatic protons.
-
H2: This proton is situated between the sulfur atom and the carbon bearing the amine group. Its chemical shift is expected to be in the range of δ 6.8-7.2 ppm .
-
H4: This proton is adjacent to both the methyl group and the carbon with the amine functionality. Its resonance is anticipated around δ 6.5-6.9 ppm .
-
-
Amine Protons (NH₃⁺): Due to the formation of the hydrochloride salt, the amine group will be protonated (NH₃⁺). These protons are expected to give a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but would likely appear in the downfield region, potentially between δ 8.0-10.0 ppm . This broadening is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent.[1]
Expected Coupling Constants (J)
The coupling between the two aromatic protons, H2 and H4, is a key diagnostic feature. In a 3-substituted thiophene ring, the coupling constant between H2 and H4 (J2,4) is typically small, in the range of 1.0-2.0 Hz . This results in both signals appearing as narrow doublets.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (at C5) | 2.2 - 2.5 | Singlet (s) | - |
| H4 | 6.5 - 6.9 | Doublet (d) | J2,4 = 1.0 - 2.0 |
| H2 | 6.8 - 7.2 | Doublet (d) | J2,4 = 1.0 - 2.0 |
| NH₃⁺ | 8.0 - 10.0 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the four carbon atoms of the thiophene ring and the one methyl carbon. The chemical shifts are influenced by the heteroatom (sulfur) and the substituents (methyl and protonated amine).
Expected Chemical Shifts (δ)
-
Methyl Carbon (CH₃ at C5): This aliphatic carbon will resonate at the highest field (lowest ppm value), anticipated in the range of δ 14-18 ppm .
-
Thiophene Ring Carbons:
-
C2: This carbon, positioned between the sulfur and the C3-NH₃⁺, is expected to have a chemical shift in the range of δ 120-125 ppm .
-
C3: The carbon directly attached to the protonated amine group will be significantly deshielded and is predicted to appear around δ 130-135 ppm .
-
C4: This carbon, adjacent to the methyl group, is expected to resonate in the region of δ 125-130 ppm .
-
C5: The carbon bearing the methyl group is anticipated to have a chemical shift in the range of δ 140-145 ppm .
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C5) | 14 - 18 |
| C2 | 120 - 125 |
| C4 | 125 - 130 |
| C3 | 130 - 135 |
| C5 | 140 - 145 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its relatively high boiling point. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) could also be considered, though the NH protons will exchange with deuterium in these solvents.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[1][2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
III. ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): 3-4 seconds for good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.
IV. ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 240 ppm.
V. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Workflow for Structural Elucidation
The following diagram illustrates the comprehensive workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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SpectraBase. (n.d.). benzo[b]thiophen-3-amine, 6-phenoxy-2-phenyl-, 1,1-dioxide. Retrieved January 21, 2026, from [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophenes. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved January 21, 2026, from [Link]
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SpectraBase. (n.d.). Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 5-Methylthiophen-2-amine hydrochloride. Retrieved January 21, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved January 21, 2026, from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 21, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to the Characterization of 5-Methylthiophen-3-amine Hydrochloride: A First-Principles Approach to Solubility and Stability Profiling
Introduction
5-Methylthiophen-3-amine hydrochloride is a heterocyclic amine salt possessing a structure amenable to further chemical modification, making it a valuable building block for creating more complex molecules, including potential active pharmaceutical ingredients (APIs). The thiophene ring is a well-known bioisostere for the benzene ring in drug design, while the amine group provides a key reactive handle. Understanding the fundamental properties of solubility and stability is a non-negotiable prerequisite for its effective use. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the loss of material and the formation of unknown, potentially toxic impurities.[1][2]
This technical guide eschews a simple data sheet format. Instead, it empowers the researcher by providing a comprehensive, step-by-step experimental blueprint to determine these critical properties from scratch. We will proceed logically from initial material characterization to in-depth solubility profiling and conclude with a rigorous, multi-faceted stability assessment, including forced degradation studies as mandated by international guidelines.[3][4][5]
Part 1: Pre-Analytical Characterization & Purity Assessment
Before any meaningful solubility or stability data can be generated, the identity and purity of the starting material must be unequivocally confirmed. This step is foundational to the trustworthiness of all subsequent results.
1.1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure. The proton NMR should show characteristic peaks for the methyl group, the aromatic thiophene protons, and the amine protons (which may be broad or exchangeable).
-
Mass Spectrometry (MS): Determine the molecular weight of the free base (113.18 g/mol )[6] to confirm the compound's identity.
1.2. Purity Assessment via Stability-Indicating HPLC Method A high-performance liquid chromatography (HPLC) method capable of separating the parent compound from potential impurities and future degradation products is essential.[7][8] This "stability-indicating" method will be the primary analytical tool for all subsequent experiments.
Protocol: Initial HPLC Method Development
-
Column Selection: Start with a robust, reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
B: Acetonitrile or Methanol. .
-
Rationale: An acidic mobile phase is chosen to ensure the amine hydrochloride remains in its protonated, more water-soluble form, promoting sharp peak shapes.
-
-
Detection: UV detector set at a wavelength of maximum absorbance for the thiophene chromophore (determined via UV scan, typically ~230-260 nm).
-
Gradient Elution: Run a broad gradient (e.g., 5% B to 95% B over 20 minutes) to elute all potential impurities.
-
Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve a sharp peak for 5-Methylthiophen-3-amine with a retention time of 5-10 minutes and baseline separation from any observed impurities. This method will be further refined in the forced degradation section.
Part 2: Comprehensive Solubility Profiling
Solubility dictates how a compound can be handled, formulated, and absorbed in biological systems. We will determine two key types of solubility: kinetic and thermodynamic.[9][10]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[9][11] It is a high-throughput assessment relevant for early-stage screening.[10][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent.[13][14] This is the "gold standard" measurement, critical for formulation and biopharmaceutical assessment.[13]
Workflow for Solubility Determination
Caption: Workflow for determining kinetic and thermodynamic solubility.
Protocol 2.1: Thermodynamic Solubility (Shake-Flask Method)
This protocol is considered the gold standard for determining equilibrium solubility.[11][13]
-
Preparation: Add an excess amount of solid this compound to several vials (e.g., 5-10 mg in 1 mL of solvent). A visible amount of undissolved solid should remain.
-
Solvent Systems: Use a range of pharmaceutically relevant aqueous and organic solvents.
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.01 M HCl (pH 2), Acetate Buffer (pH 4.5).
-
Organic: Methanol, Ethanol, Dichloromethane.
-
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for at least 24 hours. 48 hours is preferable to ensure equilibrium is reached.[1]
-
Phase Separation: Allow the vials to stand undisturbed for 30 minutes. Carefully withdraw the supernatant and filter it through a 0.45 µm chemical-resistant filter (e.g., PTFE).
-
Rationale: Filtration removes any remaining solid particulates that would otherwise lead to an overestimation of solubility.[14] Adsorption to the filter should be checked and accounted for if significant.
-
-
Quantification: Dilute the clear filtrate with the mobile phase and quantify the concentration of the dissolved compound using the pre-developed HPLC method against a standard calibration curve.
Data Presentation: Solubility Profile
Summarize the results in a clear, tabular format.
| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |
| Purified Water | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |
| 0.01 M HCl (pH 2) | 25 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer (pH 4.5) | 37 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
Part 3: Comprehensive Stability Assessment
The purpose of stability testing is to understand how the quality of the compound changes over time under the influence of environmental factors like temperature, humidity, and light.[15]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating analytical method.[16][17] The goal is to intentionally degrade the compound to an extent of 5-20% to ensure that the analytical method can separate the parent peak from all potential degradation products.[17]
Potential Degradation Pathways:
-
Thiophene Ring: The electron-rich thiophene ring is susceptible to oxidation at the sulfur atom, potentially forming a thiophene-S-oxide.[18]
-
Amine Hydrochloride Salt: As an amine salt, it can be susceptible to disproportionation (conversion to free base) in the presence of basic excipients or high humidity.[19][20]
Protocol 3.1: Forced Degradation Studies Prepare solutions of the compound (~1 mg/mL) and subject them to the following conditions. A control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation (Solution): Store the solution in water at 60°C for 48 hours.[1]
-
Photostability (Solution & Solid): Expose the compound (in solution and as a thin solid layer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22] A dark control should be run in parallel to differentiate light effects from thermal effects.[23]
After exposure, neutralize the acid/base samples, dilute all samples appropriately, and analyze using the HPLC method. The chromatograms must be inspected for new peaks. The HPLC method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Formal Stability Studies (ICH Guidelines)
Once the stability-indicating method is confirmed, a formal stability study should be initiated on at least one batch of the compound according to ICH Q1A(R2) guidelines.[3][4][5]
Protocol 3.2: Solid-State Stability
-
Sample Preparation: Place the solid compound in clear and amber glass vials to assess light protection.
-
Storage Conditions:
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Time Points: Pull samples at pre-determined intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical form.
-
Assay and Purity: Use the validated stability-indicating HPLC method to determine the amount of the parent compound remaining and the percentage of total impurities.
-
Data Presentation: Stability Summary
| Condition | Time (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 | White Powder | 100.0 | [Value] |
| 3 | [Observation] | [Value] | [Value] | |
| 6 | [Observation] | [Value] | [Value] | |
| 12 | [Observation] | [Value] | [Value] | |
| 40°C / 75% RH | 0 | White Powder | 100.0 | [Value] |
| 1 | [Observation] | [Value] | [Value] | |
| 3 | [Observation] | [Value] | [Value] | |
| 6 | [Observation] | [Value] | [Value] |
Workflow for Stability Assessment
Caption: Logical workflow for stability assessment, from method development to formal studies.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for determining the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in chemical synthesis, formulation development, and broader drug discovery programs. The emphasis on developing and validating a stability-indicating analytical method from the outset ensures the integrity of all generated data and aligns with global regulatory expectations.
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
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Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]
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FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
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Quality Guidelines. (n.d.). ICH. [Link]
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Q1A(R2) Guideline. (n.d.). ICH. [Link]
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Wang, J., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 252, 126514. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]
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Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-20. [Link]
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Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
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Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. (2022). Biomedical Chromatography. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
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Thiophen-3-amine hydrochloride. (n.d.). PubChem. [Link]
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Wang, S., et al. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 107(1), 5-16. [Link]
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Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
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Smith, A. D., et al. (2015). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 104(12), 4141-50. [Link]
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Stability of pharmaceutical salts in solid oral dosage forms. (2018). ResearchGate. [Link]
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Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions. (2021). Molecular Pharmaceutics. [Link]
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An In-depth Technical Guide to the Characterization of GS-441524: A Promising Antiviral Nucleoside Analog
Abstract: This technical guide provides a comprehensive overview of GS-441524, a nucleoside analog with significant antiviral properties. While the inquiry specified CAS number 24030-01-1, this number corresponds to 5-methylthiophen-3-amine hydrochloride, a different chemical entity. Recognizing the likely interest of researchers and drug development professionals in antiviral agents, this guide focuses on GS-441524 (CAS 1191237-69-0), the primary plasma metabolite of the prodrug Remdesivir. This document details the mechanism of action, physicochemical properties, synthesis, and comprehensive analytical characterization of GS-441524. It is intended to serve as a valuable resource for scientists engaged in antiviral research and the development of novel therapeutics.
Introduction: The Emergence of GS-441524 in Antiviral Research
GS-441524 is a small molecule nucleoside analog developed by Gilead Sciences that has demonstrated broad-spectrum antiviral activity.[1] It is the active metabolite of the well-known antiviral drug Remdesivir.[2] Initially investigated for its potential against various RNA viruses, GS-441524 has gained significant attention for its remarkable efficacy in treating Feline Infectious Peritonitis (FIP), a once-fatal coronavirus-induced disease in cats.[3][4] This success has positioned GS-441524 as a critical compound for both veterinary and human antiviral research, particularly in the context of emerging coronaviruses.[3]
This guide is designed to provide an in-depth technical understanding of GS-441524, from its fundamental mechanism of action to the practical aspects of its analytical characterization. For drug development professionals, a thorough characterization is paramount for ensuring product quality, safety, and efficacy.
Mechanism of Action: A Competitive Inhibitor of Viral RNA Synthesis
GS-441524 exerts its antiviral effect by acting as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][5] The molecule's structural resemblance to adenosine allows it to be incorporated into nascent viral RNA chains.[3]
Intracellular Activation and RNA Chain Termination
Once inside a host cell, GS-441524 undergoes a three-step phosphorylation process to its active triphosphate form, GS-443902.[1][6] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the viral RdRp.[5] The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral replication.[1][3]
Caption: Intracellular activation and mechanism of action of GS-441524.
Physicochemical Properties and Synthesis Overview
A comprehensive understanding of the physicochemical properties of GS-441524 is fundamental for its formulation and delivery.
| Property | Value | Source |
| CAS Number | 1191237-69-0 | [4] |
| Molecular Formula | C₁₂H₁₃N₅O₄ | [1] |
| Molecular Weight | 291.26 g/mol | [4] |
| Appearance | White to slightly yellowish powder | [4] |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | [1] |
Synthesis
The synthesis of GS-441524 is a multi-step process. While detailed proprietary synthesis routes are held by Gilead Sciences, published literature outlines feasible synthetic pathways.[7][8] A common approach involves the coupling of a protected ribose derivative with the pyrrolotriazine heterocyclic base, followed by deprotection steps.[7] More recent publications describe highly efficient, gram-scale syntheses of Remdesivir starting from GS-441524, highlighting the availability of this key intermediate for research and development.[7][8] These methods often focus on stereoselectivity and yield optimization.[7][8]
Caption: Generalized synthetic workflow for GS-441524.
Analytical Characterization: A Multi-faceted Approach
The comprehensive characterization of GS-441524 is critical for ensuring its identity, purity, and quality. A suite of orthogonal analytical techniques should be employed.
Identification and Structural Elucidation
4.1.1. Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the identification and structural confirmation of small molecules like GS-441524.[9]
-
Protocol: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
-
Sample Preparation: Prepare a dilute solution of GS-441524 in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly or via liquid chromatography (LC). Acquire data in positive ion mode.
-
Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be within a narrow mass tolerance (typically <5 ppm) of the theoretical exact mass of GS-441524 (C₁₂H₁₄N₅O₄⁺).
-
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of GS-441524, confirming the connectivity of atoms and stereochemistry.
-
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of GS-441524 in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.
-
Data Interpretation: The chemical shifts, coupling constants, and correlations in the spectra should be consistent with the known structure of GS-441524.
-
Purity Assessment
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of GS-441524 and quantifying any impurities.[7]
-
Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve a known concentration of GS-441524 in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor the elution profile at an appropriate UV wavelength.
-
Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to GS-441524. Impurities will appear as separate peaks.
-
Caption: A comprehensive workflow for the analytical characterization of GS-441524.
Applications and Future Directions
The primary and most celebrated application of GS-441524 is in the treatment of Feline Infectious Peritonitis (FIP).[5][6] Clinical studies and real-world use have demonstrated high success rates in treating this otherwise fatal disease.[5]
Beyond its veterinary applications, GS-441524 continues to be a subject of research for its potential in treating human diseases. Its activity against various coronaviruses, including SARS-CoV-2, has been documented.[1] Researchers are also exploring the development of oral prodrugs of GS-441524 to improve its bioavailability.[10]
Conclusion
GS-441524 stands as a testament to the potential of nucleoside analogs in combating viral diseases. Its journey from a metabolite of Remdesivir to a life-saving treatment for FIP underscores the importance of continued research in this area. For scientists and drug development professionals, a robust and thorough characterization of this molecule, utilizing a suite of orthogonal analytical techniques, is essential for advancing its potential therapeutic applications. This guide provides a foundational framework for such characterization, emphasizing the principles of scientific integrity and technical rigor.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Methylthiophen-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Methylthiophen-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of direct experimental data for this specific salt, this guide synthesizes information from foundational chemical principles, spectroscopic data from closely related analogs, and computational modeling to present a robust theoretical framework. We will delve into the intricacies of the thiophene ring's aromaticity, the influence of substituents on its geometry, and the conformational preferences dictated by the protonated amine group. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of substituted aminothiophenes.
Introduction: The Significance of the Aminothiophene Scaffold
Thiophene and its derivatives are a cornerstone in the world of heterocyclic compounds, renowned for their diverse pharmacological activities.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents.[2] The introduction of an amino group, particularly at the 3-position, imparts unique electronic and structural characteristics that are crucial for molecular interactions with biological targets. The hydrochloride salt form is of particular relevance in drug development, as it often enhances the solubility and stability of amine-containing compounds.
Understanding the precise three-dimensional structure and conformational dynamics of molecules like this compound is paramount. These features govern how a molecule binds to its target receptor, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. This guide will, therefore, provide a detailed exploration of these structural aspects, building from fundamental principles to advanced computational insights.
Molecular Structure: A Blend of Aromaticity and Substituent Effects
The core of this compound is the thiophene ring. Thiophene is an aromatic compound, meaning it has a planar, cyclic, conjugated system of p-orbitals containing 4n+2 π-electrons (in this case, 6), which confers significant stability.[3] The geometry of the thiophene ring is known to be planar.[4]
The introduction of a methyl group at the 5-position and a protonated amino group (-NH3+) at the 3-position will induce subtle but important changes to the bond lengths and angles of the thiophene ring compared to the parent molecule.
Key Structural Features:
-
Planarity: The thiophene ring itself is expected to be essentially planar.[5]
-
Bond Lengths and Angles: Computational studies on thiophene derivatives show that C-S bond lengths are typically around 1.72 Å, C=C bonds are approximately 1.37 Å, and C-C bonds are around 1.42 Å. The bond angles within the ring are not uniform due to the presence of the larger sulfur atom.
-
Influence of Substituents:
-
The methyl group at C5 is an electron-donating group, which can slightly influence the electron density distribution in the ring.
-
The ammonium group (-NH3+) at C3 is an electron-withdrawing group due to the positive charge. This will significantly impact the electronic properties of the thiophene ring. The C3-N bond will have single bond character.
-
-
The Hydrochloride Salt: The presence of the chloride counter-ion (Cl-) is crucial. It will be located in proximity to the ammonium group, forming a strong ionic interaction. Hydrogen bonding between the ammonium protons and the chloride ion is also expected, which will play a significant role in the crystal packing of the solid state.
Table 1: Predicted Molecular Parameters of 5-Methylthiophen-3-amine Cation
| Parameter | Predicted Value Range | Rationale |
| C2-C3 Bond Length | 1.38 - 1.42 Å | Influenced by aromaticity and the C3-substituent. |
| C3-C4 Bond Length | 1.40 - 1.44 Å | Aromatic single bond character. |
| C4-C5 Bond Length | 1.37 - 1.41 Å | Aromatic double bond character. |
| C5-S1 Bond Length | 1.71 - 1.75 Å | Typical C-S bond in a thiophene ring. |
| C2-S1 Bond Length | 1.71 - 1.75 Å | Typical C-S bond in a thiophene ring. |
| C3-N Bond Length | 1.46 - 1.50 Å | Single bond between an sp2 carbon and an sp3 nitrogen. |
| C5-C(methyl) Bond Length | 1.50 - 1.54 Å | Standard sp2-sp3 carbon-carbon single bond. |
Note: These values are estimations based on data from similar structures and computational models. Actual values can only be confirmed by high-resolution experimental methods like X-ray crystallography.
Conformational Analysis: The Role of the Ammonium Group
For a molecule with a rigid aromatic ring, the primary source of conformational flexibility arises from the rotation of its substituents. In the case of this compound, the key rotational bond is the C3-N bond.
Due to the tetrahedral geometry of the -NH3+ group, rotation around the C3-N bond will result in different spatial orientations of the ammonium protons relative to the thiophene ring. While the energy barrier for this rotation is expected to be relatively low, certain conformations may be favored due to steric and electronic interactions.
Potential Conformers:
The orientation of the ammonium group can be described by the dihedral angle defined by a plane containing a C-S bond in the ring and the C3-N bond. It is likely that the ammonium protons will adopt a staggered conformation relative to the adjacent C-H or C-S bonds of the ring to minimize steric hindrance.
Recommended Methodologies for Structural and Conformational Elucidation
To obtain definitive information about the molecular structure and conformation of this compound, a combination of experimental and computational techniques is essential.
Experimental Protocols
A. Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
-
Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding with the chloride ion.[5]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and can also provide insights into conformational dynamics.[6]
-
¹H NMR Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum would be expected to show distinct signals for the two protons on the thiophene ring, the methyl protons, and the ammonium protons. The chemical shifts of the ring protons will be indicative of the electronic environment influenced by the methyl and ammonium groups.
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to probe through-space proximities between protons, which can help to determine the preferred conformation of the ammonium group relative to the ring.
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The spectrum will show five distinct signals for the five carbon atoms in the molecule (four in the ring and one in the methyl group). The chemical shifts will provide information about the electronic nature of each carbon atom.
-
Computational Modeling
In the absence of experimental data, or to complement it, computational chemistry provides a powerful predictive tool.
-
Density Functional Theory (DFT) Calculations:
-
Geometry Optimization: A DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a full geometry optimization of the 5-Methylthiophen-3-amine cation. This will provide theoretical values for bond lengths and angles.[7]
-
Conformational Search: A systematic conformational search can be performed by rotating the C3-N bond to identify the lowest energy conformers and the rotational energy barrier.
-
NMR Chemical Shift Prediction: DFT calculations can also be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data for structure verification.
-
Visualization of Key Concepts
Molecular Structure
Caption: Integrated workflow for the comprehensive structural and conformational analysis of this compound.
Conclusion
References
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]
-
Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. ResearchGate. [Link]
-
C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Institutes of Health. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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The 1 H NMR spectrum of Compound 3. ResearchGate. [Link]
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]
-
Thiophene-3-carbonyl Chloride. MDPI. [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]
-
Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. [Link]
-
Aromaticity. Wikipedia. [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
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Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Institutes of Health. [Link]
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- 7. mdpi.com [mdpi.com]
spectroscopic analysis of substituted aminothiophenes
An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Aminothiophenes
Foreword: The Aminothiophene Core in Modern Science
Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their inherent structural features—an electron-rich aromatic system combined with a nucleophilic amino group—make them versatile building blocks for a vast array of functional molecules. In drug development, this core is found in agents with anticancer, antimicrobial, and anti-inflammatory properties.[3][4] In materials science, their derivatives are crucial for developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][6]
The journey from a synthetic hypothesis to a confirmed molecular entity is critically dependent on rigorous structural elucidation. Spectroscopic analysis is the cornerstone of this process. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—to the structural characterization of substituted aminothiophenes. We will move beyond rote data reporting to explain the causality behind spectral features, grounding our interpretations in established physicochemical principles and field-proven insights.
The Integrated Spectroscopic Workflow: A Holistic Approach
Characterizing a novel substituted aminothiophene is not a linear process but an integrated workflow where each technique provides a unique piece of the structural puzzle. The data are corroborative; an ambiguity in one spectrum is often resolved by another. This self-validating system ensures the highest degree of confidence in the final structural assignment.
Caption: Integrated workflow for the characterization of substituted aminothiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For substituted aminothiophenes, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the thiophene ring and the nature of the substituents themselves.
Expert Insights: Interpreting ¹H NMR Spectra
The chemical shifts (δ) of the protons on the 2-aminothiophene ring are highly sensitive to the electronic environment. The amino group at position 2 is a strong electron-donating group, which significantly shields the ring protons, causing them to appear at higher fields (lower ppm) compared to unsubstituted thiophene (δ 7.0-7.4 ppm).
Typical Chemical Shifts for Protons on a 2-Aminothiophene Ring:
| Proton Position | Typical δ (ppm) | Causality |
| H-3 | 5.8 - 6.5 | Highly shielded due to proximity to the -NH₂ group. |
| H-4 | 6.0 - 7.0 | Influenced by substituents at positions 3 and 5. |
| H-5 | 6.5 - 7.5 | Generally the most deshielded of the ring protons. |
| -NH₂ | 4.0 - 6.0 | Broad singlet; position is solvent and concentration-dependent. |
Note: These are approximate ranges and can shift significantly based on the electronic nature of other substituents.
The coupling constants (J) between adjacent ring protons are also diagnostic:
-
J₃₄: ~3.5 - 5.0 Hz
-
J₄₅: ~5.0 - 6.0 Hz
-
J₃₅: ~1.0 - 2.0 Hz (meta coupling)
The presence or absence of these couplings is fundamental to assigning the substitution pattern. For example, a 2,5-disubstituted aminothiophene will show two doublets in the aromatic region with a J value of ~3.5-5.0 Hz, corresponding to the coupling between H-3 and H-4.
Expert Insights: Interpreting ¹³C NMR Spectra
Similar to ¹H NMR, the carbon chemical shifts are dictated by electron density. The C-2 carbon, bonded to the nitrogen, is highly deshielded due to the electronegativity of the nitrogen atom.
Typical Chemical Shifts for Carbons in a 2-Aminothiophene Ring:
| Carbon Position | Typical δ (ppm) |
| C-2 | 150 - 165 |
| C-3 | 105 - 120 |
| C-4 | 115 - 130 |
| C-5 | 120 - 140 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aminothiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the -NH₂ group.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer.[7]
-
Acquisition: Acquire the ¹H spectrum using standard parameters. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies.
Expert Insights: Key Vibrational Modes
For a substituted aminothiophene, the IR spectrum is a composite of vibrations from the amino group, the thiophene ring, and the substituents.
Characteristic IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity/Appearance | Causality |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong, often two bands | Asymmetric and symmetric stretching of the N-H bonds. |
| Amino (-NH₂) | N-H Bend | 1580 - 1650 | Medium-Strong | Scissoring deformation of the H-N-H angle. |
| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium-Strong | Aromatic ring stretching vibrations.[8] |
| Thiophene Ring | C-H Stretch | 3050 - 3120 | Weak-Medium | Aromatic C-H stretching.[9] |
| Thiophene Ring | C-S Stretch | 650 - 800 | Weak-Medium | Stretching of the carbon-sulfur bond within the ring.[8] |
| Substituent (e.g., -C=O) | C=O Stretch | 1650 - 1750 | Strong, Sharp | Carbonyl stretch; position is sensitive to conjugation. |
The N-H stretching region is particularly informative. A primary amine (-NH₂) will typically show two distinct peaks, while a secondary amine (-NHR) will show only one. The absence of peaks in the 3300-3500 cm⁻¹ range would strongly suggest a tertiary amine substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified aminothiophene derivative directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electronic System
UV-Vis spectroscopy provides valuable information about the conjugated π-system of the aminothiophene molecule. Absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually the HOMO) to a higher energy one (usually the LUMO).
Expert Insights: Structure-Absorption Relationships
The position of maximum absorbance (λ_max) is directly related to the extent of conjugation in the molecule. The aminothiophene core itself has a characteristic absorption in the UV region.
Caption: Influence of substituents on the UV-Vis absorption of aminothiophenes.
Substituents that extend the π-conjugation or participate in a "push-pull" system with the electron-donating amino group will cause a bathochromic shift (shift to longer wavelength, or red shift). For instance, adding an electron-withdrawing group like a nitro (-NO₂) or carbonyl (-C=O) group at the 5-position creates an intramolecular charge-transfer character, significantly lowering the HOMO-LUMO gap and shifting λ_max to longer wavelengths, sometimes into the visible region.[10][11]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette (typically 1 cm path length) with the pure solvent and place it in the reference beam path. Fill a second cuvette with the sample solution and place it in the sample beam path. Record a baseline (blank) with solvent in both cuvettes to correct for solvent absorption and instrumental response.
-
Acquisition: Replace the solvent in the sample cuvette with the sample solution and scan over the desired wavelength range (e.g., 200-800 nm). The instrument will plot absorbance versus wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a characteristic constant for the compound at a specific wavelength.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula with high accuracy.
Expert Insights: Fragmentation Patterns
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For aminothiophenes, common fragmentation pathways observed under electron impact (EI) ionization include:
-
α-Cleavage: Cleavage of the bond adjacent to the thiophene ring in an alkyl substituent.
-
Ring Cleavage: Fragmentation of the thiophene ring itself, often involving the loss of fragments like HCS or C₂H₂S.
-
Loss of Substituents: The molecular ion can lose neutral fragments corresponding to its substituents.
Analysis of these fragments allows for a cross-validation of the structure deduced from NMR.[12][13]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a very dilute solution (e.g., 10-100 μg/mL) of the sample in a volatile solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid is often added to promote protonation ([M+H]⁺).
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 μL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For HRMS, the instrument is calibrated to provide highly accurate mass measurements, typically within 5 ppm of the theoretical value.[7]
The Synergy of Computation and Experiment
Modern spectroscopic analysis is often augmented by computational chemistry. Density Functional Theory (DFT) calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) with remarkable accuracy.[5][6][14] When experimental data are ambiguous, comparing them to a DFT-calculated spectrum for a proposed structure can provide strong confirmatory evidence. For example, a study might use the B3LYP functional to compute vibrational frequencies, which strongly resemble the experimentally measured values.[6] This synergy represents the cutting edge of structural elucidation, bridging theoretical prediction with empirical validation.
Conclusion
The spectroscopic characterization of substituted aminothiophenes is a multi-faceted discipline that requires both technical proficiency and a deep understanding of structure-property relationships. By integrating the data from NMR, IR, UV-Vis, and Mass Spectrometry, and by leveraging computational tools where necessary, researchers can achieve unambiguous structural confirmation. This rigorous, self-validating approach is not merely a procedural checklist; it is the foundation of scientific integrity that ensures the molecules synthesized for advanced medicines and materials are precisely what they are intended to be.
References
- Title: Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)
- Title: SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY Source: International Journal of Pharmacy and Biological Sciences URL
- Title: Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry Source: PubMed URL
- Title: Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI URL
- Title: An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives Source: ResearchGate URL
- Title: Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen Source: The Royal Society of Chemistry URL
- Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: MDPI URL
- Title: Fused thiophenes: An overview of the computational investigations Source: ResearchGate URL
- Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: PMC - NIH URL
- Title: 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry Source: ResearchGate URL
- Title: Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)
- Title: (PDF)
- Title: The Infrared Absorption Spectra of Thiophene Derivatives Source: J-STAGE URL
- Title: An efficient synthesis of N-substituted 3-nitrothiophen-2-amines Source: Beilstein Journals URL
- Title: STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- Title: FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- Title: Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes Source: PubMed URL
- Title: Studies in mass spectrometry. Part IV.
- Title: 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry Source: PubMed URL
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- 14. researchgate.net [researchgate.net]
Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of 3-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, prized for its versatile electronic properties that can be finely tuned through synthetic modification. This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the electronic characteristics of these fascinating molecules. We will explore the causality behind experimental choices and theoretical approaches, offering a self-validating framework for researchers aiming to harness the full potential of 3-aminothiophene derivatives in drug discovery and organic electronics.
The Foundation: Understanding the 3-Aminothiophene Core
The electronic character of the 3-aminothiophene ring is fundamentally dictated by the interplay between the electron-rich sulfur atom and the amino group at the C3 position. The lone pair of electrons on the sulfur atom participates in the aromatic π-system of the thiophene ring, contributing to its electron-donating nature.[1] The amino group, also an electron-donating group, further enriches the electron density of the ring through resonance effects. This inherent electron-rich character is the cornerstone upon which the diverse electronic properties of its derivatives are built.
The synthesis of the 3-aminothiophene core is most commonly achieved through the Gewald reaction, a robust and versatile multicomponent condensation.[2] This reaction offers a direct route to polysubstituted 2-aminothiophenes, which can then be further modified.
Experimental Protocol: The Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles
The Gewald reaction is a cornerstone for synthesizing the 3-aminothiophene scaffold. This one-pot, three-component reaction offers a high degree of flexibility in introducing various substituents.
Objective: To synthesize a polysubstituted 2-aminothiophene derivative.
Materials:
-
An α-methylene ketone or aldehyde
-
A compound with an activated methylene group (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., diethylamine, morpholine)
-
Solvent (e.g., ethanol, dimethylformamide)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the α-methylene ketone/aldehyde (1 equivalent) and the active methylene compound (1 equivalent) in the chosen solvent.
-
Addition of Sulfur: To this solution, add elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Slowly add the basic catalyst (0.1-0.5 equivalents) to the reaction mixture. The choice of base is critical; a weaker base like morpholine is often preferred to control the reaction rate and minimize side products.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for gentle heating is to ensure the complete dissolution of sulfur and to overcome the activation energy of the reaction without promoting unwanted side reactions.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Tuning the Electronic Landscape: The Impact of Substituents
The true power of 3-aminothiophene derivatives lies in the ability to modulate their electronic properties through the introduction of various substituents at different positions on the thiophene ring. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NHR) groups increase the electron density of the thiophene ring. This leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level and often a decrease in the band gap.[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring. This results in a lowering of both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, with the LUMO level typically being more significantly affected, leading to a reduced band gap.[4][5]
The position of the substituent also plays a crucial role. A substituent at the C5 position, for instance, can have a more pronounced effect on the electronic properties due to its direct involvement in the conjugated pathway.
| Derivative Example | Substituent Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 3-aminothiophene | - | -5.20 | -0.90 | 4.30 |
| 3-amino-5-nitrothiophene | EWG (-NO2) | -5.85 | -2.50 | 3.35 |
| 3-amino-5-methylthiophene | EDG (-CH3) | -5.10 | -0.85 | 4.25 |
Note: The values presented are representative and can vary depending on the specific derivative and the computational or experimental method used.
Characterizing the Electronic Properties: A Methodological Deep Dive
A comprehensive understanding of the electronic properties of 3-aminothiophene derivatives requires a combination of experimental and computational techniques.
Experimental Characterization
Cyclic Voltammetry (CV): Probing Redox Behavior and Energy Levels
Cyclic voltammetry is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of organic molecules.[6][7] By measuring the oxidation and reduction potentials, we can gain direct insight into the ease with which a molecule can lose or gain an electron.
Objective: To determine the HOMO and LUMO energy levels of a synthesized 3-aminothiophene derivative.
Materials:
-
A three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Potentiostat
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6))
-
The synthesized 3-aminothiophene derivative
-
Ferrocene (as an internal standard)
Step-by-Step Procedure:
-
Solution Preparation: Prepare a solution of the 3-aminothiophene derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M). The supporting electrolyte is crucial for ensuring conductivity and minimizing IR drop.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned. The working electrode should be polished before each experiment to ensure a reproducible surface.
-
Cyclic Voltammogram Acquisition: Perform the cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events of the compound. The scan rate (e.g., 50-100 mV/s) is a critical parameter that can influence the shape of the voltammogram.
-
Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal reference point (E½(Fc/Fc+) = 0.0 V vs. Fc/Fc+).
-
Data Analysis: From the cyclic voltammogram, determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset).
-
HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = -[E_ox^onset (vs. Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red^onset (vs. Fc/Fc+) + 4.8] The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.
-
UV-Vis Spectroscopy: Determining the Optical Band Gap
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The absorption of light promotes an electron from the HOMO to the LUMO, and the energy corresponding to the absorption edge can be used to determine the optical band gap.
Objective: To determine the optical band gap of a 3-aminothiophene derivative.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A suitable solvent (e.g., chloroform, tetrahydrofuran)
-
The synthesized 3-aminothiophene derivative
Step-by-Step Procedure:
-
Solution Preparation: Prepare a dilute solution of the 3-aminothiophene derivative in the chosen solvent. The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent. This is essential to subtract the absorbance of the solvent and the cuvette itself.
-
Absorption Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis (Tauc Plot):
-
Convert the wavelength (λ) to energy (E) using the equation: E (eV) = 1240 / λ (nm).[9]
-
Calculate the absorption coefficient (α) from the absorbance (A) using the Beer-Lambert law (A = αbc), where 'b' is the path length of the cuvette and 'c' is the concentration.
-
Construct a Tauc plot by plotting (αhν)^n versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for direct band gap semiconductors, which is a common assumption for many organic materials).[10]
-
Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)^n = 0). The intercept gives the value of the optical band gap (Eg).[9][10]
-
Computational Characterization
Density Functional Theory (DFT): A Powerful Predictive Tool
Density Functional Theory (DFT) has emerged as a powerful computational method for predicting the electronic properties of molecules with a high degree of accuracy. DFT calculations can provide valuable insights into the HOMO and LUMO energy levels, electron density distribution, and molecular orbitals, complementing experimental findings.
Objective: To calculate the HOMO and LUMO energies and visualize the molecular orbitals of a 3-aminothiophene derivative.
Software: Gaussian, GaussView
Step-by-Step Workflow:
-
Molecule Building: Construct the 3D structure of the 3-aminothiophene derivative using a molecular builder like GaussView.[11]
-
Input File Generation: Set up the Gaussian input file. This involves specifying the level of theory and the basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[12] The input file will also include the molecular coordinates.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure the calculated electronic properties correspond to a stable structure.
-
Frequency Calculation: After optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including the HOMO and LUMO energies.
-
Orbital Visualization: Use GaussView to visualize the calculated HOMO and LUMO orbitals. This provides a qualitative understanding of the electron distribution in the frontier molecular orbitals.
Caption: A typical workflow for DFT calculations of 3-aminothiophene derivatives.
Applications: From Bench to Breakthrough
The tunable electronic properties of 3-aminothiophene derivatives make them highly attractive for a range of applications, particularly in organic electronics and medicinal chemistry.
Organic Electronics
The ability to engineer the HOMO, LUMO, and band gap of 3-aminothiophene derivatives makes them promising candidates for various organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): By tuning the energy levels to match the work function of the electrodes, 3-aminothiophene derivatives can be designed to exhibit efficient charge injection and transport, which are crucial for high-performance OFETs.[13][14][15]
-
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, the 3-aminothiophene unit can be incorporated into organic dyes to act as an electron donor.[16][17] The HOMO level of the dye needs to be higher than the redox potential of the electrolyte for efficient dye regeneration, while the LUMO level must be lower than the conduction band of the semiconductor (e.g., TiO2) for effective electron injection.
Caption: Energy level alignment in a Dye-Sensitized Solar Cell (DSSC).
Drug Development
The electronic properties of 3-aminothiophene derivatives also have significant implications in drug design. The electron distribution and reactivity of a molecule, which are governed by its electronic structure, play a key role in its interaction with biological targets. For instance, the HOMO and LUMO energies can be correlated with a molecule's ability to participate in charge-transfer interactions with receptors or enzymes. Recent studies have shown that certain 3-aminothiophene derivatives exhibit promising anticancer activity, and their electronic properties are believed to be crucial for their mechanism of action.[6][18]
Conclusion: A Call for Continued Exploration
This guide has provided a comprehensive overview of the electronic properties of 3-aminothiophene derivatives, from their synthesis and characterization to their applications. The ability to precisely tune their electronic landscape through synthetic design makes them a fascinating and highly promising class of molecules. As our understanding of the structure-property relationships in these systems continues to grow, so too will their impact on the fields of materials science and medicine. The methodologies and insights presented here are intended to serve as a robust foundation for researchers seeking to explore and exploit the remarkable electronic versatility of 3-aminothiophene derivatives.
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An In-Depth Technical Guide: Elucidating the Role of the Methyl Group in the Reactivity of 5-Methylthiophen-3-amine
Abstract: 5-Methylthiophen-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is governed by a delicate interplay between the electron-rich thiophene ring, the strongly activating amino group, and the subtly influential methyl group. This technical guide provides an in-depth analysis of the role of the C5-methyl group in directing the reactivity of the 5-methylthiophen-3-amine scaffold. We will dissect the synergistic and antagonistic electronic and steric effects that dictate regioselectivity in key synthetic transformations, particularly electrophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to enable the rational design and synthesis of novel thiophene derivatives.
Introduction to the 5-Methylthiophen-3-amine Scaffold
5-Methylthiophen-3-amine, also known as 3-amino-5-methylthiophene, is a substituted five-membered aromatic heterocycle.[1] The scaffold's utility stems from the unique chemical environment created by its three key components:
-
The Thiophene Ring: An aromatic system containing a sulfur atom. The sulfur's lone pairs contribute to the π-electron system, making the ring electron-rich and generally more reactive than benzene in electrophilic substitution reactions.[2][3]
-
The 3-Amino Group (-NH₂): A powerful electron-donating group that strongly activates the aromatic ring towards electrophilic attack through resonance. It significantly increases the nucleophilicity of specific carbon atoms on the ring.
-
The 5-Methyl Group (-CH₃): An alkyl substituent that influences the ring's reactivity through weaker, yet significant, electronic and steric effects.
The strategic placement of these groups creates a highly activated and electronically biased system, making a nuanced understanding of their combined effects crucial for predictable and selective chemical modification. Thiophene-based structures are integral to numerous pharmaceuticals and organic electronic materials, highlighting the importance of functionalized synthons like 5-methylthiophen-3-amine.[2][4]
Fundamental Principles of Reactivity
To understand the role of the methyl group, we must first establish the baseline reactivity of the constituent parts.
The 3-Aminothiophene Core: A Highly Activated System
The amino group at the C3 position is the dominant activating force. Through resonance, it donates electron density into the thiophene ring, creating partial negative charges at the C2 and C4 positions. This phenomenon is often described as giving the molecule a "pronounced enaminic character," where the ring carbons exhibit strong nucleophilicity.[5] Kinetic studies on the parent 3-aminothiophene have confirmed that electrophilic attack preferentially occurs at the C2 position, following a classical electrophilic aromatic substitution (SEAr) mechanism.[5] This inherent preference for C2 substitution is a critical starting point for our analysis.
The 5-Methyl Group: A Dual-Functionality Modulator
The methyl group influences the ring in two distinct ways:
-
Electronic Effect: As an electron-donating group (EDG), the methyl group activates the ring through induction and hyperconjugation.[6] This effect pushes electron density into the ring, further increasing its overall nucleophilicity and making it even more susceptible to electrophilic attack than the unsubstituted 3-aminothiophene.
-
Steric Effect: The physical size of the methyl group creates steric hindrance, which is a non-bonding interaction that can slow or prevent reactions at adjacent positions.[7][8] In this molecule, the methyl group is located at C5, directly adjacent to the C4 position.
The Decisive Role of the Methyl Group in Regioselectivity
The primary role of the C5-methyl group is to modulate the inherent reactivity of the 3-aminothiophene core. It does this by creating a powerful synergy in electronic activation while simultaneously imposing a critical steric constraint.
Electronic Synergy for Enhanced Reactivity
Both the C3-amino group and the C5-methyl group work in concert to activate the thiophene ring. The amino group strongly directs incoming electrophiles to its ortho (C2, C4) positions, while the methyl group directs to its ortho (C4) and para (C2) positions. Consequently, the C2 and C4 positions are electronically supercharged, making the entire molecule highly reactive.
Caption: Synergistic electronic activation of the C2 and C4 positions.
Steric Hindrance: The Deciding Factor for Regioselectivity
While both C2 and C4 are electronically activated, their steric environments are vastly different.
-
Attack at C2: This position is electronically favored by both groups and is sterically unencumbered, allowing easy access for incoming electrophiles.
-
Attack at C4: This position is also electronically favored but is flanked by the C5-methyl group. The steric bulk of the methyl group significantly hinders the approach of an electrophile to the C4 position.
Caption: Preferred reaction pathway for electrophilic substitution.
Key Reaction Classes and Methodologies
This mechanistic understanding allows for the development of reliable synthetic protocols.
Electrophilic Halogenation: Protocol for 2-Bromo-5-methylthiophen-3-amine
Halogenation provides a crucial handle for subsequent cross-coupling reactions. The C2-selectivity is key to producing a single, well-defined isomer.
Objective: To selectively introduce a bromine atom at the C2 position. Rationale: The C2 position is the most nucleophilic and sterically accessible site. A mild brominating agent like N-Bromosuccinimide (NBS) is ideal to prevent over-bromination or side reactions.
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-methylthiophen-3-amine (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-5-methylthiophen-3-amine.
N-Functionalization: Protocol for N-Acylation
While C-substitution is dominant with many electrophiles, the amino group can be selectively functionalized under appropriate conditions.
Objective: To form an amide bond at the C3-amino group. Rationale: Using a strong acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base will favor N-acylation over C-acylation. The methyl group has a minor electronic effect, slightly increasing the amine's nucleophilicity.
Step-by-Step Protocol:
-
Setup: Dissolve 5-methylthiophen-3-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting amide can be purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling: A Synthetic Workflow
The true synthetic power of understanding regioselectivity is realized in multi-step pathways. The C2-brominated intermediate is a versatile substrate for building molecular complexity.
Caption: Synthetic workflow from starting material to a cross-coupled product.
Data and Reactivity Summary
| Reaction Type | Preferred Position | Role of Methyl Group (Electronic) | Role of Methyl Group (Steric) | Predicted Major Product |
| Electrophilic Substitution | C2 | Activating: Increases ring nucleophilicity | Directing: Hinders attack at C4 | 2-E-5-methylthiophen-3-amine |
| N-Functionalization | N/A | Slightly Activating: Increases amine nucleophilicity | Negligible: Too distant to hinder N-attack | N-substituted-5-methylthiophen-3-amine |
| Metalation (e.g., with BuLi) | C2 | Activating: Stabilizes adjacent anion | Directing: Hinders approach to C4 proton | 2-Lithio-5-methylthiophen-3-amine |
Conclusion
The C5-methyl group in 5-methylthiophen-3-amine is far more than a passive substituent; it is a critical controller of reactivity and regioselectivity. Its role is definitively dual-natured:
-
As an Electronic Activator: It synergizes with the powerful C3-amino group to make the thiophene ring exceptionally nucleophilic and primed for reaction.
-
As a Steric Director: Its physical presence effectively shields the C4 position, thereby channeling incoming electrophiles to the sterically accessible and electronically activated C2 position.
This comprehensive understanding empowers chemists to selectively functionalize the 5-methylthiophen-3-amine scaffold with a high degree of predictability. By leveraging this interplay of electronic activation and steric guidance, researchers can efficiently generate specific isomers of complex thiophene derivatives for applications in drug discovery and materials science.
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Bortoli, M., et al. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Institutes of Health. Available at: [Link]
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Synthesis of N-functionalized 3-Aminothiophenes. (n.d.). ResearchGate. Available at: [Link]
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Hossain, M. I., et al. (2023). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry. Available at: [Link]
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Thiophene-based polymers used in this study. R is replaced with a methyl group. (n.d.). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Theoretical Investigation of 5-Methylthiophen-3-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of 5-Methylthiophen-3-amine hydrochloride. Moving beyond rote procedural descriptions, this document elucidates the scientific rationale behind methodological choices in the quantum chemical investigation of small organic molecules pertinent to pharmaceutical development. We will establish a robust, self-validating computational workflow, from initial structure generation to the prediction of spectroscopic and electronic properties. The protocols herein are grounded in Density Functional Theory (DFT), a versatile and powerful tool for deriving insights into molecular structure, reactivity, and behavior. Each step is designed to build upon the last, ensuring a cohesive and scientifically rigorous exploration of the target molecule.
The Rationale for Theoretical Inquiry
5-Methylthiophen-3-amine and its derivatives are heterocyclic compounds that serve as important scaffolds in medicinal chemistry.[1][2] The hydrochloride salt form is typical for amine-containing drug candidates, enhancing solubility and stability. A theoretical understanding of this molecule's properties at the quantum level is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Computational models can predict how subtle structural modifications might influence biological activity, guiding synthetic efforts.
-
Reactivity Prediction: Understanding the electronic landscape of the molecule, including sites susceptible to nucleophilic or electrophilic attack, can inform on its metabolic fate and potential interactions.
-
Spectroscopic Characterization: Theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the confirmation of synthesized structures and the interpretation of experimental data.
-
Crystal Packing and Polymorphism: While beyond the scope of this specific guide, initial gas-phase and solvated models are the first step in predicting solid-state properties, which are critical for drug formulation.[3]
This guide, therefore, serves as a foundational blueprint for leveraging computational chemistry to accelerate the drug discovery and development process.
Foundational Pillars of the Computational Model
The accuracy of any theoretical calculation is contingent upon the judicious selection of the computational method and basis set. These choices represent a well-documented balance between computational cost and desired accuracy.
The Method: Why Density Functional Theory (DFT)?
For a molecule of this size and type, DFT offers the optimal compromise between the computational expense of high-level ab initio methods (like Coupled Cluster) and the limited accuracy of semi-empirical approaches.[4][5] We specifically recommend the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing reliable geometric and electronic property predictions for a wide range of organic molecules.[6][7][8]
The Basis Set: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. For our purposes, the 6-31G(d,p) basis set is an excellent starting point.
-
6-31G: This describes the core and valence electrons with different numbers of functions, providing flexibility.
-
(d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They are crucial for accurately describing the anisotropic nature of chemical bonds and are non-negotiable for systems with heteroatoms and potential hydrogen bonding.
Modeling the Hydrochloride Salt
The presence of the hydrochloride moiety requires careful consideration. The system consists of the protonated 5-methylthiophen-3-aminium cation and a chloride anion. We will model the cation explicitly. The effect of the counter-ion and the solvent (e.g., water or DMSO) can be implicitly modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) . This approach strikes a balance by treating the bulk solvent as a continuous dielectric field, which is computationally efficient while capturing the primary effects of solvation on the molecule's geometry and electronic structure.
A Validated Computational Workflow
The following protocols outline a step-by-step process for a comprehensive theoretical analysis. This workflow is designed to be sequential, with the output of each step serving as a validated input for the next.
Caption: A self-validating computational workflow.
Protocol 1: Geometry Optimization and Frequency Analysis
This is the most critical step. An inaccurate molecular geometry will render all subsequent property calculations meaningless.
Objective: To find the lowest energy conformation (a local minimum) of the 5-methylthiophen-3-aminium cation on the potential energy surface.
Methodology:
-
Input Structure: Build the 3D structure of the 5-methylthiophen-3-aminium cation using a molecular builder. Ensure correct atom types and initial hybridization.
-
Computational Parameters:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Calculation Type: Opt Freq (Optimize and then calculate vibrational frequencies in a single job).
-
Solvation: SCRF=(PCM, Solvent=Water) (optional, but recommended for relevance to biological systems).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation (Trustworthiness Pillar): Upon completion, inspect the output file. The calculation of vibrational frequencies serves a dual purpose:
-
It predicts the molecule's infrared (IR) spectrum.
-
Crucially, it validates the geometry. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates the optimized structure is a transition state, not a stable minimum, and requires further optimization or a different starting geometry.[9][10][11]
-
Protocol 2: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
With a validated geometry, we can now probe the molecule's electronic characteristics.
Objective: To identify regions of electron density, reactivity, and potential intermolecular interaction sites.
Methodology:
-
Input Structure: Use the validated, optimized geometry from Protocol 1.
-
Computational Parameters:
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Calculation Type: SP (Single Point energy).
-
Keywords: Request population analysis (for charges) and generation of cube files for orbital and potential visualization (Pop=NPA Output=WFX).
-
-
Analysis:
-
FMO Theory: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
MEP Mapping: The MEP is plotted onto the molecule's electron density surface.[12][13][14] It provides an intuitive, color-coded map of the electrostatic potential. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) denote electron-poor areas prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions, such as those with a biological receptor.
-
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Protocol 3: Prediction of Spectroscopic Properties
Theoretical spectroscopy is a powerful tool for structure verification.
Objective: To compute the NMR and UV-Vis spectra for comparison with experimental data.
Methodology:
-
NMR Spectroscopy:
-
Calculation Type: NMR.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is standard.
-
Procedure: Perform a GIAO-B3LYP/6-31G(d,p) calculation on the optimized geometry. The output provides absolute shielding tensors. These are typically converted to chemical shifts (ppm) by referencing against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.[15][16][17]
-
-
UV-Vis Spectroscopy:
-
Calculation Type: TD-SCF.
-
Method: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitations.[18][19][20][21]
-
Procedure: A TD-DFT calculation (e.g., TD-B3LYP/6-31G(d,p)) will yield the vertical excitation energies (in eV or nm) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.
-
Data Presentation and Interpretation
All quantitative data should be systematically tabulated for clarity and ease of comparison.
Table 1: Predicted Structural and Electronic Properties
| Property | Calculated Value | Interpretation |
|---|---|---|
| Total Energy (Hartree) | Value | The final electronic energy of the optimized structure. |
| HOMO Energy (eV) | Value | Relates to the ionization potential. |
| LUMO Energy (eV) | Value | Relates to the electron affinity. |
| HOMO-LUMO Gap (eV) | Value | High gap suggests high stability; low gap suggests high reactivity. |
| Dipole Moment (Debye) | Value | Indicates the overall polarity of the molecule. |
Table 2: Selected Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Value | Value | N-H stretch (from -NH3+) |
| Value | Value | C-H stretch (aromatic) |
| Value | Value | C-H stretch (methyl) |
| Value | Value | C=C stretch (thiophene ring) |
| Value | Value | C-S stretch |
Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C2 | Value | If available |
| C3 | Value | If available |
| C4 | Value | If available |
| C5 | Value | If available |
| CH₃ | Value | If available |
| H (on C2) | Value | If available |
| H (on C4) | Value | If available |
| H (on CH₃) | Value | If available |
| H (on NH₃⁺) | Value | If available |
Conclusion
This guide has outlined a rigorous and scientifically sound workflow for the theoretical investigation of this compound. By adhering to these principles of methodological justification, procedural validation, and systematic analysis, researchers can harness the predictive power of computational chemistry. These theoretical insights provide a powerful complement to experimental work, enabling a deeper understanding of molecular properties and accelerating the journey from molecular design to functional application in drug development.
References
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- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
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- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Density Function Theory B3LYP/6-31GCalculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco.
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- Molecular Electrostatic Potential (MEP)
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Safe Stewardship of Aminothiophene Hydrochlorides in Research and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Aminothiophene Hydrochlorides
Aminothiophene derivatives and their hydrochloride salts represent a cornerstone class of heterocyclic compounds, pivotal in medicinal chemistry and drug development. Their structural motifs are found in a wide array of pharmacologically active agents, from anti-inflammatory drugs to kinase inhibitors. The hydrochloride salt form is frequently employed to enhance solubility and stability, making these compounds ubiquitous in early-stage research and process development.
However, the same chemical reactivity that makes them valuable building blocks necessitates a robust and informed approach to their handling. The thiophene ring, in particular, can be implicated in metabolic activation pathways leading to potential toxicity.[1][2] This guide is structured to provide drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of aminothiophene hydrochlorides. It moves beyond mere procedural steps to explain the underlying causality, fostering a culture of safety and scientific integrity within the laboratory.
Section 2: The Core Safety Paradigm: Hazard Identification and Toxicological Profile
A foundational understanding of the inherent hazards of a chemical class is the first step in risk mitigation. Aminothiophene hydrochlorides, as a group, present a consistent set of risks that must be addressed through rigorous safety protocols.
GHS Hazard Classification Summary
Safety Data Sheets (SDS) for various aminothiophene hydrochlorides and related structures reveal a harmonized set of hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4][5][6]
| Hazard Class | GHS Category | Hazard Statement | Key Considerations & Citations |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Avoid hand-to-mouth contact.[3][4][6] |
| Skin Corrosion/Irritation | Category 1B or 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | Direct contact can cause irritation or chemical burns. Some derivatives may also be skin sensitizers (H317), leading to allergic reactions upon repeated exposure.[3][5][7] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation | Highly hazardous to the eyes. Even small amounts of dust can cause irreversible damage.[3][5][8][9] |
| Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dusts or aerosols can irritate the respiratory tract.[3][5][8] |
| Physical Hazards | Varies | Varies | Many are hygroscopic solids that readily absorb moisture.[3][5] Some derivatives may be flammable. |
| Aquatic Hazard | Category 2 or 3 | H401/H412: Toxic to aquatic life / Harmful to aquatic life with long lasting effects | Do not release into the environment.[3] |
Toxicological Insights: The Thiophene Moiety as a Structural Alert
While not all thiophene-containing compounds are toxic, the thiophene ring is recognized as a structural moiety that can be involved in adverse human health effects.[1] The primary concern stems from its potential for bioactivation by cytochrome P450 (CYP450) enzymes in the liver.[1] This metabolic process can transform the relatively inert thiophene ring into reactive metabolites (RMs), such as thiophene-S-oxides or epoxides.[2] These RMs are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, immunotoxicity, or genotoxicity.[1][2]
This mechanism is why compounds that appear benign in simple in vitro assays may exhibit toxicity in vivo. For researchers, this means treating all novel aminothiophene derivatives with a high degree of caution, as their specific metabolic pathways are often unknown.
Section 3: Risk Mitigation Framework: Engineering Controls and Personal Protective Equipment (PPE)
Safe handling is achieved by implementing a multi-layered risk mitigation strategy, prioritized according to the "Hierarchy of Controls." Personal Protective Equipment (PPE), while critical, is the final barrier of protection after engineering and administrative controls have been optimized.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of aminothiophene hydrochloride powders (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles and contain potential spills.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure sufficient air changes, minimizing the background concentration of any fugitive emissions.[10][11]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][8]
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of PPE must be rigorous. The goal is to create a system where the user is fully shielded from exposure during routine handling and foreseeable emergencies.
| PPE Component | Specification & Rationale | Citations |
| Hand Protection | Double Gloving with powder-free nitrile gloves. The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff. | This prevents any skin exposure at the wrist.[12] Change the outer glove immediately if contaminated or after a set interval (e.g., 30-60 minutes), as no glove material offers indefinite protection.[13] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. Polyethylene-coated polypropylene is a suitable material. | Cloth lab coats are not acceptable as they are absorbent and can hold hazardous materials against the skin. The gown must be removed before leaving the laboratory area.[12][14] |
| Eye & Face Protection | Indirectly vented chemical splash goggles combined with a face shield . | This combination provides maximum protection against both airborne dust and splashes. Standard safety glasses do not offer adequate protection from dust ingress.[14] |
| Respiratory Protection | An N95-rated respirator should be used when handling larger quantities of powder or if there is any risk of aerosol generation not fully contained within a fume hood. | Surgical masks provide no protection against chemical dusts or vapors.[13][15] |
Section 4: Standard Operating Procedures (SOPs) for Handling and Storage
Adherence to validated SOPs minimizes variability and human error, the leading causes of laboratory incidents.
Experimental Protocol: Safe Weighing of a Solid Aminothiophene Hydrochloride
This protocol is designed as a self-validating system, where each step confirms the safety of the subsequent one.
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification sticker and the airflow monitor indicates it is functioning correctly.
-
Ensure the work area within the hood is clean and uncluttered.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as specified in Table 2.
-
-
Preparation of Weighing Area:
-
Place a disposable, absorbent bench liner on the surface of the fume hood to contain any minor spills.
-
Place the analytical balance inside the hood, or if not possible, use an enclosure that provides containment.
-
Gather all necessary equipment: primary container of the aminothiophene hydrochloride, spatula, secondary container (e.g., flask or vial), and wash bottle with the appropriate solvent for decontamination.
-
-
Weighing Procedure:
-
Carefully open the primary chemical container inside the fume hood. Avoid any sudden movements that could create a dust cloud.
-
Use a spatula to carefully transfer an approximate amount of the solid to the tared secondary container on the balance.
-
Causality Check: Perform transfers slowly and close to the surface of the container to minimize the generation of airborne dust. If you observe dust becoming airborne, your technique is too aggressive.
-
Once the desired mass is obtained, securely close the primary container.
-
Securely close the secondary container containing the weighed compound.
-
-
Decontamination and Cleanup:
-
Carefully wipe the spatula, weighing boat (if used), and any affected surfaces with a cloth dampened with an appropriate solvent (e.g., water or ethanol, depending on solubility and reactivity) to decontaminate them.
-
Place all disposable contaminated items (bench liner, wipes, outer gloves) into a designated hazardous waste bag located inside the fume hood.
-
Remove outer gloves and dispose of them in the hazardous waste bag.
-
-
Post-Operation:
-
With inner gloves still on, transport the sealed secondary container to its destination within the lab.
-
Remove remaining PPE in the correct order (gown, face shield, goggles, inner gloves) before leaving the work area.
-
Wash hands and face thoroughly with soap and water.[4]
-
Conditions for Safe Storage
-
Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture.[3][10]
-
Atmosphere: Due to the hygroscopic nature of many hydrochloride salts, storage in a desiccator or under an inert atmosphere may be necessary for sensitive applications.[5]
-
Location: Store in a dry, well-ventilated, designated chemical storage cabinet.[3][10]
-
Compatibility: Segregate from strong oxidizing agents and strong acids.[6]
-
Security: The storage location should be locked and accessible only to authorized personnel.[3][4]
Section 5: Emergency Response and Decontamination
Preparedness is paramount. All personnel must be trained on these procedures before handling aminothiophene hydrochlorides.
Spill Management Protocol
The response to a spill is dictated by its scale and location. The following workflow provides a logical decision-making process.
Caption: Workflow for Aminothiophene Hydrochloride Spill Response.
First Aid for Exposures
Immediate and correct first aid can significantly reduce the severity of an injury. All actions should be taken while ensuring the safety of the first responder.[16]
| Exposure Route | First Aid Protocol | Citations |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [3][9][17] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops. | [3][9][17] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention. | [3][6][9] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][6][9] |
Section 6: Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Classification: Aminothiophene hydrochlorides and materials contaminated with them must be treated as hazardous waste.[10]
-
Collection: Use designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams.[3]
-
Disposal Method: Disposal must be conducted through a licensed chemical destruction facility, typically via controlled high-temperature incineration with flue gas scrubbing.[10]
-
Prohibition: Never discharge aminothiophene hydrochloride waste into drains or sewer systems.[10] All disposal activities must comply with local, state, and federal regulations.
Section 7: Conclusion
The utility of aminothiophene hydrochlorides in advancing pharmaceutical science is undeniable. However, their potential hazards demand a culture of vigilance, preparedness, and respect for the materials being handled. By integrating the principles and protocols outlined in this guide—from understanding the underlying toxicology to the meticulous execution of handling and emergency procedures—research organizations can empower their scientists to work safely and effectively, ensuring both scientific progress and personal well-being.
Section 8: References
-
Bel-Hadj-Tahar, A., et al. (2013). Assessment of the Genotoxic and Carcinogenic Potentials of 3-aminothiophene Derivatives Using in Vitro and in Silico Methodologies. PubMed. [Link]
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Coen, M., et al. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. ResearchGate. [Link]
-
de Oliveira, R., et al. (2015). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
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Dal-pastor, P., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Pharmacy - Personal Protective Equipment (PPE). OSHA. [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. ACP. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY for Thiophene. NJ.gov. [Link]
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Nguyen, T. H., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
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UK Government. (2024). What to do in a chemical emergency. GOV.UK. [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
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- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 17. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Thiophenes Utilizing 5-Methylthiophen-3-amine Hydrochloride
Introduction: Unlocking the Potential of the 3-Aminothiophene Scaffold
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique electronic properties.[1][2] Among the various substituted thiophenes, those bearing functionalities at the 3-position are of particular interest as they serve as versatile building blocks for a wide array of complex molecules, including fused heterocyclic systems like thienopyridines, which are known to possess significant biological activity.[3] This guide provides a comprehensive overview and detailed protocols for the synthetic manipulation of 5-Methylthiophen-3-amine hydrochloride, a readily accessible starting material, into a variety of valuable substituted thiophene derivatives.
As researchers and drug development professionals, understanding the nuances of these transformations is paramount. This document moves beyond simple procedural lists, delving into the causality behind experimental choices to empower you to adapt and innovate in your own synthetic endeavors. We will explore key transformations of the amine functionality, including diazotization-based substitutions (Sandmeyer reactions) and the formation of fused ring systems, providing a robust toolkit for the derivatization of the 5-methylthiophen-3-yl core.
Core Synthetic Strategies: From Amine to Versatile Intermediates
The primary amino group of this compound is the key handle for its synthetic utility. Through diazotization, this amine can be converted into a diazonium salt, an exceptionally versatile intermediate that can be subsequently displaced by a variety of nucleophiles.[4] This classical transformation, known as the Sandmeyer reaction, opens the door to a wide range of 3-substituted-5-methylthiophenes.[1] Furthermore, the amine and the adjacent C4 position of the thiophene ring can participate in cyclization reactions to construct fused heterocyclic systems.
subgraph "cluster_start" { label="Starting Material"; bgcolor="#F1F3F4"; "Start" [label="5-Methylthiophen-3-amine\nhydrochloride", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_intermediate" { label="Key Intermediate"; bgcolor="#F1F3F4"; "Diazonium" [label="5-Methyl-3-thienyldiazonium salt", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_products" { label="Substituted Thiophenes"; bgcolor="#F1F3F4"; "Halogenated" [label="3-Halo-5-methylthiophenes\n(Cl, Br, I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyanated" [label="3-Cyano-5-methylthiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydroxylated" [label="5-Methylthiophen-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_fused" { label="Fused Systems"; bgcolor="#F1F3F4"; "Thienopyridine" [label="5-Methylthieno[3,2-c]pyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Start" -> "Diazonium" [label=" Diazotization\n(NaNO₂, H⁺)"]; "Diazonium" -> "Halogenated" [label=" Sandmeyer Reaction\n(CuX)"]; "Diazonium" -> "Cyanated" [label=" Sandmeyer Reaction\n(CuCN)"]; "Diazonium" -> "Hydroxylated" [label=" H₂O, Δ"]; "Start" -> "Thienopyridine" [label=" Pictet-Spengler Type Reaction\n(e.g., with formaldehyde)"]; }
Figure 1: Key synthetic transformations of this compound.PART 1: Diazotization and Sandmeyer Reactions for 3-Substitution
The conversion of the 3-amino group to a diazonium salt is a fundamental step that unlocks a plethora of substitution possibilities. The in situ generated diazonium salt is highly reactive and can be readily displaced by various nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[1]
Mechanistic Insight: The Diazotization Process
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the amine. A series of proton transfers and elimination of water leads to the formation of the diazonium salt.[4]
"Amine" [label="R-NH₂"]; "NitrousAcid" [label="HONO"]; "H+" [label="H⁺"]; "Nitrosonium" [label="NO⁺"]; "N-Nitrosamine" [label="R-NH-N=O"]; "Diazohydroxide" [label="R-N=N-OH"]; "Diazonium" [label="R-N₂⁺"];
"NitrousAcid" -> "Nitrosonium" [label="+ H⁺, - H₂O"]; "Amine" -> "N-Nitrosamine" [label="+ NO⁺"]; "N-Nitrosamine" -> "Diazohydroxide" [label="Tautomerization"]; "Diazohydroxide" -> "Diazonium" [label="+ H⁺, - H₂O"]; }
Figure 2: Simplified mechanism of diazotization.Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are thermally unstable and can decompose, potentially leading to side reactions or safety hazards.[5] Maintaining a low temperature throughout the diazotization and subsequent Sandmeyer reaction is crucial for maximizing the yield of the desired product.
-
Excess Acid: A sufficient excess of strong acid is necessary to ensure the complete formation of nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.[5]
-
Slow Addition of Sodium Nitrite: The dropwise addition of the sodium nitrite solution helps to control the reaction temperature and prevent the buildup of excess nitrous acid, which can lead to side reactions.
Protocol 1: Synthesis of 3-Chloro-5-methylthiophene
This protocol details the conversion of this compound to 3-Chloro-5-methylthiophene via a Sandmeyer reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 149.63 | 10.0 | 1.50 g |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 5.0 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 | 1.19 g |
| Deionized Water | 18.02 | - | as needed |
| Diethyl Ether | 74.12 | - | as needed |
| Saturated Sodium Bicarbonate Solution | - | - | as needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | as needed |
Step-by-Step Methodology:
-
Diazotization:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.50 g, 10.0 mmol) in a mixture of concentrated HCl (2.5 mL) and deionized water (5.0 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (3.0 mL) and add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL beaker, dissolve copper(I) chloride (1.19 g, 12.0 mmol) in concentrated HCl (2.5 mL).
-
Cool the CuCl solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C on a water bath for 30 minutes, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford 3-Chloro-5-methylthiophene.
-
Expected Yield: 65-75%
Trustworthiness and Self-Validation: The endpoint of the diazotization can be confirmed by testing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid. The completion of the Sandmeyer reaction is indicated by the cessation of nitrogen gas evolution.
PART 2: Synthesis of Fused Thiophene Systems: Thieno[3,2-c]pyridines
The 3-aminothiophene scaffold is an excellent precursor for the synthesis of thieno[3,2-c]pyridines, a class of compounds with applications in medicinal chemistry. One common approach is a Pictet-Spengler type reaction, which involves the condensation of an amine with an aldehyde or ketone followed by an acid-catalyzed cyclization.
Mechanistic Insight: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of 5-Methylthiophen-3-amine, while not a classical β-arylethylamine, a similar acid-catalyzed cyclization can occur with an appropriate carbonyl compound, leading to the formation of a fused pyridine ring. The reaction is initiated by the formation of a Schiff base (imine) between the amine and the carbonyl compound, which then undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring.
"Amine" [label="5-Methylthiophen-3-amine"]; "Aldehyde" [label="R-CHO"]; "SchiffBase" [label="Schiff Base (Imine)"]; "Cyclized" [label="Cyclized Intermediate"]; "Thienopyridine" [label="Thieno[3,2-c]pyridine"];
"Amine" -> "SchiffBase" [label="+ R-CHO, - H₂O"]; "SchiffBase" -> "Cyclized" [label="Intramolecular\nElectrophilic\nSubstitution (H⁺ cat.)"]; "Cyclized" -> "Thienopyridine" [label="Aromatization"]; }
Figure 3: Simplified mechanism for the formation of a thieno[3,2-c]pyridine.Causality Behind Experimental Choices:
-
Acid Catalyst: A protic or Lewis acid is required to catalyze both the formation of the imine intermediate and the subsequent intramolecular cyclization.
-
Choice of Carbonyl Compound: The nature of the aldehyde or ketone will determine the substitution pattern on the newly formed pyridine ring. Formaldehyde is commonly used to generate an unsubstituted pyridine ring at the 6- and 7-positions.
Protocol 2: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This protocol outlines a general procedure for the synthesis of the tetrahydrothieno[3,2-c]pyridine core structure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 149.63 | 10.0 | 1.50 g |
| Formaldehyde (37% in H₂O) | 30.03 | 12.0 | 1.0 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 5.0 mL |
| Toluene | 92.14 | - | 20 mL |
| Sodium Hydroxide (10% aqueous) | 40.00 | - | as needed |
| Dichloromethane | 84.93 | - | as needed |
| Anhydrous Sodium Sulfate | 142.04 | - | as needed |
Step-by-Step Methodology:
-
Neutralization and Imine Formation:
-
Suspend this compound (1.50 g, 10.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Add formaldehyde solution (1.0 mL, ~12.0 mmol) to the suspension.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved, indicating the formation of the imine.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid (5.0 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize with 10% aqueous sodium hydroxide solution until the pH is ~9-10.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Expected Yield: 50-65%
Trustworthiness and Self-Validation: The formation of the imine intermediate can be monitored by the collection of the theoretical amount of water in the Dean-Stark trap. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
PART 3: Further Functionalization via Cross-Coupling Reactions
The halogenated thiophenes synthesized via the Sandmeyer reaction are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] These reactions allow for the introduction of a wide range of carbon and nitrogen-based substituents at the 3-position of the thiophene ring, further expanding the synthetic utility of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[6]
General Protocol Outline:
-
Combine the 3-halo-5-methylthiophene, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, or DMF).
-
Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with a halide in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]
General Protocol Outline:
-
Combine the 3-halo-5-methylthiophene, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous work-up and purify the product by column chromatography.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of substituted thiophenes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of these transformations, scientists can effectively design and execute synthetic routes to novel thiophene-based molecules with potential applications in drug discovery and materials science. The provided step-by-step methodologies, coupled with an understanding of the causality behind the experimental choices, are intended to serve as a practical and intellectually stimulating resource for the modern synthetic chemist.
References
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Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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Deaminative chlorination of aminoheterocycles. (2021). Nature, 598(7881), 455–460. [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). Molecules, 26(16), 4983. [Link]
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Synthesis of the nucleophilic coupling partner for a Suzuki coupling... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(23), 12833. [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2019). Beilstein Journal of Organic Chemistry, 15, 223–230. [Link]
- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (2017). Google Patents.
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003). ResearchGate. Retrieved from [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Catalysts, 11(12), 1530. [Link]
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Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2017). Molecules, 22(11), 1876. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). RSC Advances, 8(33), 18456–18469. [Link]
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2018). European Journal of Medicinal Chemistry, 143, 118–129. [Link]
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules, 26(21), 6694. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2022). ACS Omega, 7(1), 1069–1080. [Link]
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Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). Russian Chemical Bulletin, 54(4), 865–904. [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. (2019). Chemical Communications, 55(84), 12674–12677. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling. (2017). Polymer Chemistry, 8(1), 100–106. [Link]
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Application Notes and Protocols: 5-Methylthiophen-3-amine Hydrochloride as a Strategic Building Block in Drug Discovery
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its widespread presence in a multitude of clinically successful drugs.[1][2] Its utility stems from its bioisosteric relationship with the phenyl ring, offering similar steric and electronic properties while introducing unique metabolic profiles and opportunities for intellectual property.[3][4] The thiophene nucleus is found in drugs spanning a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
Within the diverse family of thiophene-based building blocks, 5-Methylthiophen-3-amine hydrochloride presents itself as a particularly versatile and strategic starting material. The presence of a primary amine at the 3-position provides a reactive handle for a vast array of chemical transformations, while the methyl group at the 5-position can offer improved metabolic stability and modulate binding interactions with biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel therapeutic agents.
Physicochemical and Handling Properties
The hydrochloride salt form of 5-Methylthiophen-3-amine enhances its stability and solubility in aqueous media, simplifying handling and certain reaction setups.[5] However, for most synthetic applications, the free amine must be liberated in situ through the addition of a suitable base.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClNS | [6] |
| Molecular Weight | 149.64 g/mol | [6] |
| Appearance | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Note on Reactivity: The amino group at the 3-position of the thiophene ring is a potent nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and carbon-nitrogen bond-forming cross-coupling reactions. The thiophene ring itself is electron-rich and can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents.
Strategic Applications in Drug Discovery
Bioisosteric Replacement of Anilines
A primary application of 5-Methylthiophen-3-amine is as a bioisostere for aniline or its derivatives. Anilines, while common in drug candidates, can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity issues.[2] Replacing an aniline moiety with a 5-methyl-3-aminothiophene can mitigate these metabolic liabilities while preserving or enhancing the desired pharmacological activity. This substitution maintains a similar vector for substituents and can engage in comparable hydrogen bonding and aromatic interactions within a target's binding site.
Application Protocol 1: Synthesis of Thieno[3,2-d]pyrimidines as Kinase Inhibitors
Thieno[3,2-d]pyrimidines are a prominent class of heterocyclic compounds known for their activity as kinase inhibitors.[7] The fusion of the thiophene and pyrimidine rings creates a scaffold that can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region. This compound is an ideal precursor for the construction of this privileged scaffold.
Causality Behind Experimental Choices:
The following protocol outlines a robust two-step synthesis of a model thieno[3,2-d]pyrimidine. The initial step involves an amide coupling to introduce the necessary carbonyl functionality adjacent to the amine. The second step is an intramolecular cyclization to form the pyrimidine ring. The choice of a strong, non-nucleophilic base (e.g., triethylamine or DIPEA) is critical in the first step to liberate the free amine from its hydrochloride salt without competing in the coupling reaction. The cyclization is typically acid- or base-catalyzed, depending on the nature of the intermediate.
Experimental Workflow Diagram:
Caption: Workflow for Thieno[3,2-d]pyrimidine Synthesis.
Step-by-Step Protocol: Synthesis of a Model N-(5-methylthiophen-3-yl)acetamide and subsequent cyclization
Part A: Amide Coupling
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM, 0.5 M) at room temperature, add a non-nucleophilic base such as triethylamine (2.2 eq).
-
Stir the mixture for 15 minutes to ensure complete formation of the free amine.
-
In a separate flask, dissolve the carboxylic acid of interest (1.1 eq) and a coupling agent such as HATU (1.2 eq) in the same solvent.
-
Add the carboxylic acid/HATU solution dropwise to the amine solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(5-methylthiophen-3-yl)amide.
Part B: Thienopyrimidine Formation (Example with formamide)
-
Combine the N-(5-methylthiophen-3-yl)amide (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture to 150-180 °C for 2-6 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the thieno[3,2-d]pyrimidin-4(3H)-one product.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the coupling of 5-Methylthiophen-3-amine with a wide variety of aryl or heteroaryl halides, providing access to complex diarylamine structures that are common in pharmacologically active molecules.
Causality Behind Experimental Choices:
The success of a Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, ligand, and base. For an electron-rich amine like 5-methyl-3-aminothiophene, a moderately active catalyst system is often sufficient. The use of a bulky, electron-rich phosphine ligand (e.g., Xantphos) can promote the reductive elimination step and prevent catalyst decomposition.[8] A weak base like cesium carbonate is often preferred to minimize side reactions.[8]
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Step-by-Step Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.2 M).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired diarylamine product.
Conclusion
This compound is a high-value building block that offers significant advantages in drug discovery programs. Its utility as an aniline bioisostere can lead to improved metabolic profiles and novel intellectual property. Furthermore, its chemical versatility allows for the efficient construction of complex and biologically relevant scaffolds, such as thienopyrimidines and diarylamines. The protocols outlined in this document provide a solid foundation for medicinal chemists to leverage the full potential of this strategic intermediate in the quest for new and improved therapeutics.
References
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Kaur, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link][1][2]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link][2]
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Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link][3]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link][9]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link][4]
-
Hassan, A. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and Molecular Modeling as Potential EGFR Inhibitors. Molecules. Available at: [Link][7]
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Al-Romaigh, H. A., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]
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Rostom, S. A. F., et al. (2017). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link][1]
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PubChem. 5-Methylthiophen-2-amine hydrochloride. Available at: [Link][6]
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Guillon, J., et al. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Synthetic Communications. Available at: [Link][8]
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The Versatile Role of 5-Methylthiophen-3-amine Hydrochloride in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the thiophene ring stands as a "privileged scaffold"—a core structural motif consistently found in a wide array of biologically active compounds.[1] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutics. Among the functionalized thiophenes, 5-Methylthiophen-3-amine hydrochloride emerges as a particularly valuable and versatile building block. Its inherent reactivity, stemming from the nucleophilic amino group and the activated thiophene ring, provides a gateway to a diverse range of complex heterocyclic systems.
This guide offers an in-depth exploration of the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of bioactive compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in established chemical principles. The primary focus will be on the construction of two major classes of bioactive heterocycles: thienopyrimidines and thienopyridines , which are central to the development of kinase inhibitors, anti-infective agents, and other therapeutics.
PART 1: Synthesis of Bioactive Thienopyrimidines
Thienopyrimidines, structural analogs of biogenic purines, are a cornerstone of many therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound serves as an excellent precursor for the construction of the thieno[3,2-d]pyrimidine core.
Application Note: Cyclocondensation Strategies for Thieno[3,2-d]pyrimidine Synthesis
The primary strategy for constructing the pyrimidine ring onto the 5-methylthiophene-3-amine core involves cyclocondensation with a two-carbon electrophilic synthon. The choice of this synthon dictates the substitution pattern of the resulting thienopyrimidine.
-
Reaction with Formamide: This is the most direct method to synthesize the unsubstituted 6-methylthieno[3,2-d]pyrimidin-4(3H)-one. The reaction proceeds by initial formylation of the amine followed by intramolecular cyclization and dehydration. The high temperature required drives the reaction to completion.
-
Reaction with Isothiocyanates: This route provides access to 2-thioxo-thieno[3,2-d]pyrimidin-4-ones. The initial step is the formation of a thiourea derivative, which then undergoes base-catalyzed intramolecular cyclization. This approach allows for the introduction of various substituents at the N-3 position of the pyrimidine ring, offering a handle for modulating biological activity.[4]
Protocol 1: Synthesis of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol details the cyclocondensation of this compound with formamide. The hydrochloride salt is typically used directly, as the high temperature and excess formamide can overcome the need for a separate neutralization step.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (15-20 equivalents).
-
Heat the mixture to reflux (approximately 180-190 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield 6-methylthieno[3,2-d]pyrimidin-4(3H)-one as a solid.
Rationale: The use of a large excess of formamide serves as both a reactant and a high-boiling solvent, facilitating the cyclization. The aqueous workup precipitates the product, which has low solubility in water, allowing for easy isolation.
PART 2: Synthesis of Bioactive Thienopyridines
Thienopyridines are another class of heterocycles with significant therapeutic applications, including the well-known antiplatelet agent clopidogrel. The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues, such as thienopyridines.[5]
Application Note: The Gould-Jacobs Reaction for Thieno[3,2-b]pyridine Synthesis
The Gould-Jacobs reaction involves the condensation of an aromatic amine with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the fused pyridine ring.[5] When applied to 5-Methylthiophen-3-amine, this reaction provides a direct route to the 4-hydroxy-6-methylthieno[3,2-b]pyridine-5-carboxylic acid ethyl ester scaffold.
The initial step is a nucleophilic substitution where the amino group of 5-methylthiophen-3-amine displaces the ethoxy group of diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then heated to a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce an intramolecular cyclization via an electrocyclic reaction, followed by tautomerization to the more stable 4-hydroxy form.
Diagram: The Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction for thienopyridine synthesis.
Protocol 2: Synthesis of Ethyl 4-hydroxy-6-methylthieno[3,2-b]pyridine-5-carboxylate
This protocol details the Gould-Jacobs reaction for the synthesis of a key thienopyridine intermediate. A pre-neutralization step of the hydrochloride salt is recommended for optimal results.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Sodium bicarbonate (NaHCO₃)
-
Diphenyl ether
-
Ethanol
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Neutralization: Suspend this compound (1 equivalent) in water and add a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8). Extract the free amine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Condensation: In a round-bottom flask, dissolve the free 5-methylthiophen-3-amine (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the condensation is complete, remove the ethanol under reduced pressure.
-
Cyclization: To the residue, add diphenyl ether (10-15 times the weight of the starting amine) and heat the mixture to 240-250 °C for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Rationale: The initial neutralization of the hydrochloride salt provides the free amine, which is more nucleophilic for the initial condensation step. Diphenyl ether is used as a high-boiling, inert solvent to achieve the high temperature required for the thermal cyclization. Precipitation with hexane allows for the separation of the product from the high-boiling solvent.
PART 3: Synthesis of Bioactive N-Acyl Derivatives
Direct acylation of 5-Methylthiophen-3-amine is a straightforward approach to generate amide derivatives, which are prevalent in a vast number of pharmaceuticals. This strategy allows for the rapid exploration of structure-activity relationships by varying the acylating agent.
Application Note: N-Acylation for the Development of Antiviral and Antimicrobial Agents
The synthesis of N-(5-methylthiophen-3-yl)amides is a versatile method for creating libraries of compounds for biological screening. The reaction is typically a standard amide bond formation, where the amine acts as a nucleophile attacking an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The resulting amides have shown promise as antiviral and antimicrobial agents. For example, N-[(thiophen-3-yl)methyl]benzamides have been identified as potent inhibitors of the influenza virus by targeting the hemagglutinin-mediated fusion process.[6]
Protocol 3: General Procedure for the Synthesis of N-(5-methylthiophen-3-yl)benzamides
This protocol provides a general method for the acylation of 5-methylthiophen-3-amine with benzoyl chlorides.
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Neutralization and Dissolution: Suspend this compound (1 equivalent) in DCM or THF. Add triethylamine (2.2 equivalents) and stir at room temperature for 15-20 minutes to generate the free amine in situ.
-
Acylation: Cool the mixture in an ice bath and add the substituted benzoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(5-methylthiophen-3-yl)benzamide.
Rationale: The use of a base like triethylamine is crucial to both neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction. The aqueous work-up removes the base hydrochloride salt and any unreacted acid chloride.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of 5-Methylthiophen-3-amine HCl.
Data Presentation: Representative Bioactive Compounds
The following table summarizes the biological activities of representative compounds synthesized from aminothiophene precursors, illustrating the potential of scaffolds derived from 5-Methylthiophen-3-amine.
| Scaffold | Compound Class | Target/Activity | Potency (IC₅₀/MIC) | Reference |
| Thienopyrimidine | Kinase Inhibitor | PLK4 | 0.0067 µM | [7] |
| Thienopyrimidine | Anti-H. pylori | H. pylori | 1.55 µM | [8] |
| Thienopyridine | Kinase Inhibitor | Haspin | 57 nM | [9] |
| N-Acyl Derivative | Antiviral | Influenza A/H1N1 | ~0.8 µM | [6] |
Conclusion and Future Outlook
This compound is a readily accessible and highly valuable starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. The protocols and application notes provided herein demonstrate its utility in constructing thienopyrimidine, thienopyridine, and N-acyl scaffolds, which are central to numerous drug discovery programs. The straightforward and robust nature of these transformations, coupled with the potential for diverse functionalization, ensures that this compound will continue to be a key building block in the quest for novel therapeutic agents. Future research will undoubtedly uncover new reactions and applications for this versatile molecule, further expanding its role in medicinal chemistry.
References
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N-((Thiophen-3-yl)methyl)benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC.
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Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. IJNRD.
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Gould–Jacobs reaction. Wikipedia.
-
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. Benchchem.
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
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Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications.
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Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC.
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH.
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synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH.
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Synthesis of Some Thienopyrimidine Derivatives. PMC.
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Synthesis of Some Thienopyrimidine Derivatives. MDPI.
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Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis.
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Methylthiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 5-Methylthiophen-3-amine Scaffold
In the landscape of modern medicinal chemistry, the thiophene nucleus is a privileged scaffold, integral to the structure of numerous blockbuster drugs.[1] Its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] Among these, the 3-aminothiophene moiety serves as a versatile building block, offering a strategic handle for molecular elaboration and the synthesis of diverse compound libraries. Specifically, 5-Methylthiophen-3-amine, available as its hydrochloride salt, presents a unique combination of an electron-rich aromatic system and a nucleophilic amino group, making it a highly valuable, yet challenging, substrate in drug discovery programs.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[3] This guide provides detailed application notes and robust protocols for the application of three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to 5-Methylthiophen-3-amine hydrochloride. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
PART 1: Foundational Principles and Key Considerations
The Nature of this compound
5-Methylthiophen-3-amine is an electron-rich heterocycle. The presence of both the sulfur atom and the amino group enhances the electron density of the thiophene ring, influencing its reactivity in cross-coupling reactions. The hydrochloride salt form necessitates the use of a base in the reaction mixture to liberate the free amine for participation in the catalytic cycle. The choice and stoichiometry of the base are therefore critical parameters for successful coupling.
The Palladium Catalytic Cycles: A Visual Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4]
Figure 1: Generalized Palladium Catalytic Cycle.
PART 2: Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures.[3] In the context of 5-Methylthiophen-3-amine, this reaction would typically involve the coupling of a halogenated derivative of the aminothiophene with a boronic acid or ester. Alternatively, the boronic acid or ester of 5-methylthiophen-3-amine could be coupled with an aryl halide. The following protocol is adapted from successful couplings of structurally similar amino-heterocycles.
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for electron-rich and sterically hindered substrates.[5] These ligands promote the oxidative addition and reductive elimination steps.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. A sufficient excess (at least 3 equivalents) is required to both neutralize the hydrochloride salt and facilitate the transmetalation step.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF and water is commonly employed. Water is often necessary to facilitate the dissolution of the base and to promote the transmetalation step.
Reaction: Coupling of 2-bromo-5-methylthiophen-3-amine with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-methylthiophen-3-amine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Neutralizes HCl salt and facilitates transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Biphasic system often enhances reaction rates. |
| Temperature | 80-110 °C | Sufficient thermal energy for catalytic turnover. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6] For this compound, this reaction enables its coupling with a variety of aryl or heteroaryl halides, providing access to a diverse range of N-aryl-5-methylthiophen-3-amine derivatives.
-
Catalyst System: Pre-catalysts such as those based on the Buchwald biarylphosphine ligands (e.g., XPhos Pd G3, RuPhos Pd G3) are highly effective as they readily form the active Pd(0) species.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[8]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base.
Reaction: Coupling of this compound with 4-Bromotoluene
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), sodium tert-butoxide (2.5 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat in a heating block at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[9] This reaction is invaluable for introducing alkynyl linkers, which are prevalent in many biologically active molecules and materials.
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves to neutralize the hydrogen halide byproduct and can also act as the solvent.
-
Solvent: A polar aprotic solvent like DMF or THF is often used, especially if the amine base is not used as the solvent.
Reaction: Coupling of 3-Iodo-5-methylthiophen-2-amine with Phenylacetylene
-
Reaction Setup: To a Schlenk tube, add 3-iodo-5-methylthiophen-2-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
PART 3: Troubleshooting and Advanced Insights
-
Low Yields in Suzuki Coupling: If yields are low, consider screening different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. The choice of ligand is also critical; for challenging substrates, more electron-rich and bulky ligands may be required.
-
Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[10] Using a slight excess of the boronic acid and ensuring an inert atmosphere can help minimize these side reactions.
-
Challenges with Buchwald-Hartwig Amination: Electron-rich amines can sometimes act as inhibitors to the catalyst. In such cases, using a stronger base or a more active pre-catalyst may be beneficial. If the amine substrate is particularly sensitive, a milder base like K₃PO₄ at a higher temperature may be attempted.[8]
-
Homocoupling in Sonogashira Reactions: The Glaser coupling, or homocoupling of the terminal alkyne, is a common side reaction in Sonogashira couplings. This can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the alkyne to the reaction mixture.
Conclusion
This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and versatile methods for its functionalization. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively utilize this scaffold to accelerate their drug discovery and development programs. The protocols provided herein serve as a solid foundation, and it is anticipated that further optimization may be necessary to achieve optimal results for specific substrates.
References
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). Organic Letters. Retrieved from [Link]
-
A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017). ResearchGate. Retrieved from [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (n.d.). Beilstein Journals. Retrieved from [Link]
- Process for preparing thiophene derivatives. (1989). Google Patents.
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A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][3][11] benzodiazepine. (n.d.). Google Patents. Retrieved from
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Furans, thiophenes and related heterocycles in drug discovery. (2005). Current Opinion in Drug Discovery & Development. Retrieved from [Link]
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Application Note & Protocol: Strategic N-Acylation of 5-Methylthiophen-3-amine Hydrochloride for Advanced Drug Discovery
Abstract
N-acylated thiophene scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of 5-Methylthiophen-3-amine hydrochloride. We delve into the chemical principles, offer a detailed, step-by-step protocol, and discuss critical parameters for process optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target N-acyl-5-methylthiophen-3-amine derivatives.
Introduction: The Significance of N-Acylated Thiophenes in Medicinal Chemistry
The thiophene ring is a privileged scaffold in drug discovery, recognized for its bioisosteric relationship with the benzene ring and its versatile reactivity.[2] Thiophene derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3] The N-acylation of aminothiophenes is a critical transformation, as the resulting amide functionality can significantly enhance the compound's pharmacological profile by introducing key hydrogen bonding interactions and modulating its physicochemical properties.[4] This protocol focuses on the N-acylation of this compound, a valuable starting material for the synthesis of novel therapeutic candidates.
Reaction Principle: The Schotten-Baumann Approach
The N-acylation of an amine hydrochloride salt is effectively achieved using the Schotten-Baumann reaction.[5][6] This method involves the reaction of an amine with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base.[7][8] Since the starting material is a hydrochloride salt, the primary role of the base is to neutralize the hydrochloric acid, liberating the free amine to act as a nucleophile.[9][10] The free amine then attacks the electrophilic carbonyl carbon of the acylating agent, proceeding through a tetrahedral intermediate to form the stable amide product.[4][8]
Reaction Scheme:
Caption: General Schotten-Baumann N-acylation of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Commercially Available | Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store under inert gas. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | Commercially Available | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flasks and glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Flash chromatography system
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves)
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound with acetyl chloride as a representative example. The molar equivalents can be adjusted for other acylating agents.
Reagent Preparation
-
Amine Solution: Prepare a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Base: Have anhydrous triethylamine (2.2 eq.) ready. Two equivalents are required to neutralize the HCl salt and the HCl generated during the reaction.
-
Acylating Agent Solution: Prepare a solution of acetyl chloride (1.1 eq.) in a small volume of anhydrous DCM in a separate, dry dropping funnel.
Reaction Setup and Execution
Caption: Step-by-step experimental workflow for N-acylation.
-
Initial Setup: Place the flask containing the amine solution under an inert atmosphere (e.g., nitrogen or argon) and begin stirring.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.[4]
-
Basification: Slowly add the triethylamine (2.2 eq.) dropwise to the cooled amine solution. A precipitate of triethylamine hydrochloride may form.
-
Stirring: Stir the mixture at 0 °C for 15 minutes to ensure complete liberation of the free amine.
-
Addition of Acylating Agent: Add the acetyl chloride solution dropwise from the dropping funnel over 10-15 minutes, maintaining the temperature at 0 °C.[11]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12] A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The starting amine should be consumed, and a new, less polar spot corresponding to the amide product should appear.
Workup and Purification
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.[10]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(5-methylthiophen-3-yl)acetamide.[13]
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base | Triethylamine, Pyridine, or an inorganic base like Na₂CO₃ under biphasic conditions.[8] | The choice of base is critical. Organic bases are suitable for anhydrous conditions. If the reaction is sluggish, a stronger, non-nucleophilic base can be used. If side reactions are observed, a milder base like NaHCO₃ in a two-phase system might be beneficial.[5][6] |
| Solvent | Anhydrous aprotic solvents like DCM, THF, or acetonitrile.[4] | The solvent must be inert to the reaction conditions. DCM is often a good choice due to its low boiling point, making it easy to remove. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to room temperature. | The initial addition of the acylating agent should be done at low temperature to control the exothermicity.[12] If the reaction does not proceed at room temperature, gentle heating (e.g., 40-50 °C) can be applied, but this may increase the risk of side products. |
| Acylating Agent | Acyl chlorides are generally more reactive than anhydrides. | If the amine is not very reactive, an acyl chloride is preferred. For more sensitive substrates, an acid anhydride might be a milder alternative.[8] |
Conclusion
This application note provides a robust and reproducible protocol for the N-acylation of this compound, a key transformation in the synthesis of medicinally relevant compounds. By understanding the underlying principles of the Schotten-Baumann reaction and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse range of N-acylated thiophene derivatives for further investigation in drug discovery programs.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction.
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Benchchem. Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol.
- Der Pharma Chemica. Scholars Research Library.
- PMC - PubMed Central. Therapeutic importance of synthetic thiophene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). (2026).
- Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
- Benchchem. Optimizing reaction conditions for N-acylation of 2-naphthylamine.
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines from 5-Methylthiophen-3-amine hydrochloride
Introduction: The Prominence of the Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This bicyclic system, which results from the fusion of a thiophene and a pyrimidine ring, is a key structural motif in a plethora of biologically active molecules. Its rigid, planar structure, combined with the diverse opportunities for functionalization, allows for the precise spatial orientation of substituents to interact with various biological targets.
Thieno[3,2-d]pyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, potent and selective inhibition of kinases, modulation of G-protein coupled receptors, and antimicrobial and antiviral properties. Notably, this scaffold is present in several clinically approved drugs and late-stage clinical candidates, highlighting its therapeutic relevance. The development of robust and versatile synthetic routes to access novel thieno[3,2-d]pyrimidine analogues is therefore a critical endeavor in the pursuit of new and improved therapeutic agents.
This comprehensive guide provides a detailed, field-proven methodology for the synthesis of substituted thieno[3,2-d]pyrimidines, commencing from the readily available starting material, 5-Methylthiophen-3-amine hydrochloride. The described synthetic strategy is designed to be both logical and adaptable, allowing for the generation of a diverse library of compounds for screening and lead optimization.
Synthetic Strategy: A Multi-Step Approach to Thieno[3,2-d]pyrimidine Analogs
The synthesis of the thieno[3,2-d]pyrimidine core from this compound necessitates a multi-step approach, primarily due to the absence of a suitable functional group on the thiophene ring to facilitate direct cyclization of the pyrimidine ring. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of substituted thieno[3,2-d]pyrimidines.
The key strategic considerations for this synthetic pathway are:
-
Initial Functionalization: The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C2 position of the 3-aminothiophene ring. This electrophilic aromatic substitution is directed to the ortho position of the activating amino group, providing the necessary functionality for the subsequent cyclization.
-
Pyrimidine Ring Formation: The resulting 3-amino-2-formylthiophene intermediate undergoes a condensation reaction with a suitable one-carbon synthon, such as formamide, to construct the pyrimidine ring, yielding the thieno[3,2-d]pyrimidin-4(3H)-one core.
-
Activation for Diversification: The pyrimidinone is then converted to a more reactive 4-chlorothieno[3,2-d]pyrimidine intermediate. This transformation is a crucial step that enables the introduction of various substituents at the 4-position through nucleophilic aromatic substitution reactions.
-
Molecular Diversification: The final step involves the reaction of the 4-chloro intermediate with a diverse range of nucleophiles, such as primary and secondary amines, to generate a library of novel thieno[3,2-d]pyrimidine derivatives.
Part 1: Synthesis of 3-Amino-5-methylthiophene-2-carbaldehyde (Intermediate 1)
Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this step, N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich C2 position of the 5-methylthiophen-3-amine. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) and cool the flask to 0 °C in an ice-salt bath. To this, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq.) in anhydrous DMF (sufficient to dissolve) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 1:1).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃). Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water. Dry the crude product under vacuum. For further purification, the crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization Data for Intermediate 1:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl group, the thiophene proton, the aldehyde proton, and the amino protons. |
| ¹³C NMR | Resonances for the methyl carbon, thiophene ring carbons (including the formyl-substituted carbon), and the aldehyde carbonyl carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₆H₇NOS. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (aldehyde), and C-H stretching (aromatic and aliphatic). |
Part 2: Synthesis of 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
Principle: This step involves the cyclization of the ortho-aminoaryl aldehyde with formamide. The reaction proceeds through an initial condensation of the amino group with formamide to form a formamidine intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable thieno[3,2-d]pyrimidin-4(3H)-one ring system.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3-Amino-5-methylthiophene-2-carbaldehyde (Intermediate 1) (1.0 eq.) and an excess of formamide (10-20 eq.).
-
Cyclization: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: Dichloromethane/Methanol, 9:1).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water, which will cause the product to precipitate. Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. Dry the crude product under vacuum. The product is often of sufficient purity for the next step, but if necessary, it can be recrystallized from a suitable solvent such as ethanol or acetic acid.
Characterization Data for Intermediate 2:
| Technique | Expected Data |
| ¹H NMR | Signals for the methyl group, the thiophene proton, and the pyrimidinone N-H and C-H protons. |
| ¹³C NMR | Resonances for the methyl carbon, thiophene ring carbons, and pyrimidinone ring carbons, including the carbonyl carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₇H₆N₂OS. |
| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching (amide), and C-H stretching. |
Part 3: Synthesis of 4-Chloro-6-methylthieno[3,2-d]pyrimidine (Intermediate 3)
Principle: The conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the corresponding 4-chloro derivative is a crucial activation step. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2) (1.0 eq.) and add phosphorus oxychloride (POCl₃) (5-10 eq.) in a fume hood. A catalytic amount of N,N-dimethylaniline or DMF can be added to accelerate the reaction.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Characterization Data for Intermediate 3:
| Technique | Expected Data |
| ¹H NMR | Signals for the methyl group, the thiophene proton, and the pyrimidine C-H proton. |
| ¹³C NMR | Resonances for the methyl carbon, thiophene ring carbons, and pyrimidine ring carbons, with a characteristic downfield shift for the carbon bearing the chlorine atom. |
| Mass Spec (MS) | Molecular ion peak showing the characteristic isotopic pattern for a chlorine-containing compound, corresponding to the calculated mass of C₇H₅ClN₂S. |
Part 4: Synthesis of Substituted 6-Methylthieno[3,2-d]pyrimidines (Final Products)
Principle: The 4-chloro substituent on the thieno[3,2-d]pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at this position, most commonly through amination with primary or secondary amines. The reaction is typically carried out in a polar solvent and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction.
Experimental Protocol (General Procedure for Amination):
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-Chloro-6-methylthieno[3,2-d]pyrimidine (Intermediate 3) (1.0 eq.) in a suitable solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF).
-
Nucleophilic Substitution: Add the desired amine (1.1-1.5 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction time will vary depending on the nucleophilicity of the amine and can range from a few hours to overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Illustrative Example: Synthesis of N-Benzyl-6-methylthieno[3,2-d]pyrimidin-4-amine
Figure 2: Example of the amination reaction to synthesize a final product.
Characterization Data for Final Products:
The characterization of the final products will be highly dependent on the nature of the introduced substituent. A combination of the following techniques should be employed for full structural elucidation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the new substituent and the overall structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
Troubleshooting and Key Considerations
-
Vilsmeier-Haack Reaction: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. The reaction can sometimes be sluggish; adjusting the temperature and reaction time may be necessary.
-
Chlorination: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The work-up procedure should be done carefully by adding the reaction mixture to ice slowly.
-
Nucleophilic Substitution: The reactivity of amines can vary significantly. Less nucleophilic amines may require higher temperatures and longer reaction times. In some cases, microwave-assisted synthesis can significantly reduce the reaction time.
-
Purification: The polarity of the final products can vary widely. A systematic approach to developing a suitable solvent system for column chromatography or recrystallization is recommended.
Conclusion
The synthetic route outlined in this application note provides a robust and adaptable platform for the synthesis of a diverse range of thieno[3,2-d]pyrimidine derivatives starting from the commercially available this compound. By following the detailed protocols and considering the key experimental parameters, researchers can efficiently generate novel compounds for evaluation in drug discovery programs. The versatility of the final nucleophilic substitution step allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds.
References
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2004 , 49, 1–330. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]
-
Meth-Cohn, O.; Narine, B. A versatile new synthesis of quinolines and related fused pyridines. Part 9. A new synthesis of 4-chloroquinolines. Tetrahedron Lett.1978 , 19, 2045–2048. [Link]
Sources
Application Note: A Scalable and Efficient One-Pot Synthesis of 5-Methylthiophen-3-amine Hydrochloride
Abstract
5-Methylthiophen-3-amine and its hydrochloride salt are valuable heterocyclic building blocks, crucial for the synthesis of various pharmaceutical compounds, most notably as key intermediates in the production of certain antipsychotic and anti-inflammatory agents.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of 5-Methylthiophen-3-amine hydrochloride. The described method is a one-pot process starting from the corresponding 3-oxotetrahydrothiophene precursor, offering significant advantages over traditional multi-step procedures by improving yield, reducing reaction time, and simplifying the overall process.[2] We will delve into the mechanistic rationale, provide a step-by-step large-scale protocol, outline critical safety procedures, and detail analytical methods for quality control.
Introduction and Synthetic Strategy
The synthesis of substituted aminothiophenes is a cornerstone of medicinal chemistry.[3][4] While several methods exist, such as the Gewald reaction, they often yield 2-aminothiophenes or require harsh conditions not suitable for large-scale production.[1][4] The traditional synthesis of 3-aminothiophenes has historically involved lengthy, two-step processes that include the isolation of an oxime intermediate followed by its reaction with a hydrogen halide.[2]
This guide details a superior, single-step process for preparing 3-aminothiophenes, which has been adapted for the specific synthesis of this compound. The core of this strategy involves the direct reaction of a 3-oxotetrahydrothiophene derivative with an acid-addition salt of hydroxylamine in a polar, inert solvent.[2] This approach circumvents the need to isolate the intermediate, leading to a more efficient and time-saving synthesis.
Rationale for Method Selection:
-
Process Efficiency: A one-pot reaction significantly reduces handling, solvent usage, and overall production time compared to multi-step alternatives.[2]
-
Improved Yield: This direct conversion has been shown to produce higher yields compared to the classical two-step methods.[2]
-
Scalability: The protocol utilizes standard industrial equipment and conditions that are amenable to large-scale production.
-
Safety: The process avoids the use of highly toxic or explosive reagents often found in alternative synthetic routes.
The overall reaction is depicted below:
Reaction Scheme: 5-Methyl-3-oxotetrahydrothiophene reacts with hydroxylamine hydrochloride in a suitable solvent under reflux to yield this compound.
Reaction Mechanism and Scientific Principles
The transformation proceeds through an initial condensation of hydroxylamine with the ketone of the 3-oxotetrahydrothiophene to form an oxime intermediate. Under the acidic conditions provided by the hydroxylamine hydrochloride and the elevated temperature, a subsequent dehydration and rearrangement cascade occurs, leading to the aromatization of the thiophene ring and formation of the final amine hydrochloride salt. The use of a polar, inert solvent like acetonitrile or an alkanol facilitates the dissolution of the reactants and intermediates, promoting an efficient reaction rate.[2]
Visualization of Synthesis Pathway and Workflow
The following diagrams illustrate the chemical transformation and the operational workflow for clarity and reproducibility.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the large-scale synthesis.
Detailed Application Protocol
This protocol is designed for a laboratory scale-up and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight | Notes |
| 5-Methyl-3-oxotetrahydrothiophene | 32168-81-3 | 130.19 g/mol | Starting material. Purity >98% recommended. |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | Reagent. Corrosive and irritant. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | Solvent. Flammable liquid and vapor. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Anti-solvent for precipitation. Extremely flammable. |
| Equipment | |||
| Jacketed Glass Reactor (e.g., 10L) | - | - | With overhead stirrer, condenser, thermocouple, and nitrogen inlet. |
| Heating/Cooling Circulator | - | - | For precise temperature control of the reactor jacket. |
| Filtration Apparatus (e.g., Nutsche) | - | - | For isolating the product on a large scale. |
| Vacuum Oven | - | - | For drying the final product. |
| Standard Personal Protective Equipment | - | - | Safety goggles, face shield, lab coat, chemically resistant gloves.[5] |
Step-by-Step Synthesis Procedure
1. Reactor Setup:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with Acetonitrile (4.0 L).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM).
-
Add 5-Methyl-3-oxotetrahydrothiophene (650 g, 5.0 mol) to the solvent. Stir until fully dissolved.
2. Reagent Addition:
-
Carefully add Hydroxylamine Hydrochloride (382 g, 5.5 mol, 1.1 eq) to the reactor. The addition may be slightly exothermic.
3. Reaction Under Reflux:
-
Fit the reactor with a reflux condenser.
-
Using the circulator, heat the reaction mixture to reflux (approx. 80-82°C for acetonitrile).[2]
-
Maintain a gentle reflux for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots every hour (after the first 2 hours). Analyze by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of the starting material.
4. Product Isolation and Work-up:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25°C) with continued stirring.
-
Further cool the mixture to 0-5°C using the cooling circulator. A precipitate of the product should begin to form.
-
To maximize precipitation, slowly add Diethyl Ether (4.0 L) as an anti-solvent to the cold slurry over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Stir the resulting thick slurry for an additional 1-2 hours at 0-5°C to ensure complete precipitation.
5. Filtration and Washing:
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C) diethyl ether (2 x 1.0 L) to remove residual solvent and any soluble impurities.
6. Drying:
-
Carefully transfer the solid product to a vacuum oven.
-
Dry the material at 40-50°C under reduced pressure until a constant weight is achieved.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to light tan crystalline solid |
| Purity (HPLC) | >99% |
| Melting Point | Approx. 170-175°C (decomposes) |
Process Safety and Hazard Analysis
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay.[5] Use of explosion-proof electrical equipment is mandatory due to the flammable solvents.
-
Chemical Hazards:
-
Acetonitrile: Highly flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable with a low flash point. Vapors are heavier than air and can travel to an ignition source. Take precautionary measures against static discharge.
-
Hydroxylamine Hydrochloride: Corrosive and can cause skin and eye irritation. Handle with appropriate PPE.
-
Thiophene Derivatives: Can have a strong, unpleasant odor (stench) and may be lachrymators (cause tearing).[5]
-
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemically resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[5]
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible. In case of fire, use CO₂, dry chemical, or foam extinguishers.[5]
Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point Analysis: As a preliminary check of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time and monitor via IPC. Ensure the internal temperature is reaching the boiling point of the solvent. |
| Low Yield | Incomplete precipitation; product loss during transfer. | Ensure the mixture is sufficiently cooled before and during anti-solvent addition. Use a spatula to recover all material. |
| Product is Oily or Gummy | Impurities present; insufficient anti-solvent. | Ensure starting material purity. Increase the volume of anti-solvent or try a different one (e.g., MTBE). |
| Discolored Product (Dark Brown/Black) | Reaction temperature was too high, causing decomposition. | Maintain strict temperature control. Ensure an inert atmosphere is present throughout the reaction to prevent oxidation. |
Conclusion
The protocol described provides a highly efficient, scalable, and reliable method for the large-scale synthesis of this compound. By adopting a one-pot strategy, this process offers significant improvements in yield and operational simplicity over traditional methods. Strict adherence to the detailed procedural and safety guidelines is essential for achieving a high-purity product safely and consistently, making this a valuable procedure for researchers and professionals in drug development and chemical manufacturing.
References
- Caulfield, M. J. (1989). U.S. Patent No. 4,847,386: Process for preparing thiophene derivatives. U.S. Patent and Trademark Office.
- Zhang, J. (2017). CN Patent No. 106397396A: Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.
- Berwe, M., et al. (2009). RU Patent No. 2383540C2: Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. Google Patents.
-
PrepChem. (n.d.). Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
Feldkamp, R. F., & Tullar, B. F. (1954). 3-Methylthiophene. Organic Syntheses, 34, 73. Retrieved from [Link]
-
Ramon, R., & Caggiano, L. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. Retrieved from [Link]
-
Kumar, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2055-2083. Retrieved from [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Aminothiophene Hydrochlorides
Welcome to the technical support guide for handling aminothiophene hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of compounds. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Core Challenges
Question 1: My aminothiophene hydrochloride sample is degrading. What are the common causes and how can I prevent this?
Answer:
Aminothiophene hydrochlorides, while generally more stable than their free base counterparts, are susceptible to degradation from environmental factors.[1] Understanding these factors is key to preserving your material's integrity.
Root Cause Analysis:
-
Hygroscopicity and Hydrolysis: The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can lead to hydrolysis or facilitate oxidative degradation, especially if trace metal impurities are present.
-
Oxidation: The aminothiophene core, particularly the electron-rich thiophene ring and the amino group, is prone to oxidation when exposed to air (oxygen). This can lead to the formation of colored impurities and dimerization or polymerization byproducts. Some safety data sheets explicitly mention the material is "air sensitive".
-
Thermal Decomposition: Like many organic salts, these compounds can decompose at elevated temperatures. The specific decomposition temperature varies, but prolonged exposure to heat should be avoided.[2]
-
Light Sensitivity: Although less common, some complex organic molecules can be sensitive to UV or visible light, which can catalyze degradation.
Recommended Prevention & Handling Protocol:
-
Inert Atmosphere: Always handle the solid material under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[3]
-
Storage Conditions: Store the compound in a tightly sealed container, wrapped with paraffin film for an extra barrier.[4] For long-term storage, place this container inside a desiccator with a drying agent (e.g., Drierite) and store in a cool, dark place. Some suppliers recommend refrigeration (below 4°C/39°F).[5][6]
-
Minimize Exposure: When weighing or transferring the material, do so quickly and efficiently to minimize its exposure time to the ambient atmosphere.
-
Use Dry Solvents: When preparing solutions, always use anhydrous solvents to prevent hydrolysis.
Below is a diagram illustrating the primary factors that contribute to the degradation of aminothiophene hydrochlorides.
Caption: Diagram 1: Factors Leading to Degradation.
Question 2: I'm struggling with the solubility of my aminothiophene hydrochloride. How do I choose the right solvent?
Answer:
Solubility is a critical parameter for reactions, purification, and analysis. The hydrochloride salt form is specifically used to enhance stability and aqueous solubility compared to the free base.[1][7] However, this often comes at the cost of reduced solubility in non-polar organic solvents.
Solvent Selection Strategy:
-
For Reactions in Aqueous Media: The hydrochloride salt is often sufficiently soluble in water or buffer solutions.[6][7]
-
For Reactions in Organic Solvents:
-
Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are often good starting points.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can dissolve many amine salts, but be aware they can be difficult to remove and may participate in side reactions under certain conditions.
-
Insoluble Solvents: The salt will likely have poor solubility in non-polar solvents like hexanes, diethyl ether, and dichloromethane (DCM). This property is often exploited for precipitation and purification.[1]
-
Troubleshooting Poor Solubility:
-
Gentle Heating: Gently warming the mixture can increase solubility. Monitor for any color change that might indicate decomposition.
-
Solvent Mixtures: Using a co-solvent system, such as DCM/MeOH, can provide a balance of polarity to dissolve both the salt and other less-polar reagents.
-
Conversion to Free Base: If the reaction requires a non-polar solvent, you will likely need to convert the hydrochloride salt to its free base form first (see Question 3). The free base is generally much more soluble in organic solvents.[1]
Quantitative Data Summary: General Solvent Compatibility
| Solvent Class | Examples | Typical Solubility of Aminothiophene HCl | Use Case |
| Aqueous | Water, Buffers | Good to Excellent | Aqueous reactions, extractions |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Reactions, Recrystallization |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Often Good | Reactions (use with caution) |
| Ethers | Diethyl Ether, THF | Poor to Insoluble | Precipitation, Washing solid |
| Halogenated | DCM, Chloroform | Poor to Insoluble | Extraction of free base |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Precipitation, Washing solid |
Frequently Asked Questions (FAQs)
Question 3: My next synthetic step requires the free amine. What is the best way to convert the hydrochloride salt to the free base?
Answer:
This is one of the most common manipulations for amine hydrochlorides. The goal is to neutralize the acidic hydrochloride with a base, liberating the neutral (free base) amine. The choice of method depends on the scale of your reaction and the properties of your specific aminothiophene.
Method 1: Aqueous Basic Wash (Most Common)
This method is robust and widely applicable for water-immiscible amines.
Experimental Protocol:
-
Dissolution: Dissolve the aminothiophene hydrochloride in a suitable organic solvent in which the free base is soluble (e.g., ethyl acetate, diethyl ether, or DCM). If the salt does not dissolve, it can be suspended as a slurry.
-
Neutralization: Add a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution, to the mixture in a separatory funnel.[8] Add the base slowly until effervescence (CO₂ evolution) ceases and the aqueous layer is basic (test with pH paper, target pH 8-9).
-
Extraction: Shake the funnel gently at first, venting frequently. Once gas evolution stops, shake vigorously. Allow the layers to separate.
-
Isolation: Drain the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Drying & Concentration: Combine all organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the free amine.
Causality Behind Choices:
-
Why a mild base? A mild base like NaHCO₃ is sufficient to deprotonate the amine salt without causing hydrolysis of other sensitive functional groups. Stronger bases like NaOH can be used but increase the risk of side reactions.[8]
-
Why dry the organic layer? Water must be removed before solvent evaporation to prevent the free amine from being contaminated with water, which could interfere with subsequent steps.
Caption: Diagram 2: Workflow for Salt-to-Free-Base Conversion.
Method 2: Anhydrous Neutralization
This method is useful if your compound is water-soluble or if you need to avoid water entirely.
-
Ion-Exchange Resins: A solution of the hydrochloride salt (e.g., in methanol) can be passed through a column packed with a basic ion-exchange resin (e.g., Dowex).[8][9] The resin captures the H⁺ and Cl⁻ ions, and the free amine elutes from the column.
-
HCl Scavengers: For non-aqueous conditions, a reagent like propylene oxide can be used in a solvent like methanol. It reacts irreversibly with HCl to form a chlorohydrin, leaving the free amine in solution.[8]
Question 4: What is the best way to purify my aminothiophene hydrochloride?
Answer:
Purification is essential to remove starting materials, byproducts, or degradation products. The conversion to a hydrochloride salt is itself a common purification technique, as the salt often has better crystallinity than the free base.[10]
-
Recrystallization: This is the most common method for purifying solid salts.
-
Solvent Screening: Find a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethanol/diethyl ether.
-
Procedure: Dissolve the crude salt in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
Silica Gel Chromatography: This is generally not recommended for the hydrochloride salt itself due to its high polarity and potential for strong, irreversible binding to the silica. It is much more effective to purify the compound as the free base using standard column chromatography and then convert the purified free base back to the hydrochloride salt.[10]
-
Conversion and Back-Extraction:
-
Convert the crude salt to the free base (as in Question 3).
-
Perform an acidic wash (e.g., with dilute HCl) on the organic solution of the free base. Basic impurities will remain in the organic layer.
-
Re-basify the acidic aqueous layer and re-extract the purified free base into a fresh organic solvent.
-
Dry and concentrate to get the purified free base, or bubble anhydrous HCl gas through the solution (or add HCl in ether) to precipitate the purified hydrochloride salt.[1]
-
Question 5: What are the essential safety precautions for handling these compounds?
Answer:
Handling aminothiophene hydrochlorides requires adherence to standard laboratory safety protocols, with special attention to their specific hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3][11]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling fine dust or vapors.[3][5]
-
Hazard Awareness: These compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[5][12] They can cause serious skin and eye irritation or damage.[13][14] Review the Safety Data Sheet (SDS) for your specific compound before use.[3][4][5][12]
-
Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep or vacuum the solid material into a suitable container for disposal.[5]
-
Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not mix with other waste.
References
-
Material Safety Data Sheet - 3,4-Diaminothiophene dihydrochloride, 99%. (n.d.). Cole-Parmer. Available from: [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Available from: [Link]
-
Thiophen-3-amine hydrochloride. (n.d.). PubChem. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Available from: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. Available from: [Link]
-
Araújo, R. S. A., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available from: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available from: [Link]
-
Converting Amine Sulfate into Amine Hydrochloride ? (2020). Sciencemadness Discussion Board. Available from: [Link]
-
How to purify amino acids (HCl salt) with dowex resin? (2017). ResearchGate. Available from: [Link]
-
2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). PubMed. Available from: [Link]
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- 14. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminothiophene Derivatives
Welcome to the technical support center for the purification of aminothiophene derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format. As a Senior Application Scientist, my goal is to blend technical protocols with field-proven insights, explaining not just the steps but the scientific reasoning behind them.
Aminothiophene derivatives are a vital class of heterocycles in medicinal chemistry, often serving as scaffolds for drugs with a wide range of biological activities.[1][2][3] Their synthesis, most commonly via the Gewald reaction, can produce a variety of impurities, including unreacted starting materials, elemental sulfur, and side-products like polysulfides or polymers, which often result in dark, tarry crude products.[4][5][6] Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and development studies.
This guide provides a structured approach to tackling the common purification challenges associated with this important class of molecules.
Choosing the Right Purification Strategy
The first step in any purification workflow is selecting the appropriate technique. The choice depends on the physical state of your crude product, its stability, and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Section 1: Recrystallization
Recrystallization is often the most efficient and scalable method for purifying solid aminothiophene derivatives.[7] It relies on the differential solubility of the compound and impurities in a solvent at hot and cold temperatures.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing aminothiophenes? A1: Ethanol and methanol are excellent starting points for many aminothiophene derivatives.[7][9] For less polar compounds, a solvent pair system like ethyl acetate/hexanes is highly effective.[7][10] The goal is to find a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot.
Q2: My crude product is a dark brown or reddish solid. Can I still use recrystallization? A2: Yes. Dark coloration is common and often due to polysulfide or polymeric impurities from the Gewald synthesis.[4] While recrystallization alone can work, you may need to perform a hot filtration to remove insoluble tars or use a small amount of activated charcoal to adsorb colored, high-molecular-weight impurities. Be cautious with charcoal, as it can also adsorb your product, reducing yield.
Q3: How do I choose between a single solvent and a dual-solvent system? A3: Start by testing single solvents. If you find a solvent that dissolves your compound completely when hot but results in poor recovery upon cooling, or if you can't find a single solvent with the right solubility profile, a dual-solvent system is the next logical step. In this system, one solvent ("solvent") dissolves the compound well, while the other ("anti-solvent") dissolves it poorly.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound. The solution is supersaturated. | Add more solvent to the hot solution until the oil redissolves, then allow it to cool more slowly.[8] Try a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is a very slow crystallizer. | Boil off some of the solvent to increase the concentration and cool again.[8] Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" of the pure compound if available.[8] |
| Yield is very low. | Too much solvent was used.[11] The compound has significant solubility in the cold solvent. Premature crystallization occurred during a hot filtration step. | Use the absolute minimum amount of hot solvent required to dissolve the solid.[11] Cool the flask in an ice bath after it has reached room temperature to maximize precipitation.[11][12] Ensure the filtration funnel and flask are pre-heated before performing a hot filtration. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Try a different solvent system. Add a minimal amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Section 2: Column Chromatography
For aminothiophenes that are oils, solids that are difficult to recrystallize, or mixtures of closely related isomers, silica gel column chromatography is the preferred method.[7]
Frequently Asked Questions (FAQs)
Q1: What is a standard mobile phase for purifying aminothiophenes on silica gel? A1: A gradient of ethyl acetate in hexanes is the most common and effective eluent system.[7][9] The starting percentage of ethyl acetate depends on the polarity of your specific derivative, which should be determined beforehand by thin-layer chromatography (TLC).
Q2: My aminothiophene seems to be decomposing or streaking on the silica gel column. Why is this happening? A2: This is a common and critical issue. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound can interact strongly with these acidic sites, leading to irreversible adsorption, tailing (streaking), and even decomposition.[12]
Q3: How can I prevent my compound from decomposing on the column? A3: You must neutralize the silica gel. This can be achieved by preparing your eluent with a small amount (0.5-1%) of a non-nucleophilic base like triethylamine or pyridine.[12] Alternatively, you can prepare a slurry of the silica gel in the mobile phase containing the base and use this to pack the column. This deactivates the acidic sites, allowing for clean elution of the basic aminothiophene.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | Inappropriate solvent system (Rf too high or too low). Column was overloaded with crude material. The sample band was too diffuse. | Optimize the eluent using TLC to achieve an Rf value for your product of ~0.2-0.3.[13] Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. Dissolve the sample in the minimum amount of solvent (preferably the eluent) before loading.[13] |
| Product is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly bound to the acidic silica gel. | Gradually increase the polarity of the mobile phase (gradient elution).[14] If the compound is stuck at the top, it has likely decomposed or is irreversibly adsorbed. Re-run the purification using silica gel deactivated with triethylamine.[12] |
| The collected fractions are pure by TLC, but the final product NMR shows solvent peaks. | The solvent was not fully removed. High-boiling point solvents (like DMF or DMSO) were used and are difficult to remove. | Dry the sample under high vacuum for an extended period. If high-boiling solvents are present from the reaction, perform an aqueous workup or acid-base extraction before chromatography to remove them. |
Section 3: Acid-Base Extraction
This technique is an excellent preliminary purification step, especially when dealing with impurities that have different acid-base properties than your aminothiophene product.[15][16] Since aminothiophenes are basic, they can be selectively separated from neutral or acidic impurities.
Frequently Asked Questions (FAQs)
Q1: How does acid-base extraction work for aminothiophenes? A1: The principle relies on changing the solubility of the compound.[17]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an aqueous acid solution (e.g., 1M HCl).[18] The basic aminothiophene will be protonated, forming a salt that is soluble in the aqueous layer.
-
Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer, then add a base (e.g., NaOH, NaHCO₃) to neutralize it. This deprotonates the aminothiophene salt, causing the neutral, water-insoluble product to precipitate or form a layer that can be extracted back into an organic solvent.[17][18]
Q2: When should I use acid-base extraction? A2: Use it before chromatography or recrystallization when you have significant neutral or acidic impurities. It is a highly effective way to remove unreacted starting materials (ketones, aldehydes) and certain byproducts, simplifying the subsequent purification step. It is a powerful, yet simple alternative to chromatography for removing certain impurities.[16]
Protocols & Workflows
Standard Protocol: Flash Column Chromatography
This protocol outlines a general procedure for purifying an aminothiophene derivative using a column packed with deactivated silica gel.
-
TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf of 0.2-0.3 for the target compound. Prepare the chosen eluent (e.g., 10% Ethyl Acetate in Hexanes) and add 0.5% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.[19]
-
Sample Loading: Dissolve the crude aminothiophene in a minimal volume of dichloromethane or the eluent. For solids or oils, "dry loading" is often better: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase.[11] Maintain a constant flow rate and collect fractions in test tubes.
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified aminothiophene.[11]
Caption: General workflow for flash column chromatography purification.
Characterization of Purity
A successful purification must be verified. The following methods are essential for confirming the purity and identity of your final aminothiophene derivative.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The absence of impurity peaks and correct integration values are strong indicators of purity.[2][20][21]
-
Melting Point: A sharp melting point that does not change after repeated recrystallization is a classic indicator of a pure crystalline solid.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[22]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
By combining these robust purification strategies with careful analysis, you can confidently obtain high-purity aminothiophene derivatives for your research and development needs.
References
- Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
-
de Oliveira, R.B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available from: [Link]
-
Boutin, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available from: [Link]
- Benchchem. Troubleshooting low yields in domino reactions for thiophene synthesis.
- Benchchem. Common side reactions in the Gewald synthesis of aminothiophenes.
- Unknown. Acid-Base Extraction.
-
Liang, et al. (2013). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
- Unknown. Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro.
-
Bakhsh, T., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. SpringerLink. Available from: [Link]
-
ChemHelp ASAP. (2021). Column chromatography & purification of organic compounds. YouTube. Available from: [Link]
- Unknown. Recrystallization.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Acid base extraction. YouTube. Available from: [Link]
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Prasad, K.C., et al. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available from: [Link]
- Google Patents. (2015). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
-
Sorbead India. Amino Acid Purification - Column Chromatography. Available from: [Link]
-
OC Chem. (2020). Acid-Base Extraction Tutorial. YouTube. Available from: [Link]
- Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- University of Calgary. RECRYSTALLISATION.
-
Wang, E., et al. (2015). Synthesis and Characterization of Oligothiophene–Porphyrin-Based Molecules That Can Be Utilized for Optical Assignment of Aggregated Amyloid-β Morphotypes. PMC - NIH. Available from: [Link]
- Google Patents. (1977). US4051151A - Thiophene derivatives and process for preparation thereof.
-
Zhang, M., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH. Available from: [Link]
-
Wang, A., et al. (2007). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available from: [Link]
-
Senzer, B.D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. Available from: [Link]
- Marforio, T.D., et al. (2018). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- Benchchem. Technical Support Center: Purification of 2-Nitrothiophene.
-
SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. Available from: [Link]
-
Ghorab, M.M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. Available from: [Link]
-
Suntornsuk, L. (2002). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available from: [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available from: [Link]
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Aramini, J.M., et al. (2025). Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea. ResearchGate. Available from: [Link]
- Sabnis, R.W., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
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ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Di Natale, C., et al. (2022). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI. Available from: [Link]
-
Al-Majdhoub, M.M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available from: [Link]
-
ChemRxiv. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]
-
Addgene. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Available from: [Link]
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Aramini, J.M., et al. (2020). Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea. NIH. Available from: [Link]
- Borate, H.B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
-
Wikipedia. Gewald reaction. Available from: [Link]
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Technical Support Center: Synthesis of 5-Methylthiophen-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of 5-Methylthiophen-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this multi-step synthesis. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
The synthesis of this compound is a nuanced process, typically proceeding through two key stages: the electrophilic nitration of 2-methylthiophene and the subsequent reduction of the desired nitro-intermediate. Each stage presents unique challenges, from controlling regioselectivity to ensuring complete reduction and maintaining the stability of the final product. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Nitration of 2-Methylthiophene
The initial step in the synthesis is the nitration of 2-methylthiophene to produce the precursor, 5-methyl-3-nitrothiophene. This electrophilic aromatic substitution is often the source of several impurities that can complicate downstream processes.
Q1: My nitration reaction is yielding a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?
A1: This is a very common issue. The methyl group at the 2-position of the thiophene ring is an activating, ortho, para-directing group. In the context of the thiophene ring, this directs electrophilic substitution to the 3- and 5-positions. While the 5-position is sterically more accessible, formation of the 3-nitro isomer is necessary.
-
Causality: The formation of a mixture of 5-methyl-2-nitrothiophene and 5-methyl-3-nitrothiophene is a result of competing reaction kinetics and thermodynamics at different positions on the thiophene ring. The electron-donating nature of the methyl group activates both the adjacent 3-position and the para-like 5-position.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Electrophilic aromatic substitutions are kinetically controlled, and lower temperatures can favor the formation of the thermodynamically more stable, though perhaps kinetically less favored, isomer.
-
Nitrating Agent: The choice of nitrating agent is critical. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can offer better regioselectivity compared to harsher conditions like mixed acid (HNO₃/H₂SO₄). However, the use of acetic anhydride with nitric acid can be hazardous due to the exothermic and potentially explosive nature of the reaction[1].
-
Catalyst: The use of solid acid catalysts, like certain zeolites or metal-exchanged montmorillonite clays, has been explored to control regioselectivity in thiophene nitration[1][2]. These catalysts can influence the approach of the nitronium ion to the thiophene ring, favoring one isomer over another.
-
Q2: I'm observing a dark, tar-like substance and a low yield in my nitration reaction. What is causing this?
A2: The formation of tar and low yields are typically indicative of over-nitration and oxidative degradation of the thiophene ring.
-
Causality: The thiophene ring is susceptible to oxidation by strong nitric acid, which can lead to ring-opening and the formation of byproducts like maleic acid and oxalic acid[1]. The appearance of a pink or dark red color during the reaction is a visual indicator of oxidation[3]. Over-nitration can also occur, leading to the formation of dinitrothiophenes[1][3].
-
Troubleshooting:
-
Control of Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent.
-
Gradual Addition: Add the nitrating agent slowly to the solution of 2-methylthiophene at a low temperature to dissipate the heat generated during the reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Part 2: Reduction of 5-Methyl-3-nitrothiophene
The second key transformation is the reduction of the nitro group to the desired amine. This step is also prone to the formation of specific byproducts.
Q3: My final product is impure, and I suspect incomplete reduction. What are the likely byproducts?
A3: Incomplete reduction of the nitro group is a common problem. The reduction proceeds through several intermediates, which can be present in your final product if the reaction does not go to completion.
-
Causality: The reduction of a nitro group is a multi-electron process that proceeds via nitroso and hydroxylamine intermediates[4]. The reduction of the nitroso intermediate is generally very fast, so the most likely byproduct of incomplete reduction is the 5-methylthiophen-3-yl-hydroxylamine [4].
-
Troubleshooting:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is often a clean and efficient method for nitro group reduction[5]. Metal-based reductions, such as with iron in acidic media or tin(II) chloride, are also effective[5].
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive it to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
pH Control: For metal-based reductions, maintaining the correct pH is important. For example, reduction with zinc dust is often performed in the presence of ammonium chloride[5].
-
Q4: I am concerned about the stability of the 5-Methylthiophen-3-amine free base after reduction. How should I handle it?
A4: Aminothiophenes, particularly in their free base form, can be unstable and are prone to oxidation and degradation[6][7].
-
Causality: The electron-rich nature of the aminothiophene ring system makes it susceptible to aerial oxidation, which can lead to discoloration and the formation of polymeric byproducts.
-
Troubleshooting:
-
Immediate Conversion to the Hydrochloride Salt: As soon as the reduction is complete and the work-up is done, the free amine should be converted to its hydrochloride salt. This is typically achieved by dissolving the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.
-
Inert Atmosphere: Handle the free amine under an inert atmosphere whenever possible.
-
Minimize Exposure to Light and Heat: Store the free amine under dark and cold conditions if it cannot be immediately converted to the salt.
-
Summary of Common Byproducts and Analytical Recommendations
| Byproduct Name | Formation Stage | Likely Cause | Recommended Analytical Method |
| 5-Methyl-2-nitrothiophene | Nitration | Lack of regioselectivity | GC-MS, ¹H NMR |
| Dinitro-2-methylthiophenes | Nitration | Over-nitration, harsh conditions | LC-MS, GC-MS |
| Thiophene degradation products (e.g., tars) | Nitration | Strong oxidizing conditions | Visual inspection, ¹H NMR of crude |
| 5-Methylthiophen-3-yl-hydroxylamine | Reduction | Incomplete reduction | LC-MS, specific colorimetric tests |
| Azo compounds | Reduction | Use of certain reducing agents (e.g., some metal hydrides) | LC-MS, UV-Vis Spectroscopy |
Experimental Protocol: Purification of 5-Methyl-3-nitrothiophene from Isomeric Byproducts
This protocol is based on the principle that nitrothiophene isomers can have different solubilities and reactivities, allowing for their separation[2].
Objective: To separate the desired 5-methyl-3-nitrothiophene from the isomeric byproduct 5-methyl-2-nitrothiophene.
Methodology: Fractional Crystallization
-
Dissolution: Dissolve the crude mixture of nitro-isomers in a minimal amount of a suitable hot solvent. Ethanol or a mixture of ethanol and water is a good starting point.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath. The less soluble isomer (often the 3-nitro isomer) should crystallize out first[2].
-
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS or ¹H NMR to determine the isomeric ratio.
-
Recrystallization: If necessary, repeat the crystallization process with the enriched solid to improve purity. The mother liquor, enriched in the more soluble isomer, can be concentrated and subjected to further purification if desired.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the key steps in the synthesis of this compound and the points at which common byproducts are formed.
Caption: Synthetic pathway and common byproduct formation.
References
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Regioselective nitration of aromatic compounds and the reaction products thereof.
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
-
2-nitrothiophene. Organic Syntheses Procedure. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health. [Link]
-
NON-CONVENTIONAL NITRATION OF 2,5-DIMETHYLTH IOPHENE AND ITS 3,4-DIBROMO DERIVATIVE. Sci-Hub. [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
-
The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate. [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. [Link]
-
2-Methylthiophene. Wikipedia. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. National Institutes of Health. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
-
Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
(PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health. [Link]
-
Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. ResearchGate. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
-
Process for the Purification of Benzphetamine Hydrochloride. Scholars' Mine. [Link]
-
The interaction of nitroaromatic drugs with aminothiols. PubMed. [Link]
-
Selective separation of 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran using nonporous adaptive crystals of a hybrid[2]arene. New Journal of Chemistry. [Link]
Sources
- 1. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 5-Methylthiophen-3-amine Hydrochloride
Welcome to the technical support center for 5-Methylthiophen-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for common coupling reactions involving this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.
Problem: Low or No Product Yield in Buchwald-Hartwig Amination
You are attempting to couple this compound with an aryl halide (Ar-X) and observing poor conversion.
Initial Checks & Causality:
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its efficiency is sensitive to several factors.[1] With a substrate like 5-methylthiophen-3-amine, the primary suspects for low yield are inefficient catalyst turnover, catalyst poisoning by the thiophene sulfur, or suboptimal reaction parameters.[2][3] The hydrochloride salt form also requires careful consideration, as the amine must be in its freebase form to be nucleophilic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Step-by-Step Solutions:
-
Verify Base Stoichiometry: this compound requires one equivalent of base for neutralization to its free amine form. An additional equivalent (or more) is then needed to facilitate the catalytic cycle.[2]
-
Action: Ensure at least 2.0-2.2 equivalents of a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS are used.
-
-
Assess Reagent Quality: Palladium catalysts are sensitive to impurities. Water and oxygen can deactivate the active Pd(0) species.
-
Action: Use freshly purified aryl halide and amine. Ensure your solvent is anhydrous and properly degassed.
-
-
Confirm Inert Atmosphere: The oxidative addition step requires a Pd(0) catalyst, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.
-
Action: Degas the reaction mixture thoroughly (e.g., 3-4 cycles of vacuum/argon backfill or freeze-pump-thaw). Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Screen the Catalyst System: The choice of ligand is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[4] The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst, making the use of robust, electron-rich, and sterically hindered ligands essential.[5]
-
Action: If a simple ligand like PPh₃ fails, screen a panel of more advanced biarylphosphine ligands. See the table below for starting points.
-
| Parameter | Condition A (Gen 2) | Condition B (Gen 3) | Condition C (Gen 4) |
| Pd Precursor | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | G3-XPhos Precatalyst (2 mol%) |
| Ligand | BINAP (2.5 mol%) | RuPhos (4 mol%) | (Used in precatalyst) |
| Base | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | NaOt-Bu (2.0 eq) |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH or CPME |
| Temperature | 100-110 °C | 100-110 °C | 80-100 °C |
| Data synthesized from established principles of Buchwald-Hartwig amination.[1][2][6] |
Problem: Multiple Side Products in a Suzuki Coupling
You are performing a Suzuki coupling with a derivative of 5-methylthiophen-3-amine (e.g., the corresponding halide) and observing low yields of the desired product along with significant impurities, such as a homocoupled boronic acid byproduct or dehalogenated starting material.
Initial Checks & Causality:
Suzuki-Miyaura coupling is robust, but side reactions can plague yields.[7] Homocoupling of the boronic acid partner is often caused by oxygen contamination, which can facilitate an alternative catalytic cycle. Dehalogenation arises when the oxidative addition intermediate is intercepted by a proton source before transmetalation can occur. The electronic nature of the thiophene ring can also influence the rate of oxidative addition.[8]
Step-by-Step Solutions:
-
Improve Inert Atmosphere: Oxygen is a primary culprit in promoting the undesired homocoupling of boronic acids.[9]
-
Action: Use freshly degassed solvents and water. Purge the reaction vessel thoroughly with argon before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.
-
-
Optimize the Base: The base is crucial for activating the boronic acid for the transmetalation step.[10] An inappropriate base can be ineffective or promote side reactions.
-
Action: An aqueous solution of K₂CO₃ or K₃PO₄ is a standard starting point. If dehalogenation is a major issue, a fluoride source like CsF or KF may be beneficial, as fluoride activates the boronic acid without significantly increasing the basicity of the medium.
-
-
Screen Solvents: The choice of solvent affects the solubility of all components and can influence the rates of the catalytic steps.[11]
-
Action: A mixture of an organic solvent and water is typical. Common choices include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio).[9]
-
-
Check Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[12]
-
Action: Use high-purity boronic acid. If its quality is suspect, consider using the corresponding pinacol ester (MIDA boronate or boronate pinacol ester), which is often more stable.
-
Problem: Failed Amide Coupling Reaction
You are attempting to form an amide bond between this compound and a carboxylic acid, but the reaction stalls with only starting materials present.
Initial Checks & Causality:
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. An activating agent (coupling reagent) is required. Failure often stems from incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or solubility issues.[13]
Step-by-Step Solutions:
-
Ensure Amine Neutralization: The starting material is a hydrochloride salt. The amine must be in its freebase form to be an effective nucleophile.
-
Action: Add at least one equivalent of a non-nucleophilic organic base (e.g., DIPEA, Et₃N) to neutralize the HCl salt before adding the coupling reagent. A total of 2.0-2.5 equivalents of base is common.
-
-
Select an Appropriate Coupling Reagent: A wide variety of coupling reagents are available, with different mechanisms and potencies.[14] For a potentially less reactive amine, a more powerful activating agent may be needed.
-
Action: If standard carbodiimide reagents like EDC or DCC are failing, switch to a uronium/guanidinium salt like HATU or HBTU. These reagents are known to be highly efficient and fast.[15]
-
-
Address Solubility Issues: If any of the reagents (acid, amine, or activated intermediate) precipitate from the solution, the reaction will stop.[13]
-
Action: Switch to a more polar aprotic solvent. DMF and NMP are excellent choices for amide couplings due to their high solvating power.
-
| Parameter | Condition A (Carbodiimide) | Condition B (Uronium Salt) | Condition C (Acid Chloride) |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.2 eq) | Oxalyl Chloride (1.5 eq) |
| Additive | HOBt (1.2 eq) | None needed | cat. DMF |
| Base | DIPEA (2.5 eq) | DIPEA or 2,4,6-Collidine (2.5 eq) | Et₃N (3.0 eq) |
| Solvent | DCM or DMF | DMF or NMP | DCM or THF |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Data synthesized from established principles of amide bond formation.[14][15] |
Frequently Asked Questions (FAQs)
Q1: How does the sulfur in the thiophene ring affect palladium-catalyzed reactions?
The lone pair of electrons on the sulfur atom can coordinate to the palladium center. This coordination can sometimes be non-productive, effectively sequestering the catalyst and inhibiting its activity—a phenomenon known as catalyst poisoning. To overcome this, it is crucial to use ligands that bind strongly to the palladium and sterically shield it, such as bulky biarylphosphines (e.g., XPhos, RuPhos) in Buchwald-Hartwig reactions.[16] These ligands promote the desired catalytic cycle over off-cycle catalyst deactivation pathways.
Q2: My starting material is a hydrochloride salt. How does this impact my reaction setup?
The hydrochloride salt means the amine is protonated (R-NH₃⁺Cl⁻). In this form, it is not nucleophilic and cannot participate in coupling reactions. You must add at least one equivalent of a base to neutralize the salt and generate the free amine (R-NH₂). This is in addition to the base required for the catalytic cycle itself. Therefore, for most coupling reactions, you will use a total of at least 2.0 equivalents of base.
Q3: What are the recommended general starting conditions for screening a Buchwald-Hartwig reaction with this amine?
A robust starting point is crucial for success. We recommend the following:
-
Catalyst System: A pre-formed G3 or G4 precatalyst (e.g., XPhos Pd G3, 2 mol%). These are air-stable and provide reliable initiation of the active Pd(0) species.[17]
-
Base: Sodium tert-butoxide (NaOt-Bu, 2.1 eq).
-
Solvent: CPME (Cyclopentyl methyl ether) or tert-butanol. These are often superior to older solvents like toluene and dioxane.[18]
-
Temperature: 100 °C.
-
Atmosphere: Rigorously inert (Argon or N₂).
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q4: Can I monitor these reactions by TLC? What should I look for?
Yes, TLC is an excellent tool. Co-spot a lane with your starting amine and aryl halide next to the reaction mixture lane. A successful reaction will show the disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot. Use a UV lamp to visualize the aromatic compounds. Staining (e.g., with potassium permanganate) can also be helpful to visualize non-UV active components. For more precise monitoring, LC-MS is the preferred method.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for coupling this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (2.2 eq)
-
Anhydrous Toluene (or CPME)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or N₂)
Procedure:
-
To the Schlenk flask, add this compound, the aryl bromide, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
ResearchGate. (n.d.). Optimization of reaction conditions [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Diva-portal.org. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
askIITians. (2019). Why thiophene do not show coupling reaction? Explain. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
askIITians. (2019). Why thiophene do not show coupling reactions? Explain. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
MDPI. (n.d.). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Retrieved from [Link]
-
Reddit. (2025). Amide coupling. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophen-2-amine hydrochloride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
ResearchGate. (n.d.). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stabilizing Aminothiophene Compounds in Research and Development
Welcome to the Technical Support Center dedicated to addressing a critical challenge in the synthesis and handling of aminothiophene derivatives: preventing oxidation. These valuable heterocyclic compounds are foundational in medicinal chemistry and drug development, known for a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] However, their susceptibility to oxidative degradation can compromise sample purity, impact experimental reproducibility, and lead to the formation of unwanted byproducts.[4]
This guide provides in-depth, field-proven insights and practical solutions to help you maintain the integrity of your aminothiophene compounds. We will delve into the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to directly address the issues you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the handling, storage, and use of aminothiophene compounds.
Issue 1: Rapid Discoloration (e.g., Yellowing, Browning) of Solid Compound or Solution
-
Probable Cause: This is a classic indicator of oxidation. The amino group makes the thiophene ring electron-rich and thus more susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[4][5] Higher temperatures will accelerate this process.[4]
-
Immediate Action:
-
Quarantine the Sample: Immediately separate the discolored vial from your main stock to prevent any potential cross-contamination or similar exposure conditions affecting other batches.[4]
-
Analytical Confirmation: Before use, verify the compound's purity. A quick check using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of degradation products.[4][6] A new set of peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum are red flags.
-
-
Long-Term Solution & Prevention:
-
Inert Atmosphere is Non-Negotiable: Aminothiophenes are air-sensitive.[7][8] All handling and aliquoting should be performed under an inert atmosphere, such as nitrogen or argon, using a glovebox or a Schlenk line.[7][9][10]
-
Proper Storage Protocol:
-
Temperature: Store compounds at or below the recommended temperature, typically -20°C for long-term storage.[4]
-
Light: Protect from light by using amber vials and wrapping them in aluminum foil. UV light can provide the energy to initiate photo-degradation.[4]
-
Moisture: Store in a desiccator to prevent hydrolysis, another common degradation pathway.[4]
-
-
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
-
Probable Cause: If your compound shows good purity by initial analysis but yields inconsistent biological data, time-dependent degradation in the assay medium is a likely culprit. Factors like the pH of the buffer, the presence of dissolved oxygen, or trace metals in the media can catalyze oxidation during the experiment.[11][12]
-
Troubleshooting Steps:
-
Analyze Post-Incubation Sample: After your standard assay incubation period, take an aliquot of the medium containing your compound and re-analyze it by HPLC. Compare this to a chromatogram of the compound in the medium at time zero. The appearance of new peaks will confirm degradation.
-
Evaluate Media Components: Cell culture media and buffers can contain metal ions that catalyze oxidation.[5] Consider if chelating agents like EDTA can be added to your assay without interfering with the biological system.
-
pH Stability Study: The stability of aminothiophenes can be pH-dependent.[11][13] Perform a simple stability study by dissolving your compound in buffers of different pH values relevant to your experimental conditions and monitor its purity over time.
-
-
Preventative Workflow:
Caption: Workflow for ensuring compound stability during biological assays.
Issue 3: Failure of a Synthetic Step Following Deprotection of an Aminothiophene
-
Probable Cause: The free amino group is often the site of oxidation. If a protecting group is removed to reveal the amine, this newly exposed functional group is immediately susceptible to degradation if not handled under strictly anaerobic conditions.
-
Solution:
-
Immediate Inert Environment: The workup and subsequent steps following a deprotection must be conducted using air-free techniques.[9][14] This involves using degassed solvents and performing all transfers under a positive pressure of inert gas.
-
Carry Forward Directly: Do not isolate and store the deprotected intermediate unless absolutely necessary. The best practice is to proceed directly to the next synthetic step in a one-pot or telescopic synthesis fashion.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aminothiophene oxidation?
The oxidation of aminothiophenes is often initiated by the abstraction of a hydrogen atom from the amino group or by the addition of an oxidant (like a hydroxyl radical or molecular oxygen) to the electron-rich thiophene ring.[15] This can lead to the formation of radical intermediates that can dimerize or undergo further reactions to form a complex mixture of colored, often polymeric, byproducts. The presence of transition metal ions like iron or copper can catalyze this process by facilitating the formation of reactive oxygen species (ROS).[5][12]
Caption: Simplified schematic of the aminothiophene oxidation pathway.
Q2: What are the best practices for degassing solvents for use with aminothiophenes?
Degassing is crucial to remove dissolved oxygen. Two common and effective methods are:
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[9]
-
Sparging: A simpler method involves bubbling an inert gas (nitrogen or argon) through the solvent for 30-60 minutes. While less rigorous than freeze-pump-thaw, it is sufficient for many applications.
Q3: Can I use antioxidants to protect my aminothiophene compounds?
Yes, in some cases, antioxidants can be beneficial, especially for solutions. Compounds like butylated hydroxytoluene (BHT) or Trolox can scavenge free radicals that initiate oxidation.[16] However, this approach has caveats:
-
The antioxidant must not interfere with your downstream application (e.g., biological assay or subsequent synthetic step).
-
It may complicate purification.
-
It is not a substitute for proper inert atmosphere techniques, which are the primary line of defense.
| Stabilization Method | Primary Use Case | Advantages | Considerations |
| Inert Atmosphere | Universal (Solids & Solutions) | Most effective, prevents initiation | Requires specialized equipment (glovebox, Schlenk line)[7][10] |
| Low Temperature Storage | Long-term storage of solids | Slows reaction kinetics significantly[4] | Does not eliminate risk if exposed to air |
| Light Protection | Long-term storage | Simple, prevents photo-initiation[4] | Must be combined with other methods |
| Degassing Solvents | Preparing solutions, reactions | Removes dissolved oxygen reactant[8][9] | Solvents can re-absorb air if not handled properly |
| Antioxidant Additives | Solution-state storage, assays | Can terminate radical chain reactions | Potential for interference, adds an impurity[16] |
Q4: How do I properly prepare a sample of an air-sensitive aminothiophene for analysis (e.g., NMR, HPLC)?
-
For NMR: In a glovebox, dissolve the solid compound in deuterated solvent that has been previously degassed. Transfer the solution to the NMR tube and cap it securely. For extra protection, the tube can be sealed with a septum and wrapped with Parafilm.
-
For HPLC: Prepare your stock solution and dilutions inside a glovebox using degassed solvents. Use sealed HPLC vials with septa. This minimizes air exposure during sample loading and in the autosampler.[4]
Key Experimental Protocols
Protocol 1: General Handling of Solid Aminothiophenes Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask) is oven-dried overnight and cooled under a stream of inert gas.
-
Purge and Refill: Connect the flask containing your compound to the Schlenk line. Carefully evacuate the flask under vacuum, then refill with inert gas (argon or nitrogen). Repeat this purge-and-refill cycle at least three times to remove residual air and moisture.[9]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout all manipulations. This can be monitored with an oil bubbler.
-
Transfers: To remove a portion of the solid, use a counterflow of inert gas. Open the flask under a positive flow of gas to prevent air from entering.
Protocol 2: HPLC Purity Analysis for Degradation
-
Mobile Phase Preparation: Degas the mobile phase solvents by sparging with helium or by sonication under vacuum.
-
Sample Preparation (T=0): Inside a glovebox, prepare a stock solution of your aminothiophene in degassed HPLC-grade solvent. Dilute to the working concentration. Filter through a 0.22 µm syringe filter into a sealed HPLC vial.[4]
-
Sample Incubation (T=x): Mimic your experimental conditions (e.g., dissolve in assay buffer, incubate at 37°C for 24 hours).
-
Analysis: Inject the T=0 sample to obtain a reference chromatogram. After incubation, inject the T=x sample.
-
Interpretation: Compare the chromatograms. A decrease in the area of the main peak and the appearance of new, often earlier-eluting, peaks indicates degradation.[4]
By implementing these robust handling and analysis protocols, you can ensure the integrity of your valuable aminothiophene compounds, leading to more reliable and reproducible scientific outcomes.
References
- Wikipedia. Air-free technique.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Neilson Lab.
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- MDPI.
- Ossila.
- Benchchem. preventing degradation of Thiophene-2-amidoxime during storage.
- PubMed Central. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes.
- MDPI.
- ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.
- International Journal of Pharmacy and Biological Sciences.
- Pol J Vet Sci.
- PubMed.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubMed.
- PubMed. Metal Ion-Catalyzed Oxidation of Proteins: Biochemical Mechanism and Biological Consequences.
- PMC. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
Sources
- 1. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryviews.org [chemistryviews.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of metal ions in biological oxidation--the past and the present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 15. Theoretical study of the oxidation mechanisms of thiophene initiated by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity in Reactions of 5-Methylthiophen-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Methylthiophen-3-amine hydrochloride. This guide is designed to provide in-depth technical assistance and troubleshooting for managing regioselectivity in various chemical transformations involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on fundamental principles of organic chemistry, extensive literature review, and practical experience to help you navigate the complexities of its reactivity.
I. Foundational Concepts: Understanding the Reactivity of 5-Methylthiophen-3-amine
5-Methylthiophen-3-amine is a substituted heterocycle with two key functional groups that dictate its reactivity: an electron-donating amino group (-NH₂) and a weakly electron-donating methyl group (-CH₃). The regioselectivity of its reactions, particularly electrophilic aromatic substitution, is a consequence of the interplay between the electronic effects of these substituents and the inherent reactivity of the thiophene ring.
A. Electronic Landscape of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system. Electrophilic attack preferentially occurs at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) through resonance. The C3 and C4 positions are less favored for electrophilic attack.
B. Influence of Substituents on Regioselectivity
-
Amino Group (-NH₂ at C3): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring through the mesomeric effect. This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. As an ortho, para-director, the amino group at C3 directs incoming electrophiles to the C2 and C4 positions.
-
Methyl Group (-CH₃ at C5): The methyl group is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself. In this case, it activates the C4 position.
C. The Role of the Hydrochloride Salt
It is crucial to recognize that 5-Methylthiophen-3-amine is supplied as a hydrochloride salt. In this form, the amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). The -NH₃⁺ group is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring through a powerful inductive effect.
Therefore, the reactivity and regioselectivity of this compound are highly dependent on the reaction conditions.
-
Acidic Conditions: In strongly acidic media, the amino group will remain protonated as -NH₃⁺. The ring will be deactivated towards electrophilic substitution. If a reaction does occur, it will be directed to the C2 position, which is meta to the -NH₃⁺ group.
-
Basic or Neutral Conditions: In the presence of a base or in a neutral medium, the free amine (-NH₂) is regenerated. The powerful activating and ortho, para-directing effect of the free amino group will dominate, directing electrophiles to the C2 and C4 positions.
II. Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when working with this compound and provides actionable solutions.
A. Electrophilic Aromatic Substitution
Question 1: I am trying to perform a bromination on this compound and I am getting a complex mixture of products. How can I achieve selective bromination at the C2 position?
Answer: The formation of a complex mixture is likely due to the competing directing effects of the free amine and the protonated amine, as well as potential over-bromination. To selectively achieve bromination at the C2 position, you need to ensure the amino group remains in its deactivating, protonated form.
Troubleshooting Protocol for C2-Bromination:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as glacial acetic acid. The acidic solvent will help to keep the amine protonated.
-
Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent over-bromination.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. Then, carefully neutralize the mixture with a base (e.g., sodium bicarbonate) to precipitate the product.
Rationale: By maintaining acidic conditions, the deactivating -NH₃⁺ group directs the incoming electrophile (Br⁺) to the C2 position, which is meta to it. The methyl group at C5 also weakly activates the C2 position (meta to it), further favoring substitution at this site.
Question 2: I want to introduce a nitro group at the C4 position. What conditions should I use?
Answer: To achieve substitution at the C4 position, you must work with the free amine, as the amino group is a strong ortho, para-director. However, direct nitration of highly activated aromatic amines can be problematic, often leading to oxidation and the formation of tarry by-products. The recommended approach is to first protect the amine and then perform the nitration.
Troubleshooting Protocol for C4-Nitration:
-
Amine Protection (Acylation):
-
Neutralize this compound with a suitable base (e.g., sodium carbonate) to obtain the free amine.
-
React the free amine with acetic anhydride in the presence of a mild base (e.g., pyridine) to form the corresponding acetamide, N-(5-methylthiophen-3-yl)acetamide. This protects the amine and reduces its activating strength, allowing for more controlled reactions.[1]
-
-
Nitration:
-
Dissolve the acetamide in a mixture of acetic acid and acetic anhydride.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a low temperature (e.g., 0 °C). The acetamido group will direct the nitro group to the C4 position.
-
-
Deprotection:
-
After the nitration is complete, hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) to regenerate the amino group and yield 5-methyl-4-nitrothiophen-3-amine.
-
Rationale: The acetamido group is still an activating, ortho, para-directing group, but it is less powerful than the amino group. This allows for a more controlled nitration. The C2 and C4 positions are activated by the acetamido group. However, the C2 position is sterically hindered by the adjacent acetamido group, making the C4 position the more likely site of attack.
B. Diazotization and Subsequent Reactions
Question 3: I am attempting to form a diazonium salt from this compound for a Sandmeyer reaction, but the reaction is not proceeding as expected. What could be the issue?
Answer: The stability and reactivity of diazonium salts derived from heteroaromatic amines can be different from their aniline counterparts.[2] Key factors to control for a successful diazotization are temperature and the choice of diazotizing agent.
Troubleshooting Protocol for Diazotization:
-
Reaction Setup: Dissolve this compound in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C).
-
Diazotizing Agent: Slowly add a cold aqueous solution of sodium nitrite (NaNO₂). The use of organic nitrites like isoamyl nitrite in an organic solvent can also be an alternative.[2]
-
Temperature Control: It is critical to maintain the temperature below 5 °C throughout the addition, as diazonium salts can be unstable and decompose at higher temperatures.[3][4]
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction) without isolation.
Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt.[3] Low temperatures are essential to prevent the premature decomposition of the diazonium salt, which would lead to the formation of phenols and other by-products.
III. Visualizing Reactivity and Experimental Workflows
A. Regioselectivity in Electrophilic Aromatic Substitution
The following diagram illustrates the directing effects of the substituents on 5-Methylthiophen-3-amine under different conditions.
Caption: Directing effects in electrophilic substitution.
B. Workflow for Controlled Nitration
This workflow outlines the steps for achieving selective nitration at the C4 position.
Sources
troubleshooting low yields in Gewald synthesis of aminothiophenes
Technical Support Center: Gewald Synthesis of 2-Aminothiophenes
Welcome to the technical support resource for the Gewald three-component reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize functionalized 2-aminothiophenes. Here, we address common challenges, particularly low yields, by providing in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Understanding the Reaction: Mechanism and Critical Stages
The Gewald reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing polysubstituted 2-aminothiophenes in a single step.[1] The synthesis proceeds through three primary stages, and a failure at any stage can drastically reduce the yield.[2][3]
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form a crucial α,β-unsaturated nitrile intermediate.[4][5]
-
Michael Addition of Sulfur: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[5] This step's mechanism is complex and thought to be base-promoted.[6]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the stable, aromatic 2-aminothiophene product.[3][6]
Understanding this sequence is critical for effective troubleshooting. For instance, if the initial condensation fails, the subsequent steps cannot occur, resulting in no product.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a complete failure of the Gewald reaction? A1: A complete lack of product typically points to a failure in the initial and most critical step: the Knoevenagel-Cope condensation.[5] This can be caused by using a base that is too weak for your specific substrates, impure or degraded starting materials, or the presence of excess water, which can inhibit the condensation.[7][8]
Q2: My reaction mixture turned into a dark brown tar. What happened? A2: Tarry or dark brown mixtures are often a sign of polymerization or the formation of complex polysulfides.[7] This is usually caused by excessive reaction temperatures. It is crucial to maintain careful temperature control. Impurities in starting materials can also catalyze these unwanted side reactions.
Q3: I see a major byproduct in my analysis. What is it likely to be? A3: A common byproduct is a dimer of the α,β-unsaturated nitrile intermediate, formed via a competing intermolecular reaction.[7][9] Its formation is highly sensitive to reaction conditions. To minimize it, try optimizing the temperature, slowing the rate of reagent addition, or screening different solvents.[7]
Q4: Can I use any base for this reaction? A4: No, the choice of base is critical. Secondary amines like morpholine and piperidine are highly effective and commonly used.[5][10] Tertiary amines such as triethylamine are also employed.[8] For less reactive ketones, a stronger base might be necessary.[7] However, inorganic bases like sodium hydroxide or potassium carbonate often fail to yield the product.[10]
Q5: Are sterically hindered ketones suitable for the one-pot Gewald synthesis? A5: Sterically hindered ketones are notoriously challenging substrates and often give low yields in the standard one-pot procedure.[8] A two-step approach is frequently more successful: first, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react the purified intermediate with sulfur and a base.[7][8] Microwave-assisted synthesis has also proven effective for improving yields with such substrates.[8][11]
Systematic Troubleshooting Guide for Low Yields
This guide provides a structured approach to diagnosing and resolving low-yield issues. Start at the top and work your way down the logical workflow.
// No Path no_path_root [label="Knoevenagel Condensation Failure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_base [label="1. Base Selection:\n- Is the base strong enough?\n- Screen Morpholine, Piperidine.\n- Consider catalytic Pip Borate.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_reagents [label="2. Reagent Quality:\n- Verify purity of ketone & nitrile.\n- Use fresh, dry solvents.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_water [label="3. Water Removal:\n- Use a Dean-Stark trap or\nadd a dehydrating agent.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Yes Path yes_path_root [label="Condensation Successful, but Final Yield is Low", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="1. Temperature Optimization:\n- Is temp too high (tar)?\n- Is temp too low (sluggish)?\n- Screen 40-60 °C range.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_sulfur [label="2. Sulfur Reactivity:\n- Use finely powdered sulfur.\n- Ensure adequate stirring.\n- Screen polar solvents (EtOH, DMF)\nto improve solubility.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_side_reactions [label="3. Minimize Side Reactions:\n- Lower reactant concentrations.\n- Slow reagent addition rate.\n- Re-optimize temperature.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_purification [label="4. Purification Issues:\n- Is product lost during workup?\n- Optimize recrystallization solvent.\n- Wash crude to remove sulfur.", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_knoevenagel; check_knoevenagel -> no_path_root [label="No"]; no_path_root -> sol_base -> sol_reagents -> sol_water [style=invis];
check_knoevenagel -> yes_path_root [label="Yes"]; yes_path_root -> sol_temp -> sol_sulfur -> sol_side_reactions -> sol_purification [style=invis]; } Caption: A decision-tree workflow for troubleshooting low yields.
Issue 1: Knoevenagel-Cope Condensation is Inefficient or Failing
This is the most common failure point. If you run a test reaction without sulfur and do not observe the formation of the α,β-unsaturated nitrile intermediate via TLC or LC-MS, address the following:
-
Causality (Base Selection): The base's role is to deprotonate the active methylene nitrile, initiating the condensation.[12] If the base is too weak, this equilibrium is not favored, especially with less electrophilic ketones. Secondary amines like morpholine or piperidine are often the catalysts of choice.[5][12] Recent studies show that novel catalysts like piperidinium borate can be highly effective in truly catalytic amounts (10-20 mol%), achieving excellent yields in short reaction times.[12]
-
Causality (Water Removal): The condensation produces water, which can inhibit the reaction and shift the equilibrium back toward the starting materials.[7][8]
-
Solution: For reactions run in suitable solvents like toluene, use a Dean-Stark apparatus to physically remove water as it forms. Alternatively, add a chemical dehydrating agent.
-
Issue 2: Condensation Occurs, but Final Yield Remains Low
If the intermediate forms but the desired 2-aminothiophene is not produced in high yield, the problem lies in the sulfur addition or cyclization stages.
-
Causality (Reaction Temperature): Temperature is a double-edged sword. It is needed to promote sulfur reactivity and cyclization, but excessive heat leads to polymerization and dimerization.[7][8]
-
Solution: A systematic temperature screen is recommended. Gently heating the reaction, typically between 40-60 °C, is often optimal.[8] Monitor the reaction by TLC to find the temperature that maximizes product formation while minimizing byproduct spots.
-
-
Causality (Sulfur Solubility & Reactivity): Elemental sulfur (S₈) has poor solubility in many organic solvents. If it does not dissolve or disperse properly, its reaction with the intermediate will be slow and inefficient.
-
Causality (Byproduct Formation): As noted, dimerization of the Knoevenagel intermediate is a major competing pathway.[9]
-
Solution: This side reaction is often concentration-dependent. Try running the reaction at a lower concentration. Additionally, the slow, controlled addition of one of the reagents can sometimes favor the desired intramolecular cyclization over intermolecular dimerization.[7]
-
Issue 3: The Crude Product is Impure, Complicating Isolation
Low isolated yields can result from difficult purifications, not just poor reactions.
-
Causality (Common Impurities): Key impurities include unreacted starting materials, the Knoevenagel intermediate, dimeric byproducts, and residual elemental sulfur.[5]
-
Solution (Purification Strategy):
-
Residual Sulfur: Sulfur is notoriously difficult to remove completely. After filtration, wash the crude solid with a solvent in which sulfur is soluble but your product is not (e.g., carbon disulfide, with extreme caution, or by gentle heating in toluene). Recrystallization is also effective.[5]
-
Organic Impurities: Recrystallization is the most common and effective method for purifying solid 2-aminothiophenes.[8] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2] If recrystallization fails, column chromatography is the next step.
-
-
Quantitative Data & Optimization Parameters
Optimizing reaction parameters is crucial. The choice of base and solvent can dramatically impact the final yield.
Table 1: Effect of Base on Gewald Reaction Yield Data synthesized from representative studies. Actual yields are substrate-dependent.
| Base | Typical Loading | Solvent | Avg. Yield Range (%) | Notes & References |
| Morpholine | Stoichiometric or Catalytic | Ethanol / DMF | 60 - 90% | Highly effective and commonly used.[5][10] |
| Piperidine | Stoichiometric or Catalytic | Ethanol | 65 - 92% | Another highly effective secondary amine.[12] |
| Triethylamine | Stoichiometric | Ethanol / Water | 50 - 85% | A common tertiary amine base.[2] |
| L-Proline | 10 mol% | DMF | 70 - 84% | A "green" organocatalyst option.[13] |
| Piperidinium Borate | 20 mol% | EtOH:H₂O | 75 - 96% | A highly efficient conjugate acid-base catalyst.[12] |
| NaOH / K₂CO₃ | N/A | N/A | No Product | Inorganic bases are generally ineffective.[10] |
Validated Experimental Protocols
Protocol 1: General One-Pot Synthesis of a 2-Aminothiophene
This protocol is a standard starting point for the Gewald synthesis.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 equiv), the active methylene nitrile (10 mmol, 1.0 equiv), and finely powdered elemental sulfur (12 mmol, 1.2 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., 20-30 mL of ethanol or DMF).[1]
-
Base Addition: Add the base (e.g., morpholine, 10 mmol, 1.0 equiv, or a catalytic amount like 1-2 mmol, 10-20 mol%).[8]
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, collect it by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.[14] If no precipitate forms, pour the reaction mixture into ice-cold water with vigorous stirring to induce precipitation.[14]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Microwave-Assisted Synthesis for Challenging Substrates
This method can significantly reduce reaction times and improve yields for less reactive substrates like sterically hindered ketones.[8][11]
-
Vial Preparation: In a 20 mL microwave reactor vial, combine the ketone (10 mmol, 1.0 equiv), malononitrile (10 mmol, 1.0 equiv), elemental sulfur (12 mmol, 1.2 equiv), and a catalyst (e.g., KF-alumina, 0.5 g).[4]
-
Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes). Note: Microwave conditions must be optimized for safety and efficacy.
-
Work-up: After the reaction, cool the vial to room temperature. Extract the product with a suitable solvent like ethyl acetate.
-
Purification: Filter the extract to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography as needed.[4]
References
- common side reactions in the Gewald synthesis of aminothiophenes - Benchchem. (n.d.). BenchChem.
- Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile - Benchchem. (n.d.). BenchChem.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 07(01), 263–269.
- troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem. (n.d.). BenchChem.
- Reaction optimization studies of the modified Gewald reaction a. (n.d.). ResearchGate.
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (n.d.). BenchChem.
- Roche, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209–246.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Gewald Reaction - J&K Scientific LLC. (n.d.). J&K Scientific.
- Dimerization vs. cyclization in Gewald reaction. (n.d.). University of Michigan Library.
- Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (n.d.). BenchChem.
- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. (n.d.). ResearchGate.
- Proposed mechanism for the Gewald condensation reaction. (n.d.). ResearchGate.
- Gewald reaction - Wikipedia. (n.d.). Wikipedia.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). Molecules, 19(9), 14698–14707.
- Sharma, J., & Ess, D. H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354.
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Technical Support Center: Purification of Aminothiophene Hydrochloride Salts
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the purification of aminothiophene hydrochloride salts. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic compounds. The purity of your aminothiophene salt is paramount, directly impacting the reliability of biological data, the efficiency of subsequent synthetic steps, and the quality of the final active pharmaceutical ingredient (API).[1][2]
This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems in your purification workflows and make informed decisions to achieve the highest purity for your compounds.
Part 1: Frequently Asked Questions - Understanding the Impurities
This section addresses the most common initial questions regarding the nature and origin of impurities encountered during the synthesis of aminothiophene hydrochloride salts.
Q1: I've just completed a Gewald synthesis. What are the most likely impurities in my crude aminothiophene product?
A: The Gewald reaction, while highly efficient, is a multi-component reaction that can generate several characteristic impurities.[3][4] The most common contaminants you should anticipate are:
-
Unreacted Starting Materials: Residual ketones/aldehydes, active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.[5]
-
Knoevenagel-Cope Condensation Intermediates: The α,β-unsaturated nitrile formed before the cyclization with sulfur may persist if the reaction is incomplete.[3][6]
-
Polymeric and Tarry Byproducts: High reaction temperatures can lead to the polymerization of starting materials or intermediates, resulting in dark, tarry substances that are difficult to remove.[5]
-
Complex Polysulfides: Side reactions involving elemental sulfur can form complex polysulfides, which often contribute to strong coloration (yellow, brown, or red) in the crude product.[5]
-
Dimers: The α,β-unsaturated nitrile intermediate can sometimes dimerize, creating a significant byproduct that can complicate purification.[5]
Table 1: Common Impurities in Aminothiophene Synthesis
| Impurity Type | Likely Source / Cause | Typical Impact | Recommended Initial Action |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry. | Lower yield; complicates downstream reactions. | Aqueous wash; Acid-base extraction. |
| Polymeric Byproducts | Excessively high reaction temperatures.[5] | Dark coloration; difficult filtration; low purity. | Temperature control; Recrystallization with charcoal. |
| Polysulfides | Side reactions with elemental sulfur.[5] | Persistent yellow/brown color. | Recrystallization; Activated charcoal treatment. |
| Dimerized Intermediates | High temperature; high concentration.[5] | Significant, distinct impurity peak in HPLC/NMR. | Optimize reaction temp; slow reagent addition.[5] |
| Isomeric Byproducts | Lack of regioselectivity in synthesis.[7] | Difficult to separate; requires chromatography. | Chromatographic separation (e.g., HPLC, MPLC). |
Q2: My aminothiophene hydrochloride salt is unstable and seems to be degrading upon storage. What could be happening?
A: While converting the aminothiophene free base to its hydrochloride salt generally improves stability, degradation can still occur.[8] The primary mechanisms are:
-
Oxidation: The amino group is susceptible to oxidation, especially when exposed to air over time. This can lead to the formation of N-oxides or other colored degradation products.[9][10] Storing the material under an inert atmosphere (Nitrogen or Argon) is crucial.
-
Hydrolysis: If the aminothiophene contains sensitive functional groups like esters or nitriles, exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis.
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light. Store your purified salt in amber vials or protected from light to prevent photodegradation.
Part 2: Troubleshooting Purification Workflows
This section provides in-depth, Q&A-based troubleshooting for the most common purification techniques.
Workflow 1: General Purification Strategy
Before diving into specific techniques, it's essential to have a logical approach to purification. The following diagram outlines a decision-making workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a purification method.
A. Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid aminothiophene hydrochloride salts.[11]
Q3: My compound "oils out" instead of crystallizing during recrystallization. What's wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute.
-
Causality: The high concentration of solute upon cooling leads to supersaturation, but the thermal energy is still too high for a stable crystal lattice to form. Impurities can also suppress the melting point, exacerbating the issue.
-
Solutions:
-
Lower the Cooling Temperature: Use a slower, more controlled cooling process. Start by letting it cool to room temperature, then move to a refrigerator, and finally a freezer.
-
Add More Solvent: The most common cause is using too little solvent. After the oil forms, heat the solution back to boiling and add more hot solvent until the oil fully redissolves. Then, attempt to cool it again, more slowly.[12]
-
Change Solvents: Select a solvent with a lower boiling point. For hydrochloride salts, isopropanol is often preferred over ethanol for this reason.[13] Solvent mixtures (e.g., isopropanol/diethyl ether) can also be effective; dissolve in the primary solvent and add the anti-solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[14]
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add a "seed crystal" to initiate crystallization.
-
Q4: After recrystallization, my product is still colored. How can I get a pure white/off-white solid?
A: Persistent color is typically due to highly conjugated or polymeric impurities that are present in small amounts but have strong chromophores.[5]
-
Causality: These impurities often have similar solubility profiles to your product, making them difficult to remove by simple recrystallization.
-
Solutions:
-
Activated Charcoal Treatment: This is the most effective method. After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal.[12]
-
Why it works: Charcoal has a high surface area and adsorbs large, flat, conjugated molecules (the source of color) more strongly than your smaller product molecule.
-
Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[12] Let the solution cool slightly first. Also, using too much charcoal will adsorb your product and reduce your yield.
-
-
Hot Filtration: After a brief boiling period with the charcoal, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12]
-
Experimental Protocol: Recrystallization with Charcoal Treatment
-
Solvent Selection: Choose a solvent in which your aminothiophene hydrochloride salt is sparingly soluble at room temperature but very soluble at the solvent's boiling point (e.g., isopropanol, ethanol, or an ethanol/water mixture).[11][13]
-
Dissolution: Place the crude, colored salt in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Charcoal Addition: Remove the flask from the heat source. Add a small spatula tip of activated charcoal to the hot solution.
-
Heating: Add a boiling chip and gently reheat the mixture to boiling for 2-5 minutes to ensure maximum adsorption of impurities.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure, decolorized product.
B. Acid-Base Extraction
This technique is invaluable for separating your basic aminothiophene from neutral or acidic impurities.[15][16] It relies on the ability to switch the amine's solubility between aqueous and organic phases by protonating or deprotonating it.[17][18]
Q5: I'm trying to purify my hydrochloride salt using an acid-base extraction, but I'm getting a persistent emulsion at the aqueous-organic interface. How can I break it?
A: Emulsions are common when dealing with salts and can be frustrating. They are stabilized by fine particulate matter or compounds that act as surfactants.
-
Causality: Vigorous shaking of the separatory funnel creates a large surface area between the two immiscible liquids, and if stabilizing agents are present, the layers cannot coalesce.
-
Solutions:
-
"Patience is a Virtue": Allow the funnel to stand undisturbed for an extended period (10-30 minutes). Often, the emulsion will break on its own.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent out, which helps break the emulsion.[17]
-
Gentle Swirling: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the layers. This minimizes emulsion formation from the start.[19]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion-stabilizing particles.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Workflow 2: Acid-Base Extraction Protocol
This workflow details the process of converting the crude hydrochloride salt to its free base for purification, followed by regeneration of the pure salt.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude aminothiophene hydrochloride salt in an organic solvent like ethyl acetate or dichloromethane (DCM). Transfer to a separatory funnel.
-
Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and vent frequently to release CO₂ gas. Shake gently.[15][19] This deprotonates the aminothiophene hydrochloride to the free base (which stays in the organic layer) and extracts any acidic impurities into the aqueous layer.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water and break any emulsions.[17] Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter the dried solution to remove the drying agent.
-
Salt Formation: While stirring the filtrate, slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, or HCl in diethyl ether) until precipitation is complete.[20][21] The pure aminothiophene hydrochloride salt should precipitate out.
-
Isolation: Collect the pure salt by vacuum filtration, wash with a small amount of a non-polar solvent like diethyl ether or hexane to remove any remaining neutral impurities, and dry under vacuum.[13]
Part 3: Purity Assessment and Final Checks
After purification, you must verify the purity of your compound.
Q6: What is the best way to assess the purity of my final aminothiophene hydrochloride salt?
A: No single technique is foolproof. A combination of methods provides the most confidence.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in pharmaceutical development. It provides a quantitative measure of purity as a percentage based on peak area.[1][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and identifying impurities if they are present in significant amounts (>1-2%). The absence of impurity signals is a strong indicator of high purity. Quantitative NMR (qNMR) can provide a highly accurate purity value when an internal standard is used.[1][23]
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this confirms the molecular weight of your desired compound and can help identify the mass of unknown impurities.[1]
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC | Partitioning between mobile and stationary phases.[1] | Highly sensitive to small impurities; quantitative (% area).[] | Requires a reference standard for absolute quantification; co-elution is possible.[1] |
| ¹H NMR | Nuclear spin in a magnetic field. | Provides structural confirmation; detects a wide range of impurities. | Lower sensitivity than HPLC (~1%); complex spectra can be hard to interpret.[1] |
| LC-MS | Separation by chromatography, detection by mass. | Provides molecular weight of product and impurities; very high sensitivity. | Response factors can vary, making it less quantitative than HPLC-UV without standards. |
| Melting Point | Temperature of solid-liquid phase transition. | Fast, simple, and inexpensive. | Insensitive to small amounts of impurities; not quantitative. |
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
- John, J., El-gazzar, A. B. A., & Raman, N. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- BenchChem. (n.d.). Thiophen-2-amine hydrochloride. BenchChem.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed.
- Srivastava, V. K., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
- Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. BenchChem Technical Support.
- The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
- Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Taylor & Francis Online.
- Chem LibreTexts. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Chem LibreTexts.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination. BOC Sciences.
- ECHEMI. (n.d.). Purification of Hydrochloride. ECHEMI.
- ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Ijaresm. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm.
- ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
- Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
- Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical Blog.
- Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide Group.
- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry.
- Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed.
Sources
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stability issues of 5-Methylthiophen-3-amine hydrochloride in solution
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Methylthiophen-3-amine hydrochloride. It addresses common stability challenges encountered in solution-based applications and provides expert-driven troubleshooting strategies and validated protocols to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is influenced by several factors inherent to the aminothiophene scaffold. Key environmental and chemical factors to control are:
-
Oxygen: Aromatic amines are susceptible to oxidation, which can be accelerated by dissolved oxygen in solvents. This process often leads to the formation of colored impurities and can result in polymerization.
-
Light: Photodegradation can be a concern for many aromatic heterocyclic compounds. Exposure to UV or even ambient light over extended periods may initiate decomposition.
-
pH: The amine group's reactivity is pH-dependent. In highly basic conditions, the free amine is more susceptible to oxidation. In strongly acidic conditions, hydrolysis or other acid-catalyzed degradation pathways might occur, though the hydrochloride salt form generally confers some stability.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Long-term storage at room temperature or heating of solutions can accelerate decomposition.[1][2]
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while solvents with impurities (e.g., peroxides in aged ethers) can be highly reactive.
Q2: What are the recommended storage conditions for stock solutions?
Based on supplier recommendations for the solid compound, similar principles should be applied to solutions for maximum shelf-life.
-
Temperature: Store solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below may be considered, but a small-scale freeze-thaw stability study is recommended first.
-
Atmosphere: Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Container: Use tightly sealed, high-quality glass vials with inert caps (e.g., PTFE-lined).
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data is not extensively published, general guidelines suggest using high-purity, degassed solvents. Common choices for similar hydrochloride salts include:
-
Aqueous Buffers: For biological assays, buffers at a slightly acidic pH (e.g., pH 4-6) are often a good starting point to maintain the protonated, more stable form of the amine.
-
Polar Organic Solvents: Methanol, ethanol, and DMSO are commonly used. However, ensure they are of high purity and are properly dried and degassed before use.
-
It is crucial to perform small-scale solubility tests to find the most suitable solvent for your specific concentration needs and application.[3]
Q4: What are the visible signs of degradation in a solution?
-
Color Change: A fresh solution should be colorless to very pale yellow. The development of a yellow, brown, or darker color is a primary indicator of oxidative degradation or impurity formation.
-
Precipitation: The formation of a precipitate or turbidity in a solution that was previously clear may indicate the formation of insoluble degradation products or polymers.
-
Inconsistent Analytical Results: A shift in retention time, the appearance of new peaks, or a decrease in the main peak's area in chromatographic analyses (HPLC, LC-MS) are clear signs of decomposition.[4]
Troubleshooting Guide for Stability Issues
This section provides a structured approach to diagnosing and resolving common experimental problems related to the instability of this compound.
Problem 1: Inconsistent or Non-Reproducible Results in a Chemical Reaction or Biological Assay
-
Possible Cause: The active concentration of your this compound solution has decreased due to degradation between experiments.
-
Troubleshooting & Solution:
-
Prepare Fresh Solutions: The most reliable solution is to prepare a fresh stock solution immediately before each experiment or, at minimum, daily. Do not reuse solutions that are more than a few days old unless their stability has been explicitly validated under your storage conditions.
-
Inert Atmosphere Protocol: When preparing the solution, use a solvent that has been sparged with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Prepare the solution in a vial that has been flushed with inert gas and seal it tightly.
-
Quantify Before Use: If the assay is sensitive, consider quantifying the concentration of your stock solution using a freshly prepared standard curve (e.g., via HPLC-UV) before each experiment to confirm its integrity.
-
Problem 2: Appearance of Extraneous Peaks in HPLC or LC-MS Analysis
-
Possible Cause: The compound is degrading in the solution, on the benchtop, or even in the autosampler, leading to the formation of one or more new chemical entities.
-
Troubleshooting & Solution:
-
Analyze Degradation Patterns: Compare the chromatograms of a freshly prepared sample versus an aged sample. Note the retention times and relative areas of the new peaks. This provides a baseline for your "degradation profile."
-
Control Autosampler Conditions: If your analytical runs are long, the sample may be degrading in the autosampler. Use a cooled autosampler (e.g., set to 4°C) to minimize this effect.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a stress study.[2] Expose separate aliquots of the compound in solution to acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidant (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability chamber).[2] Analyzing these stressed samples will help you identify the retention times of likely impurities and confirm if they are appearing in your experimental samples.
-
Problem 3: Solution Rapidly Turns Yellow or Brown After Preparation
-
Possible Cause: This is a classic sign of rapid oxidation. The free amine form of the compound is likely being exposed to atmospheric oxygen.
-
Troubleshooting & Solution:
-
Solvent Purity Check: Ensure your solvent is free of peroxides, especially if using ethers like THF or dioxane. Use freshly opened bottles of high-purity solvents.
-
pH Adjustment: If using an aqueous solution, ensure the pH is slightly acidic (e.g., pH 4-6) to keep the amine protonated as the hydrochloride salt, which is generally less prone to oxidation than the free base.
-
Strict Exclusion of Oxygen: Implement a rigorous oxygen-free technique. Use Schlenk line techniques or a glovebox for solution preparation if the application is highly sensitive to oxidation.
-
Validated Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution of this compound with enhanced stability for general use.
-
Solvent Preparation: Select a high-purity grade solvent (e.g., HPLC-grade Methanol or Acetonitrile). Sparge the solvent with dry argon or nitrogen gas for 20-30 minutes in a sealed container to remove dissolved oxygen.
-
Weighing: Weigh the required amount of this compound powder in a clean, dry vial. Perform this step quickly to minimize atmospheric exposure.
-
Inert Gas Flush: Flush the vial containing the powder with the inert gas for 1-2 minutes.
-
Dissolution: Using a syringe, add the appropriate volume of the degassed solvent to the vial.
-
Mixing: Immediately cap the vial with a PTFE-lined cap and mix gently by inversion or brief vortexing until the solid is fully dissolved.
-
Storage: Wrap the vial in aluminum foil to protect it from light and store it at 2-8°C. For any unused portion, flush the headspace of the vial with inert gas before re-sealing.
Protocol 2: Workflow for a Basic Forced Degradation Study
This workflow is essential for developing stability-indicating analytical methods.[2][4]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: Label five separate amber vials for each condition:
-
Acid Hydrolysis: Add 1 mL of stock solution and 1 mL of 0.1 N HCl.
-
Base Hydrolysis: Add 1 mL of stock solution and 1 mL of 0.1 N NaOH.
-
Oxidation: Add 1 mL of stock solution and 1 mL of 3% H₂O₂.
-
Thermal Stress: Keep one vial of the stock solution at 60°C.
-
Control: Keep one vial of the stock solution protected from light at room temperature.
-
-
Incubation: Allow the reactions to proceed for a set time (e.g., 24 hours). For the acid and base samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC with a C18 column and UV detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (e.g., 10-30% loss of the main peak) to ensure that the degradation products can be observed and separated from the parent compound. This confirms the method is "stability-indicating."
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Sources
Technical Support Center: Scale-Up Synthesis of Substituted Aminothiophenes
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted aminothiophenes. These sulfur-containing heterocycles are foundational scaffolds in modern drug discovery, appearing in compounds with a vast range of biological activities.[1] The Gewald reaction, a multicomponent, one-pot synthesis, is the most common and versatile method for their preparation.[1][2][3]
However, transitioning this elegant reaction from the benchtop (gram scale) to pilot or manufacturing scale (kilogram scale) is fraught with challenges that are not always apparent in small-scale experiments.[4] Scaling up isn't merely about using a larger flask; it involves navigating non-linear changes in heat transfer, mass transfer, and reaction kinetics.[4][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from years of field experience. It is designed to help you, our fellow researchers and process chemists, anticipate, diagnose, and solve the specific issues that arise during the scale-up of aminothiophene synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical and physical principles, empowering you to make informed decisions for a safe, efficient, and robust process.
Part 1: Frequently Asked Questions (FAQs) for Scale-Up Synthesis
This section addresses the most common questions and issues encountered during the scale-up process, categorized by the experimental stage.
Category 1: Reagents & Initial Reaction Setup
Q1: My reaction is sluggish or fails to initiate at a larger scale, even though it worked perfectly in the lab. What's the first thing I should check?
A: The most common culprits are often the simplest: reagent purity and inefficient initial condensation.[6]
-
Reagent Quality: At scale, the absolute amount of any impurity is magnified. Ensure all starting materials—the carbonyl compound, the active methylene nitrile, and elemental sulfur—are of high purity and, crucially, are dry. Water produced during the initial Knoevenagel-Cope condensation can inhibit the reaction.[7]
-
Base Selection & Stoichiometry: The choice of base (e.g., morpholine, piperidine, triethylamine) is critical.[7] While a catalytic amount may suffice on a small scale, larger volumes might require stoichiometric amounts to drive the initial condensation, especially for less reactive ketones.[3]
-
Two-Step Alternative: For particularly stubborn or sterically hindered ketones, a robust scale-up strategy is to perform the reaction in two distinct steps. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a second step, react this purified intermediate with sulfur and base. This approach provides better control and can significantly improve yields for challenging substrates.[3][7]
Q2: I'm observing poor solubility of elemental sulfur in my chosen solvent at scale. How does this impact the reaction and how can I fix it?
A: Poor sulfur solubility is a major impediment to reaction rate and completion. If sulfur doesn't dissolve, its reactive surface area is minimal, stalling the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or Dimethylformamide (DMF) are generally preferred as they enhance the solubility of sulfur.[7] When scaling up, you may need to increase the solvent volume or switch to a solvent with better solvating power for sulfur, like DMF.[8]
-
Gentle Heating: Carefully heating the mixture to 40-60°C can significantly improve sulfur's solubility and reactivity.[7][9] However, this must be balanced with thermal safety considerations.
-
Sulfur Activation: The amine base not only catalyzes the condensation but also reacts with elemental sulfur (S₈) to form reactive polysulfide intermediates, which are more soluble.[10][11] Ensuring adequate base is present is key.
Category 2: Reaction Monitoring & Control at Scale
Q3: The reaction is highly exothermic and I'm struggling with temperature control in a large reactor. What are the risks and how can I manage them?
A: This is one of the most critical scale-up challenges. An exothermic reaction that is easily managed in a small flask can become a dangerous thermal runaway in a large reactor due to the low surface-area-to-volume ratio, which limits efficient heat dissipation.[4][12]
-
Risks: Uncontrolled exotherms can lead to violent solvent boiling, a dangerous increase in reactor pressure, and the formation of unwanted, sometimes hazardous, byproducts.[12]
-
Mitigation Strategies:
-
Slow Reagent Addition: Instead of adding all reagents at once, add the most reactive component (often the base) slowly and controllably over several hours. This allows the cooling system to keep pace with heat generation.[4]
-
Jacketed Reactors: Use a reactor with a cooling jacket and a reliable chilling system.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to quantify the heat of reaction. This data is essential for engineering a safe process at scale.[5]
-
Q4: My reaction seems to stall before completion at large scale. How can I ensure it goes to completion?
A: Stalled reactions at scale often point to mass transfer (mixing) limitations or byproduct inhibition.
-
Efficient Mixing: What appears well-mixed in a flask can be heterogeneous in a large reactor. Inefficient stirring can create localized zones of low reagent concentration, effectively stopping the reaction in parts of the vessel. Ensure your reactor is equipped with an appropriate impeller and stirring speed for the viscosity of your reaction mixture.[4]
-
Water Removal: As mentioned, the Knoevenagel condensation produces water. On a small scale, this may not be an issue, but on a large scale, the accumulated water can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically as it forms.[7]
-
Monitoring: Use in-process controls like TLC or UPLC to monitor the reaction.[6] If it stalls, a small addition of catalyst or a modest temperature increase might be necessary to push it to completion.
Category 3: Work-Up & Product Isolation
Q5: During the aqueous work-up of my large-scale batch, I'm getting intractable emulsions. How can I break them and prevent them in the future?
A: Emulsion formation is a common frustration during the extraction and washing steps of scale-up.
-
Breaking Emulsions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filtration: Sometimes, filtering the entire mixture through a pad of Celite® or another filter aid can break the emulsion.
-
-
Prevention:
-
Minimize Vigorous Mixing: During extraction, use gentle, prolonged agitation instead of vigorous shaking.
-
Solvent Choice: If possible, choose an extraction solvent with a significantly different density from water to facilitate phase separation.
-
Q6: My product precipitates from the reaction mixture on a small scale, but it oils out or remains in solution on a large scale. Why is this happening?
A: Crystallization and precipitation are highly sensitive to cooling rates, concentration, and impurities, all of which change with scale.
-
Slower Cooling: A large reactor cools much more slowly than a small flask. This slow cooling can favor the formation of supersaturated solutions or oils instead of a crystalline solid. A controlled, programmed cooling ramp can sometimes induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, use it to "seed" the large-scale mixture once it's cooled to the appropriate temperature. This provides nucleation sites for crystal growth.
-
Solvent Composition: The final concentration of your product might be different at scale. You may need to distill off some solvent to reach the optimal concentration for precipitation.
Category 4: Purification Challenges
Q7: Recrystallization worked well for purification in the lab, but it's inefficient and gives low recovery at scale. What are my options?
A: Recrystallization can be challenging to scale effectively.
-
Solvent Screening: The ideal solvent system for a large-scale crystallization may differ from the one used in the lab. Screen various solvent/anti-solvent combinations (e.g., ethanol, or ethyl acetate/hexanes mixtures) to find a system that provides good recovery and high purity.[7][13]
-
Trituration/Slurry Wash: Instead of a full recrystallization, consider a slurry wash. Suspend the crude solid product in a solvent in which the product is poorly soluble but the impurities are soluble. Stir for a period, then filter. This can significantly improve purity without the material losses associated with a full recrystallization.
-
Column Chromatography Issues: Be cautious with silica gel chromatography for aminothiophenes. Some derivatives can decompose on acidic silica.[6] If chromatography is necessary, consider using neutralized silica gel (by pre-treating with a solvent containing a small amount of triethylamine) or switching to a different stationary phase like alumina.[6]
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Summary Table
This table provides a quick reference for diagnosing and solving common scale-up problems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Knoevenagel condensation.[7] 2. Poor sulfur solubility/reactivity.[7] 3. Reagent impurity (especially water).[7] | 1. Use a stronger base (e.g., piperidine); consider a two-step process; use a Dean-Stark trap to remove water.[3][7] 2. Switch to a more polar solvent (DMF); apply gentle heat (40-60°C).[7] 3. Ensure all reagents are pure and dry. |
| Thermal Runaway / Poor Temp Control | 1. High reaction exotherm.[12] 2. Inadequate heat removal at scale.[4] 3. Reagent addition is too fast. | 1. Perform reaction calorimetry (RC1/DSC) to quantify heat flow.[4] 2. Use a jacketed reactor with an efficient chiller. 3. Implement slow, controlled addition of the base or other reactive starting material.[4] |
| Significant Byproduct Formation | 1. Temperature too high.[9] 2. Dimerization of intermediates.[7] 3. Incorrect stoichiometry. | 1. Optimize temperature; high temperatures can cause polymerization or degradation.[7] 2. Adjust reactant concentrations or the rate of reagent addition.[7] 3. Re-verify calculations and accurately measure all reagents.[7] |
| Difficult Product Isolation / Purification | 1. Product oils out instead of crystallizing. 2. Emulsion during work-up. 3. Decomposition on silica gel.[6] | 1. Implement controlled cooling; seed the batch with pure crystals; adjust solvent concentration. 2. Add brine to the aqueous layer; use a filter aid (Celite®). 3. Use neutralized silica gel or an alternative purification method like recrystallization or trituration.[6] |
Benchmark Protocol: Scale-Up Synthesis of a Substituted 2-Aminothiophene
This protocol is a generalized example for a 1 kg scale synthesis. Safety Precaution: This reaction is exothermic and should only be performed in a suitable reactor with appropriate temperature control and pressure relief systems by trained personnel.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.
-
Reagent Charge: To the reactor, add the ketone (e.g., cyclohexanone, 1.0 eq), the active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, 5-10 L).
-
Inerting: Purge the reactor with nitrogen.
-
Reaction Initiation: Begin stirring and heat the mixture to 45-50°C to aid sulfur dissolution.
-
Controlled Addition: Slowly add the base (e.g., morpholine, 0.5 eq) via an addition funnel over 2-3 hours, carefully monitoring the internal temperature. Use the reactor's cooling jacket to maintain the temperature below 60°C.
-
Reaction Monitoring: Maintain the reaction at 55-60°C. Monitor the progress every 1-2 hours by taking a sample and analyzing it via TLC or UPLC. The reaction is typically complete within 4-12 hours.[6]
-
Work-up & Isolation:
-
Once complete, cool the reaction mixture to 0-5°C over 2 hours. A solid product should precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with cold ethanol to remove soluble impurities.[6]
-
-
Purification:
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).[6]
-
Part 3: Mechanistic Insights & Visual Guides
Understanding the reaction mechanism is key to rational troubleshooting. The Gewald reaction is a domino sequence involving three main stages.[7][10][14]
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[10][14]
-
Sulfur Addition (Michael Addition): The base activates elemental sulfur, which then adds to the intermediate. The exact mechanism is complex and involves polysulfide intermediates.[10][15]
-
Ring Closure & Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[10][14]
Diagram: Gewald Reaction Mechanism
Caption: Key stages of the Gewald aminothiophene synthesis.
Diagram: Scale-Up Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues during scale-up.
Caption: A decision tree for troubleshooting scale-up issues.
References
-
Wikipedia. Gewald reaction. Available at: [Link]
-
ScienceDirect. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
MDPI. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Available at: [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
CORE. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Available at: [Link]
-
Springer. Flow Chemistry for the Synthesis of Heterocycles. Available at: [Link]
-
GSK. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available at: [Link]
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
Evotec. Synthesis, Scale-Up and Synthetic Route Development. Available at: [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
-
MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]
-
Mettler Toledo. Chemical Process Development and Scale-Up. Available at: [Link]
-
Wikipedia. Thermal runaway. Available at: [Link]
-
ResearchGate. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Available at: [Link]
-
Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]
-
RSC Publishing. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Available at: [Link]
-
MDPI. Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Available at: [Link]
-
Dragonfly Energy. What Is Thermal Runaway In Batteries?. Available at: [Link]
-
Aspen Aerogels. It's About Time: The 6 Phases of Thermal Runaway Propagation. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Aminothiophene vs. 3-Aminothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a cornerstone scaffold in medicinal chemistry, prized as a bioisostere of the phenyl group found in a vast array of pharmaceuticals.[1] The introduction of an amino group to the thiophene ring yields aminothiophenes, versatile and highly valuable building blocks for the synthesis of complex, biologically active molecules.[1][2][3][4][5] These isomers, particularly 2-aminothiophenes, are integral to compounds with antiviral, anti-inflammatory, and anticancer properties.[1][3][6]
However, the positional isomerism of the amino group—at the C2 versus the C3 position—imparts profound differences in electronic distribution and, consequently, chemical reactivity. While 2-aminothiophenes are readily accessible, often via the robust Gewald reaction, and thus more extensively studied, 3-aminothiophenes represent a less-explored yet equally important class of synthons.[1][6][7] This guide provides an in-depth comparative analysis of the reactivity of these two isomers, grounded in the principles of heterocyclic chemistry, to inform rational synthetic design and drug development strategies.
Part 1: Unraveling the Electronic and Structural Foundations of Reactivity
The divergent reactivity of 2- and 3-aminothiophene originates from the interplay between the electron-donating amino group (-NH₂) and the thiophene ring's intrinsic electronic properties. The sulfur atom, while less electronegative than oxygen, participates in the aromatic π-system through its lone pairs, although the 3p-2p orbital overlap with carbon is less efficient than the 2p-2p overlap in furan or pyrrole.[8] The amino group, a powerful activating substituent, donates its lone pair of electrons into the ring via resonance, dramatically increasing the ring's nucleophilicity and predisposing it to electrophilic attack.[8][9]
The critical difference lies in how this electron density is distributed.
-
2-Aminothiophene: The amino group at the C2 position is in direct conjugation with the sulfur atom through the π-system. This allows for efficient delocalization of the nitrogen lone pair, leading to a significant increase in electron density at the C3 and C5 positions. Resonance structures show a partial negative charge developing at these sites, making them highly susceptible to electrophilic attack.
-
3-Aminothiophene: With the amino group at the C3 position, the delocalization pathway changes. The nitrogen lone pair strongly activates the adjacent C2 and C4 positions. The C2 position, being alpha to the sulfur, is inherently the most reactive site in the parent thiophene ring for electrophilic substitution, and this effect is amplified by the C3-amino group.[10]
This differential activation is the primary determinant of the regioselectivity observed in their chemical transformations.
Part 2: Comparative Analysis of Key Chemical Transformations
I. Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution is the hallmark reaction of aromatic systems. For aminothiophenes, the powerful activating nature of the amino group means that reactions often proceed under milder conditions than those required for benzene or even thiophene itself.[10][11]
Reactivity & Regioselectivity:
-
2-Aminothiophene: Electrophilic attack occurs preferentially at the C5 position, and to a lesser extent, the C3 position. The C5 position is often favored due to a combination of strong electronic activation and reduced steric hindrance compared to the C3 position, which is flanked by both the amino group and the C4-hydrogen.
-
3-Aminothiophene: Electrophilic substitution is strongly directed to the C2 position. The arenium ion intermediate formed by attack at C2 is highly stabilized by resonance contributions from both the adjacent sulfur atom and the amino group at C3.
The following diagram illustrates the mechanism and the key resonance contributor that stabilizes the intermediate for electrophilic attack at the most favored position for each isomer.
Data Summary: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | 2-Aminothiophene Major Product | 3-Aminothiophene Major Product |
| Halogenation | Br₂, Cl₂ | 5-Halo-2-aminothiophene | 2-Halo-3-aminothiophene |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-aminothiophene | 2-Nitro-3-aminothiophene |
| Acylation | RCOCl/AlCl₃ | 5-Acyl-2-aminothiophene | 2-Acyl-3-aminothiophene |
II. Diazotization and Azo Coupling
The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic synthesis, opening pathways to a wide variety of functional groups via Sandmeyer and related reactions.[12][13][14] Aromatic diazonium salts are typically prepared by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–10 °C).[12][15]
Reactivity & Stability:
Both 2- and 3-aminothiophene can undergo diazotization. However, the stability of the resulting diazonium salts can be a critical factor. Heterocyclic diazonium ions, particularly from electron-rich systems, can be less stable than their carbocyclic analogs. The high reactivity of the aminothiophene ring may lead to side reactions if conditions are not strictly controlled.
-
2-Aminothiophene: Forms the thiophene-2-diazonium salt. This species is a versatile intermediate for introducing substituents at the C2 position, effectively reversing the innate regioselectivity of electrophilic substitution on the parent amine.
-
3-Aminothiophene: Forms the thiophene-3-diazonium salt. This intermediate allows for functionalization at the C3 position, a site not readily accessible through direct electrophilic attack on the parent thiophene. Studies on related 3-amino heterocycles suggest that these diazonium species can be prepared, though they may require careful handling.[16]
The generated diazonium salt acts as an electrophile and can be immediately coupled with an electron-rich aromatic compound, such as β-naphthol, to form intensely colored azo dyes. This reaction serves as both a synthetic pathway and a confirmation of successful diazotization.
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems for comparing the reactivity of the two isomers.
Protocol 1: Comparative Electrophilic Bromination
This protocol uses N-bromosuccinimide (NBS), a mild source of electrophilic bromine, to probe the relative reactivity and regioselectivity of the isomers.
Objective: To synthesize and compare the formation of 5-bromo-2-aminothiophene and 2-bromo-3-aminothiophene.
Materials:
-
2-Aminothiophene
-
3-Aminothiophene
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 2-aminothiophene (1.0 eq) and 3-aminothiophene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere of argon.
-
Cooling: Cool both flasks to 0 °C in an ice-water bath.
-
Reagent Addition: To each flask, add a solution of NBS (1.0 eq) in anhydrous THF dropwise over 15 minutes. Causality: Slow addition at low temperature helps to control the reaction rate and minimize potential side reactions or di-substitution, given the high reactivity of the substrates.
-
Reaction Monitoring: Stir the reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC) every 15 minutes. Self-Validation: Comparing the rate of consumption of the starting material for both isomers on TLC provides a direct, semi-quantitative measure of their relative reactivity.
-
Quenching: Once the starting material is consumed (or after 2 hours), quench the reactions by adding saturated aqueous NaHCO₃.
-
Workup: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude products by flash column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regiochemistry of bromination.
Protocol 2: Comparative Diazotization and Sandmeyer-type Cyanation
This protocol assesses the formation and subsequent reactivity of the thiophenediazonium salts.
Objective: To prepare and compare the yields of 2-cyanothiophene and 3-cyanothiophene from their respective amino precursors.
Materials:
-
2-Aminothiophene and 3-Aminothiophene
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Toluene
-
Standard glassware
Procedure:
-
Diazotization (Performed in parallel for both isomers): a. In a beaker, add the aminothiophene (1.0 eq) to a mixture of concentrated HCl and water at room temperature. Stir until a solution or fine suspension of the hydrochloride salt forms. b. Cool the mixture to 0–5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Trustworthiness: Strict temperature control is crucial for the stability of the diazonium salt intermediate. d. Stir the resulting solution at 0–5 °C for an additional 20 minutes.
-
Sandmeyer Reaction (Performed in parallel): a. In a separate flask, prepare a solution of CuCN and KCN in water. (Handle with extreme care in a fume hood). b. Cool the cyanide solution to 0 °C and add toluene. c. Slowly and carefully add the cold diazonium salt solution from Step 1d to the vigorously stirred cyanide solution. Effervescence (evolution of N₂ gas) should be observed. d. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50 °C) for 1 hour to ensure the reaction goes to completion.
-
Workup & Analysis: a. Cool the reaction mixture, separate the organic (toluene) layer, and extract the aqueous layer with toluene. b. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. c. Purify the resulting cyanothiophene by chromatography or distillation. d. Calculate the yield for each isomer. Self-Validation: The isolated yield provides a quantitative comparison of the overall efficiency of the two-step process for each isomer, reflecting differences in the stability and reactivity of the diazonium intermediates.
Conclusion
The reactivity of 2-aminothiophene and 3-aminothiophene is fundamentally dictated by the position of the amino group, which directs the outcome of key synthetic transformations.
-
2-Aminothiophene , the more studied isomer, undergoes preferential electrophilic attack at the C5 position. Its diazonium salt provides access to functionalization at C2.
-
3-Aminothiophene directs electrophilic substitution to the highly activated C2 position, while its corresponding diazonium salt allows for substitution at C3.
This predictable, yet divergent, regioselectivity makes these isomers complementary, not interchangeable, building blocks. A thorough understanding of their distinct electronic properties and reaction pathways is paramount for the strategic design of thiophene-based pharmaceuticals, enabling chemists to precisely install functional groups at the desired positions to optimize molecular architecture and biological activity.
References
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- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PubMed Central - NIH.
- A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. Benchchem.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
- The electrophilic aromatic substitution reaction rate for thiophene... Study Prep in Pearson+.
- Diazotiz
- Preparation and Characterization of Two Azo Dyes For Dibenzothiophen by The Diazotization Reaction and Studying Their action as Acid.
- Diazotiz
- Electrophilic substitution on thiophene. Química Organica.org.
- 14.
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
- Diazotis
- Electrophilic arom
- 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
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A Researcher's Guide to Alternatives for 5-Methylthiophen-3-amine Hydrochloride in Synthesis
A Senior Application Scientist's Perspective on Navigating Isomeric Scaffolds and Bioisosteric Replacements in Drug Discovery and Development.
For researchers and professionals in drug development, the selection of building blocks is a critical decision that influences not only the synthetic route's efficiency but also the final compound's pharmacological profile. 5-Methylthiophen-3-amine hydrochloride is a valuable reagent; however, its availability, cost, and the synthetic accessibility of its derivatives can present challenges. This guide provides an in-depth comparison of viable alternatives, focusing on positional isomers and bioisosteric replacements, supported by experimental insights to inform your synthetic strategies.
The Landscape of Aminothiophenes: A Tale of Two Isomers
The utility of an aminothiophene scaffold is profoundly influenced by the position of the amine group on the thiophene ring. While 5-methylthiophen-3-amine belongs to the 3-aminothiophene family, a significant body of research and industrial application centers on the more readily accessible 2-aminothiophene isomers.
Synthetic Accessibility: The Gewald Reaction vs. Multi-step Syntheses
The primary driver for the widespread use of 2-aminothiophenes is the Gewald reaction , a powerful one-pot, three-component synthesis.[1][2][3] This reaction offers a direct and efficient route to polysubstituted 2-aminothiophenes from simple starting materials: a ketone or aldehyde, an activated nitrile, and elemental sulfur, often with a basic catalyst.[1][2]
In contrast, the synthesis of 3-aminothiophenes, including 5-methylthiophen-3-amine, is generally more complex. A common strategy involves the Thorpe-Ziegler cyclization , which often requires the synthesis of precursors.[1][4] Other routes can involve multi-step sequences, potentially leading to lower overall yields and increased production costs.[5][6] This fundamental difference in synthetic accessibility is a crucial consideration for large-scale synthesis and cost-effectiveness in drug development.
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}
Caption: Comparison of synthetic routes for 2- and 3-aminothiophenes.
Head-to-Head: 5-Methylthiophen-3-amine vs. its 2-Amino Isomer
A direct structural and functional alternative to 5-methylthiophen-3-amine is its positional isomer, 2-amino-5-methylthiophene . To provide a practical comparison, let's consider the synthesis of a key intermediate for the antipsychotic drug, Olanzapine. While specific protocols for using 5-methylthiophen-3-amine in this context are scarce, the synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile from its 2-amino counterpart is well-documented.
Comparative Performance: A Focus on Practicality
| Feature | This compound | 2-Amino-5-methylthiophene Derivatives |
| Synthetic Route | Typically multi-step (e.g., Thorpe-Ziegler cyclization) | Often a one-pot Gewald reaction |
| Starting Materials | More complex precursors may be required | Readily available ketones, nitriles, and sulfur |
| Reaction Conditions | Can involve harsh reagents and conditions | Generally mild conditions |
| Yields | Often lower overall yields due to multiple steps | High yields are commonly reported |
| Scalability | Can be challenging and costly to scale up | More amenable to large-scale synthesis |
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
This protocol details the synthesis of ethyl 2-amino-5-methylthiophene-3-carboxylate, a positional isomer of the target compound, using a green ball-milling method.[7]
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental sulfur
Procedure:
-
A mixture of ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) is placed in a stainless-steel vial of a planetary ball mill.
-
The vial is closed and milled at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.
-
The progress of the reaction is monitored by TLC.
-
The crude product is purified by recrystallization from ethyl acetate.
This method highlights the operational simplicity and high yields achievable for 2-aminothiophene synthesis.
dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.
Protocol 2: Synthesis of N-functionalized 3-Aminothiophenes
A general method for the synthesis of N-functionalized 3-aminothiophenes involves the palladium-catalyzed amination of 3-bromothiophene.[6]
Materials:
-
3-Bromothiophene
-
Primary or secondary amine
-
Pd(OAc)₂
-
P(tBu)₃
-
Solvent (e.g., toluene)
Procedure:
-
To a reaction vessel, add 3-bromothiophene, the desired amine, Pd(OAc)₂, and P(tBu)₃ in a suitable solvent.
-
The reaction mixture is heated under an inert atmosphere.
-
Reaction progress is monitored by GC or TLC.
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
It is important to note that with primary amines, diarylation can be a significant side product.[6]
Beyond Isomers: Bioisosteric Replacements
In medicinal chemistry, the concept of bioisosterism—replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful tool.[8][9] The aminothiophene scaffold can be replaced with other five- or six-membered heterocycles to modulate physicochemical properties, improve metabolic stability, and explore new intellectual property space.[10][11]
Potential Bioisosteres for the Aminothiophene Ring:
-
Aminothiazoles: These can be synthesized through various methods, including the Hantzsch thiazole synthesis. They offer a different heteroatom arrangement that can alter hydrogen bonding capabilities and metabolic stability.
-
Aminopyrazoles: These can be prepared through condensation reactions of hydrazines with 1,3-dicarbonyl compounds. The additional nitrogen atoms can significantly impact the compound's polarity and basicity.
-
Aminofurans and Aminopyrroles: While less common as direct replacements for aminothiophenes due to different electronic properties, they can be considered in specific contexts where the sulfur atom is not critical for biological activity.
The choice of a bioisostere is highly dependent on the specific biological target and the desired structure-activity relationship (SAR).
dot graph G { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Bioisosteric alternatives to the aminothiophene scaffold.
Conclusion and Future Outlook
While this compound is a useful synthetic building block, its less straightforward synthesis compared to its 2-amino isomers presents a significant consideration for researchers, particularly in the context of drug development. The Gewald reaction provides a highly efficient and scalable route to a diverse range of 2-aminothiophenes, making them attractive and often more practical alternatives.
For projects where the specific electronic and steric properties of the 3-aminothiophene scaffold are crucial, the synthetic investment may be justified. However, in many cases, exploring the more accessible 2-aminothiophene isomers or considering bioisosteric replacements such as aminothiazoles or aminopyrazoles can offer a more pragmatic and efficient path to novel bioactive molecules. As green chemistry principles continue to influence synthetic strategies, the development of more efficient routes to 3-aminothiophenes remains an area of academic and industrial interest.
References
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Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 597-621. [Link]
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Hesse, S., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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ChemSynthesis. (2025). N-(5-acetyl-2-methyl-3-thienyl)acetamide. [Link]
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Wünsch, B., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. RSC Advances, 6(73), 68886-68896. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Zeng, B. B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
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Elmalk, A. H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11043-11055. [Link]
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de Oliveira, R. B., et al. (2023). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. ACS Omega, 8(2), 2203-2215. [Link]
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Ortiz, J. F., et al. (2023). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry Proceedings, 12(1), 29. [Link]
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Yavari, I., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31694-31704. [Link]
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Drug Hunter. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2023). PMC. [Link]
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A Senior Application Scientist's Guide to the Validation of 5-Methylthiophen-3-amine Hydrochloride Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Methylthiophen-3-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth, experience-driven approach to validating the purity of this compound using High-Performance Liquid Chromatography (HPLC), a powerful and versatile analytical technique. We will not only detail a robust methodology but also explore the scientific rationale behind our choices and compare it with alternative analytical strategies.
The Criticality of Purity for this compound
This compound is a heterocyclic amine containing a thiophene ring, a structure prevalent in many pharmaceuticals. The reactivity of the amine group and the thiophene ring makes it a valuable synthon. However, these same characteristics can also lead to the formation of various impurities during its synthesis and storage. These impurities can be isomeric variants, unreacted starting materials, by-products from side reactions, or degradation products. The presence of such impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, which could be synergistic, antagonistic, or entirely different from the intended API, leading to unpredictable therapeutic outcomes.
-
Increased Toxicity: Some impurities can be toxic, even at low concentrations, posing a direct risk to patient safety.
-
Modified Physicochemical Properties: Impurities can affect the solubility, stability, and bioavailability of the final drug product.
Therefore, a rigorously validated analytical method to accurately quantify the purity of this compound is paramount.
The Chosen Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
The Rationale Behind the Method
Our proposed HPLC method is designed to provide excellent separation of this compound from its potential impurities. The choice of each parameter is deliberate and grounded in analytical chemistry principles:
-
Column: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of moderately polar to nonpolar compounds. The alkyl chains of the C18 stationary phase provide a nonpolar environment for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer helps to control the ionization state of the amine, ensuring consistent retention and peak shape. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.
-
Detector: A UV detector is the most common and robust choice for this analysis, as the thiophene ring in this compound exhibits strong UV absorbance. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.
A Comparative Overview of Analytical Techniques
While HPLC is the preferred method, it is beneficial to understand its position relative to other analytical techniques that could be employed for purity assessment.
| Technique | Principle | Advantages | Disadvantages | Applicability for 5-Methylthiophen-3-amine HCl |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, quantitative, robust, widely available. | Requires soluble samples, can be complex to develop methods. | Excellent. Ideal for routine quality control and purity determination. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, can be coupled with various detectors. | Not suitable for non-volatile or thermally labile compounds. The hydrochloride salt is non-volatile. | Poor. Derivatization would be required to increase volatility, adding complexity and potential for error.[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | High selectivity and sensitivity, provides molecular weight and structural information. | Higher cost and complexity compared to HPLC-UV. | Excellent for impurity identification. Can be used to identify unknown impurities and for trace-level quantification.[3] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, small sample volume, can separate charged molecules. | Lower sensitivity and reproducibility compared to HPLC for some applications. | Good. Can be a complementary technique, especially for separating closely related charged impurities.[3] |
Experimental Protocol: A Validated HPLC Method for Purity Determination
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound. This method is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 99.5%).
-
HPLC-grade acetonitrile and water.
-
Analytical-grade phosphate buffer components.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-20 min: 5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile (95:5 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the test sample of this compound in the diluent.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (typically 5 or 6 injections). The results must meet the following criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
The SST ensures that the chromatographic system is performing adequately for the analysis.
Analysis Procedure
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Calculation of Purity
The purity of the sample is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC validation workflow.
Caption: A flowchart of the HPLC purity validation process.
Trustworthiness: A Self-Validating System
The described HPLC protocol is designed to be inherently trustworthy. The system suitability test acts as a daily verification of the system's performance. Furthermore, the validation of the analytical method according to the International Council for Harmonisation (ICH) guidelines provides a comprehensive evaluation of its performance characteristics, ensuring its suitability for its intended purpose.[4][5][6][7][8][9]
The validation process would involve the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated by the absence of interfering peaks at the retention time of the main peak in the blank and placebo chromatograms.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] This is typically evaluated by analyzing a series of solutions at different concentrations.
-
Accuracy: The closeness of test results obtained by the method to the true value.[9] This can be determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the application of this method, let's consider a hypothetical comparison of three batches of this compound: a certified reference material (CRM), a sample from Supplier A, and a sample from Supplier B.
| Sample | Retention Time (min) | Peak Area (mAU*s) | Purity (%) | Known Impurities Detected |
| CRM | 10.2 | 1250 | 99.8 | Impurity 1 (0.1%), Impurity 2 (0.1%) |
| Supplier A | 10.2 | 1235 | 98.5 | Impurity 1 (0.8%), Impurity 3 (0.5%), Unknown (0.2%) |
| Supplier B | 10.2 | 1245 | 99.2 | Impurity 2 (0.3%), Impurity 4 (0.4%), Unknown (0.1%) |
In this hypothetical scenario, the HPLC method successfully quantified the purity of all three samples and detected the presence of known and unknown impurities. The CRM shows the highest purity, as expected. The sample from Supplier A has a lower purity and contains a higher level of Impurity 1, as well as an additional impurity (Impurity 3). The sample from Supplier B has a higher purity than Supplier A's sample but contains a different impurity profile. This data would be crucial for a pharmaceutical company in selecting a suitable supplier and for setting release specifications for the starting material.
Potential Impurities in this compound Synthesis
The potential impurities in this compound are largely dependent on the synthetic route employed. A common route may involve the reduction of a corresponding nitrothiophene derivative. Potential impurities could include:
-
Starting Materials: Unreacted 3-nitro-5-methylthiophene.
-
Intermediates: Partially reduced intermediates.
-
By-products: Isomeric aminothiophenes or products of side reactions such as dimerization or polymerization.
-
Reagents: Residual catalysts or reducing agents.
A thorough understanding of the synthetic process is essential for identifying and controlling potential impurities.
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated HPLC method, as outlined in this guide, provides a reliable and robust tool for this purpose. By understanding the scientific principles behind the method, adhering to international validation guidelines, and considering potential impurities, researchers and drug development professionals can have high confidence in the quality of this important chemical intermediate. This commitment to analytical rigor is fundamental to the successful development of safe and effective medicines.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). 2022. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Validation of Analytical Procedure Q2(R2). 2022. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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National Institute for Occupational Safety and Health. Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. 1994. [Link]
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Agilent Technologies, Inc. Determination of Primary Aromatic Amines by LC/MS/MS. 2019. [Link]
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A Comparative Yield Analysis of Paal-Knorr vs. Gewald Thiophene Synthesis: A Guide for Researchers
For chemists engaged in the synthesis of heterocyclic compounds, particularly in the realms of medicinal chemistry and materials science, the thiophene nucleus represents a cornerstone scaffold. Its prevalence in pharmaceuticals and organic electronic materials necessitates efficient and versatile synthetic routes. Among the classical methods, the Paal-Knorr and Gewald syntheses are two of the most prominent for constructing the thiophene ring. This guide provides a detailed comparative analysis of these two methods, focusing on their mechanisms, substrate scope, reaction conditions, and, most critically, their comparative yields, supported by experimental data to inform the selection of the optimal synthetic strategy.
The Paal-Knorr Thiophene Synthesis: A Classic Cyclization
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a fundamentally important reaction for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] For thiophene synthesis, a sulfurizing agent is required to facilitate the cyclization.
Mechanism and Key Considerations
The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3] These reagents act as both sulfurizing and dehydrating agents.[2] The mechanism is believed to involve the initial formation of a thioketone, which then undergoes intramolecular cyclization and dehydration to form the aromatic thiophene ring.[3] A competing side reaction is the formation of the corresponding furan, which can occur if the dehydration proceeds without sulfurization.[4] Studies have shown that the direct sulfurization of the 1,4-dicarbonyl is the predominant pathway, rather than the subsequent sulfurization of a furan intermediate.[2]
Factors Influencing Yield:
-
Sulfurizing Agent: Lawesson's reagent is often preferred over P₄S₁₀ as it can lead to cleaner reactions and higher yields.[4]
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, but this can also lead to the formation of byproducts.[4]
-
Solvent: High-boiling, non-polar solvents like toluene or xylene are commonly employed.[4]
-
Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is crucial for obtaining good yields.[5]
The Gewald Aminothiophene Synthesis: A Multicomponent Approach
The Gewald reaction, developed by Karl Gewald in the 1960s, is a one-pot, multicomponent reaction that provides access to polysubstituted 2-aminothiophenes.[6][7] This method is particularly valuable in medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in biologically active molecules.[6]
Mechanism and Key Considerations
The Gewald synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[6] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form a stable α,β-unsaturated nitrile intermediate.[6][8] The subsequent addition of elemental sulfur, cyclization, and tautomerization leads to the final 2-aminothiophene product.[6]
Factors Influencing Yield:
-
Base: The choice of base is critical. Organic bases like morpholine or triethylamine are commonly used and have been shown to give high yields.[8]
-
Solvent: Polar solvents such as ethanol or DMF are often used to facilitate the reaction.[9]
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[7]
-
Substrate Reactivity: Aryl ketones may exhibit lower reactivity in the one-pot procedure, sometimes necessitating a two-step approach where the Knoevenagel adduct is first isolated.[8]
Comparative Yield Analysis
| Synthesis Method | Starting Materials | Product | Typical Yield (%) | Key Considerations & Limitations |
| Paal-Knorr | 1,4-Dicarbonyl compounds | Substituted Thiophenes | 60-90% | Availability of 1,4-dicarbonyls can be a limitation. Harsh reaction conditions (high temperature) may not be suitable for sensitive substrates. Furan formation is a common side reaction. |
| Gewald | Ketones/Aldehydes, Active Methylene Nitriles, Sulfur | 2-Aminothiophenes | 70-95% | Limited to the synthesis of 2-aminothiophenes. Reactivity of some ketones can be low. |
Paal-Knorr Synthesis Example: The reaction of acetonylacetone with phosphorus pentasulfide can yield 2,5-dimethylthiophene. While specific yields can vary, they are often in the range of 70-80% under optimized conditions.
Gewald Synthesis Example: The reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of morpholine can produce ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in high yields, often exceeding 90%.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a Substituted Thiophene (General Procedure)
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Gewald Synthesis of a 2-Aminothiophene (General Procedure)
Materials:
-
Ketone or Aldehyde (1.0 eq)
-
Active Methylene Nitrile (e.g., ethyl cyanoacetate) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2-0.5 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur in ethanol.
-
Add morpholine dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Visualizing the Mechanisms
Caption: The Paal-Knorr thiophene synthesis mechanism.
Caption: The Gewald aminothiophene synthesis mechanism.
Conclusion: Selecting the Right Tool for the Job
Both the Paal-Knorr and Gewald syntheses are powerful and reliable methods for the preparation of thiophenes. The choice between them largely depends on the desired substitution pattern of the target molecule.
-
The Paal-Knorr synthesis offers a more general route to a wider variety of substituted thiophenes, provided the corresponding 1,4-dicarbonyl precursor is accessible. It is a robust method that often provides good to excellent yields.
-
The Gewald synthesis , on the other hand, is unparalleled in its efficiency for producing polysubstituted 2-aminothiophenes, which are of significant interest in medicinal chemistry. Its multicomponent nature and generally high yields make it an attractive choice for building molecular libraries.
Ultimately, a thorough understanding of the mechanisms, substrate scope, and factors influencing the yield of each reaction will enable researchers to make an informed decision and successfully synthesize their target thiophene derivatives.
References
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
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MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]
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Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Campaigne, E.; Foye, W. O. J. Org. Chem.1952, 17, 1405-1412.
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ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
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Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
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ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Taylor & Francis Online. Paal–Knorr synthesis of pyrroles. [Link]
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A Spectroscopic Guide to 5-Methyl vs. Unsubstituted Aminothiophenes: An In-Depth Comparison for the Research Scientist
For researchers and professionals in drug development, a nuanced understanding of how subtle structural modifications impact the physicochemical properties of heterocyclic scaffolds is paramount. Aminothiophenes, as a class of compounds, are of significant interest due to their diverse biological activities.[1][2] The introduction of a simple methyl group can profoundly alter electronic distribution, conformation, and ultimately, the spectroscopic signature of the molecule. This guide provides an in-depth spectroscopic comparison between 5-methyl-aminothiophenes and their unsubstituted counterparts, offering both experimental insights and the theoretical underpinnings for the observed differences.
The Rationale: Why a Methyl Group Matters
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently synthesized via the versatile Gewald reaction.[3][4][5] The introduction of a methyl group at the C5 position, adjacent to the sulfur atom, induces several key electronic and steric effects. The methyl group is a weak electron-donating group through an inductive effect, which can influence the electron density of the thiophene ring and the attached amino group. This, in turn, affects the molecule's reactivity, potential for intermolecular interactions, and, pertinently for this guide, its interaction with electromagnetic radiation. Understanding these spectroscopic shifts is crucial for reaction monitoring, structural elucidation, and predicting molecular behavior.
Synthesis of Aminothiophenes: The Gewald Reaction
A common and efficient method for the synthesis of the aminothiophenes discussed in this guide is the Gewald three-component reaction.[3][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically morpholine or triethylamine.
Generalized Experimental Protocol for Gewald Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate carbonyl compound (e.g., acetone for the synthesis of a 5-methyl-2-aminothiophene derivative), the active methylene nitrile, and elemental sulfur in equimolar amounts in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., morpholine).
-
Reaction: The mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the desired 2-aminothiophene.[3]
Spectroscopic Comparison: A Multi-faceted Analysis
The following sections will delve into a comparative analysis of 5-methyl-aminothiophenes and unsubstituted aminothiophenes using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.
¹H NMR Spectroscopy
The introduction of a methyl group at the C5 position is expected to cause noticeable shifts in the signals of the remaining protons on the thiophene ring.
-
Methyl Protons: The 5-methyl derivative will exhibit a new singlet in the upfield region, typically around 2.2-2.5 ppm.
-
Ring Protons: The electron-donating nature of the methyl group increases the electron density at the adjacent C4 and, to a lesser extent, the more distant C3 position. This increased shielding will cause an upfield shift (a decrease in the chemical shift value) for the H4 and H3 protons compared to the unsubstituted aminothiophene. The effect of a methyl substituent on the chemical shifts of thiophene ring protons has been noted to be significant.[6][7][8][9][10]
¹³C NMR Spectroscopy
The effect of the 5-methyl substituent is also clearly observable in the ¹³C NMR spectrum.
-
Methyl Carbon: A new signal for the methyl carbon will appear in the upfield region, typically between 15 and 20 ppm.[11]
-
Ring Carbons: The C5 carbon, now substituted with a methyl group, will experience a significant downfield shift due to the alpha-carbon effect. Conversely, the adjacent C4 carbon will be shifted upfield due to the beta-carbon (shielding) effect. The C2 and C3 carbons will also be slightly affected.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Unsubstituted 2-Aminothiophene Derivative (Hypothetical) | H3: ~6.2-6.4, H4: ~6.6-6.8, H5: ~6.9-7.1, NH₂: broad | C2: ~150-155, C3: ~105-110, C4: ~120-125, C5: ~125-130 |
| 5-Methyl-2-Aminothiophene Derivative (Hypothetical) | H3: ~6.0-6.2, H4: ~6.4-6.6, CH₃: ~2.2-2.5, NH₂: broad | C2: ~150-155, C3: ~103-108, C4: ~118-123, C5: ~135-140, CH₃: ~15-20 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents present in the molecule.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key vibrational modes to compare are:
-
N-H Stretching: The amino group in both compounds will show characteristic stretches in the 3200-3500 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.
-
C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are typically observed around 3000-3100 cm⁻¹. The 5-methyl derivative will also show aliphatic C-H stretching from the methyl group in the 2850-3000 cm⁻¹ region.
-
C=C Stretching: The aromatic C=C stretching vibrations of the thiophene ring usually appear in the 1400-1600 cm⁻¹ region.[12]
-
C-S Stretching: The C-S stretching vibration in thiophenes can be found in the fingerprint region, typically around 780 cm⁻¹.[12]
The most significant difference in the IR spectrum will be the presence of the aliphatic C-H stretching and bending vibrations from the methyl group in the 5-methyl derivative.
| Functional Group | Unsubstituted Aminothiophene (Expected Wavenumber, cm⁻¹) | 5-Methyl-Aminothiophene (Expected Wavenumber, cm⁻¹) |
| N-H Stretch (Amino) | 3200-3500 | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | - | 2850-3000 |
| C=C Stretch (Aromatic) | 1400-1600 | 1400-1600 |
| C-S Stretch | ~780 | ~780 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like thiophenes, the absorption bands are typically due to π → π* transitions.
The introduction of a methyl group, being an electron-donating group, acts as an auxochrome. It is expected to cause a small bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λ_max) of the 5-methyl-aminothiophene compared to its unsubstituted counterpart. This is due to the methyl group slightly destabilizing the highest occupied molecular orbital (HOMO) and/or stabilizing the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π → π* transition. Studies on dyes derived from 2-aminothiophenes have shown that electron-donating groups can influence the absorption maxima.[13]
| Compound | Expected λ_max (nm) | Transition |
| Unsubstituted Aminothiophene | ~230-260 | π → π |
| 5-Methyl-Aminothiophene | Slightly longer than unsubstituted | π → π |
Note: The exact λ_max is dependent on the solvent and other substituents.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For both aminothiophenes, the molecular ion peak (M⁺) is expected to be prominent.
The key difference will be the molecular weight, with the 5-methyl derivative being 14 mass units heavier. The fragmentation patterns will also differ. The 5-methyl-aminothiophene can undergo benzylic-type cleavage to lose a hydrogen radical, forming a stable thienyl-methyl cation. Both molecules may exhibit fragmentation of the thiophene ring. The mass spectra of thiophene derivatives often show characteristic fragmentation patterns that can aid in structure elucidation.[14]
Expected Fragmentation:
-
Unsubstituted Aminothiophene: A prominent molecular ion peak. Fragmentation may involve loss of HCN from the amino group and ring cleavage.
-
5-Methyl-Aminothiophene: A molecular ion peak that is 14 units higher than the unsubstituted analog. A significant [M-1]⁺ peak due to the loss of a hydrogen radical from the methyl group is expected.
Experimental Workflows
To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
FT-IR Spectroscopy Protocol
Caption: Workflow for FT-IR spectroscopic analysis.
UV-Vis Spectroscopy Protocol
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The addition of a 5-methyl group to the 2-aminothiophene scaffold imparts distinct and predictable changes to its spectroscopic properties. In NMR, this results in the appearance of a new methyl signal and an upfield shift of the adjacent ring protons. IR spectroscopy reveals the presence of aliphatic C-H vibrations. UV-Vis spectroscopy shows a slight bathochromic shift, and mass spectrometry indicates a 14-unit increase in molecular weight and characteristic fragmentation patterns. A thorough understanding of these spectroscopic differences, grounded in the electronic effects of the methyl substituent, is indispensable for the modern medicinal chemist in the synthesis, characterization, and development of novel aminothiophene-based therapeutics.
References
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A Senior Application Scientist's Comparative Guide to the Biological Activity Screening of Aminothiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, aminothiophene derivatives have garnered significant attention for their diverse pharmacological potential, ranging from antimicrobial to anticancer and enzyme inhibitory activities. This guide provides an in-depth technical comparison of the biological screening of 5-methylthiophen-3-amine hydrochloride derivatives and related aminothiophenes. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize comparative data to inform future drug discovery efforts.
The Rationale for Screening Aminothiophene Derivatives
The aminothiophene core, particularly with substitutions, offers a versatile template for interacting with various biological targets. The sulfur atom and the amino group provide opportunities for hydrogen bonding and other interactions within enzyme active sites or on protein surfaces. The lipophilic nature of the thiophene ring can enhance membrane permeability, a crucial factor for drug efficacy. By synthesizing a library of derivatives from a common starting material like this compound, researchers can systematically explore the structure-activity relationships (SAR) that govern their biological effects. Modifications at different positions of the thiophene ring or on the amine substituent can drastically alter the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity Screening: A Multi-Faceted Approach
A comprehensive screening cascade is essential to elucidate the full biological potential of a novel series of aminothiophene derivatives. This typically involves a tiered approach, starting with broad primary screens to identify initial "hits," followed by more specific secondary and mechanistic assays. Here, we compare three common screening paradigms: antimicrobial, anticancer, and enzyme inhibition.
Antimicrobial Activity Screening
Thiophene derivatives have shown considerable promise as antimicrobial agents, with some exhibiting activity against drug-resistant bacterial strains.[1][2] The primary goal of this screen is to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.
Comparative Data: Antimicrobial Activity of Aminothiophene Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 2-Aminothiophene-3-carboxamide | Staphylococcus aureus | 40.0 - 86.9 (% inhibition) | [3] |
| Derivative B | 2-Aminothiophene-3-carboxamide | Escherichia coli | 40.0 - 86.9 (% inhibition) | [3] |
| Thiophene 4 | Disubstituted Thiophene | Colistin-Resistant A. baumannii | 16 (MIC50) | [1][4] |
| Thiophene 5 | Disubstituted Thiophene | Colistin-Resistant E. coli | 32 (MIC50) | [1][4] |
| Thiophene 8 | Disubstituted Thiophene | Colistin-Resistant A. baumannii | 32 (MIC50) | [1][4] |
| 7b | Pyridine side chain thiophene | Various Bacteria | Comparable to Gentamicin | [5] |
| 8 | Pyridine side chain thiophene | Various Bacteria | Comparable to Ampicillin | [5] |
Note: The data presented is a compilation from various studies on aminothiophene and substituted thiophene derivatives to provide a comparative landscape.
Experimental Protocol: Broth Microdilution for MIC Determination [1][4][6][7]
This method is a gold standard for determining the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)
-
Negative control (medium with solvent)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative. Serially dilute the compounds in the growth medium directly in the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations, and its quantitative nature.
-
Standardized Inoculum: Using a standardized number of microbial cells is crucial for the reproducibility of MIC values.
-
Controls: Positive and negative controls are essential to validate the assay and ensure that any observed inhibition is due to the test compound and not other factors.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening
The structural diversity of aminothiophenes makes them attractive candidates for anticancer drug discovery.[8][9] They have been shown to act through various mechanisms, including the inhibition of kinases and microtubule assembly.[10][11] A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Comparative Data: Cytotoxicity of Thiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | 2-Aminothiophene Derivative | HepG2 (Liver) | Most effective in study | [8] |
| TP 5 | Thiophene Derivative | HepG2 (Liver) | <30.0 (µg/mL) | [12] |
| TP 5 | Thiophene Derivative | SMMC-7721 (Liver) | <30.0 (µg/mL) | [12] |
| BU17 | Tetrahydrobenzo[b]thiophene | A549 (Lung) | Potent antitumor activity | [10] |
| 3b | Fused Thienopyrrole | HepG2 (Liver) | 3.105 | [13] |
| 4c | Fused Pyrrolothienopyrimidine | PC-3 (Prostate) | 3.12 | [13] |
Note: This table presents a selection of data for different thiophene derivatives to illustrate the range of cytotoxic activities observed.
Experimental Protocol: MTT Assay for Cytotoxicity [12][14][15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminothiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Causality Behind Experimental Choices:
-
MTT Assay: It is a widely used, robust, and reliable method for high-throughput screening of cytotoxic compounds.
-
Panel of Cell Lines: Using a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.
-
Dose-Response Curve: Generating a dose-response curve is essential for accurately determining the IC50 value and understanding the potency of the compound.
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 of compounds using the MTT assay.
Enzyme Inhibition Screening
Aminothiophene derivatives have been reported to inhibit various enzymes, including acetylcholinesterase (AChE) and protein kinases, which are important targets in neurodegenerative diseases and cancer, respectively.[16][17]
Comparative Data: Enzyme Inhibitory Activity of Thiophene Derivatives
| Compound ID | Target Enzyme | Inhibition Metric | Reference |
| IIId | Acetylcholinesterase | 60% inhibition | |
| 1 | Atypical Protein Kinase C (aPKCζ) | 30 µM of inhibitor | [16] |
| 4c | VEGFR-2 | IC50 = 0.075 µM | [13] |
| 4c | AKT | IC50 = 4.60 µM | [13] |
| 3b | VEGFR-2 | IC50 = 0.126 µM | [13] |
| 3b | AKT | IC50 = 6.96 µM | [13] |
Note: This table showcases the potential of thiophene derivatives to inhibit different classes of enzymes.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [18][19][20]
This colorimetric assay is a widely used method for screening AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices:
-
Ellman's Method: This assay is sensitive, reliable, and suitable for high-throughput screening.
-
Kinetic Measurement: Measuring the reaction rate provides more accurate information about enzyme inhibition than a single endpoint measurement.
Signaling Pathway: Kinase Inhibition
Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[11]
Caption: Generalized signaling pathway illustrating kinase inhibition by thiophene derivatives.
Conclusion and Future Directions
This guide provides a framework for the systematic biological activity screening of this compound derivatives and related aminothiophenes. The comparative data, while drawn from a broader class of thiophene derivatives, highlights the significant potential of this scaffold in antimicrobial, anticancer, and enzyme inhibitory applications. The detailed experimental protocols offer a practical starting point for researchers entering this field.
Future work should focus on synthesizing and screening a focused library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies on the most potent "hits" will be crucial to identify their specific molecular targets and pathways of action, paving the way for the development of novel and effective therapeutic agents.
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A Comparative Guide to Catalysts for Aminothiophene Coupling Reactions: From Classical Methods to Modern Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the aminothiophene scaffold is a cornerstone of innovation. Its prevalence in a wide array of biologically active compounds, from antiviral to anti-inflammatory agents, underscores the critical need for efficient and versatile synthetic methodologies.[1] This guide provides an in-depth comparative analysis of the primary catalytic systems employed in the synthesis of aminothiophenes, offering insights into their mechanisms, practical applications, and relative performance. We will explore both the classical approach of constructing the aminothiophene ring system and the modern strategies of direct C-N bond formation on a pre-existing thiophene core.
The Two Major Strategic Approaches to Aminothiophene Synthesis
The synthesis of aminothiophenes can be broadly categorized into two strategic approaches:
-
Ring Construction: This approach involves the de novo synthesis of the aminothiophene ring from acyclic precursors. The most prominent example is the Gewald reaction, a multi-component reaction that assembles the ring system in a single pot.
-
C-N Cross-Coupling: This strategy focuses on the formation of a carbon-nitrogen bond on a pre-functionalized thiophene ring, typically a halothiophene. This is where modern transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, play a pivotal role.
This guide will dissect and compare the catalytic systems central to these strategies, providing a framework for selecting the optimal method for a given synthetic challenge.
Part 1: Ring-Forming Reactions - The Gewald Synthesis and its Catalytic Variants
The Gewald reaction, first reported in the 1960s, remains a highly utilized method for the synthesis of 2-aminothiophenes.[2] It is a one-pot condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[3]
The Mechanism: A Symphony of Condensation and Cyclization
The elegance of the Gewald reaction lies in its convergent nature. The generally accepted mechanism proceeds through two key stages:[4][5]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4]
-
Sulfur Addition and Ring Closure: The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene.[5]
Caption: Simplified mechanism of the Gewald reaction.
Catalytic Landscape of the Gewald Reaction
While the Gewald reaction can proceed with simple amine bases, the quest for milder conditions, improved yields, and broader substrate scope has led to the exploration of various catalysts.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Organocatalysts | L-proline, Morpholine | 60-80 °C, DMF or EtOH | Low cost, low toxicity, readily available.[6] | Moderate yields with some substrates. |
| Homogeneous Metal Catalysts | ZnFe₂O₄ nanoparticles, MgO-CeO₂ nanocomposite | 100 °C, solvent-free or high-boiling solvent | High yields, can be more active.[1] | Metal contamination of product, catalyst recovery can be difficult. |
| Heterogeneous Catalysts | ZnO/nanoclinoptilolite | 100 °C, solvent-free | Catalyst can be recovered and reused, simplified workup.[1] | Can require higher temperatures, potential for leaching. |
| Non-Catalytic (Energy Input) | Ultrasound, Microwave irradiation | 70 °C (ultrasound), up to 150 °C (microwave) | Rapid reaction times, improved yields.[3][7] | Requires specialized equipment. |
Part 2: C-N Cross-Coupling Reactions - Functionalizing the Thiophene Core
For the synthesis of N-substituted aminothiophenes, particularly secondary and tertiary amines, C-N cross-coupling reactions are the methods of choice. These reactions involve the coupling of an amine with a halothiophene, catalyzed by a transition metal complex.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[8] Its application to the synthesis of aminothiophenes allows for a broad range of amines to be coupled with chloro-, bromo-, or iodothiophenes.[9][10]
The Catalytic Cycle: An Elegant Dance of Oxidation and Reduction
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving:[11]
-
Oxidative Addition: A Pd(0) species reacts with the halothiophene to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminothiophene product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Buchwald-Hartwig Couplings:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand: The choice of phosphine ligand is critical and dictates the reaction's efficiency and scope. Bulky, electron-rich ligands such as Xantphos, BINAP, and DPPF are often employed.[10][11]
-
Base: A strong, non-nucleophilic base is required, with Cs₂CO₃, K₃PO₄, and NaOtBu being frequently used.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that predates palladium-catalyzed methods.[12] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its utility.[13]
Mechanism and Modern Improvements
The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and reductive elimination.[14]
The introduction of ligands, most notably amino acids like L-proline, has been a major advancement, allowing for milder reaction temperatures and lower catalyst loadings.[15][16]
Nickel-Catalyzed C-N Coupling: A Sustainable Alternative
With the increasing focus on sustainable chemistry, nickel catalysis has emerged as a promising alternative to palladium-based systems due to the higher abundance and lower cost of nickel.[17][18] Nickel-catalyzed C-N cross-coupling reactions often follow a similar catalytic cycle to palladium but can exhibit different reactivity and substrate scope. While still less developed for aminothiophene synthesis compared to palladium, nickel catalysis represents a significant area for future research and application.[19][20]
Comparative Analysis of C-N Cross-Coupling Catalysts
| Feature | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann | Nickel-Catalyzed Coupling |
| Catalyst Cost | High | Low | Low |
| Reaction Conditions | Generally mild (RT to 120 °C) | Often requires higher temperatures (>100 °C), though modern methods are milder. | Variable, can be mild. |
| Substrate Scope | Very broad for both amine and halothiophene. Tolerates a wide range of functional groups.[8] | Good for N-arylation of heterocycles. Can be sensitive to sterically hindered substrates.[15] | Promising, but less explored for aminothiophenes. |
| Ligands | Requires specialized, often expensive, phosphine ligands.[11] | Often uses simple, inexpensive ligands like L-proline.[16] | A variety of ligands are being developed. |
| Toxicity | Palladium has relatively low toxicity. | Copper has moderate toxicity. | Nickel has higher toxicity concerns. |
Experimental Protocols
Representative Protocol for Gewald Reaction using L-proline
Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a 50 mL round-bottom flask, add cyclohexanone (1.0 g, 10.2 mmol), malononitrile (0.67 g, 10.2 mmol), elemental sulfur (0.33 g, 10.2 mmol), and L-proline (0.12 g, 1.02 mmol, 10 mol%).[6]
-
Add N,N-dimethylformamide (DMF, 15 mL) as the solvent.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford the desired 2-aminothiophene.
Representative Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
Synthesis of N-phenyl-3-aminothiophene
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and Cs₂CO₃ (456 mg, 1.4 mmol).[10]
-
Seal the tube with a septum, and purge with argon for 15 minutes.
-
Add 3-bromothiophene (163 mg, 1.0 mmol), aniline (102 mg, 1.1 mmol), and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the N-phenyl-3-aminothiophene.
Caption: General experimental workflows for the Gewald and Buchwald-Hartwig reactions.
Conclusion and Future Outlook
The synthesis of aminothiophenes is a mature field with a diverse toolkit of catalytic methods. For the construction of the 2-aminothiophene core, the Gewald reaction and its many catalytic improvements offer an efficient and atom-economical route. When N-functionalization is the goal, palladium-catalyzed Buchwald-Hartwig amination provides a versatile and high-yielding strategy, while copper-catalyzed Ullmann-type reactions offer a more cost-effective, albeit sometimes more demanding, alternative.
The future of aminothiophene synthesis will likely focus on the development of more sustainable and efficient catalytic systems. The continued exploration of nickel and other earth-abundant metal catalysts is a key area of research. Furthermore, the application of novel technologies such as flow chemistry and photocatalysis holds the potential to further enhance the efficiency, safety, and scalability of these important transformations. By understanding the strengths and limitations of each catalytic approach, researchers can make informed decisions to accelerate the discovery and development of novel aminothiophene-based molecules.
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A Comparative Guide to the Synthesis of 3-Aminothiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 3-aminothiophene scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. Its versatile structure allows for diverse substitutions, making it a critical building block in medicinal chemistry and materials science. This guide provides an in-depth comparison of alternative synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic strategy.
The Enduring Workhorse: The Gewald Reaction
The Gewald reaction, a multi-component condensation, is arguably the most well-known and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] While not a direct route to 3-aminothiophenes, its prominence and the wealth of available literature warrant its discussion as a foundational concept in thiophene synthesis.
Mechanism and Rationale
The reaction proceeds in a one-pot fashion, combining a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][3] The generally accepted mechanism involves three key stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene compound forms an α,β-unsaturated nitrile intermediate.[3][4]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[3]
-
Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization yields the final 2-aminothiophene product.[1][4]
The choice of base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for catalyzing the initial condensation.[3] Gentle heating is often employed to enhance the reactivity of sulfur.[3]
Advantages and Limitations
The primary advantages of the Gewald reaction are its operational simplicity, the ready availability of starting materials, and the ability to generate a high degree of substitution in a single step.[5][6] However, a significant limitation is its inherent regioselectivity, almost exclusively producing 2-aminothiophenes. Synthesizing 3-aminothiophenes via this method is not straightforward and requires significant modification or different starting materials.[4]
The Fiesselmann Thiophene Synthesis: A More Direct Approach
The Fiesselmann synthesis offers a more direct, albeit less common, pathway to substituted thiophenes, including 3-aminothiophene derivatives.[7] This method involves the reaction of thioglycolic acid derivatives with various carbonyl compounds.
Mechanism and Key Variants
A key variation of the Fiesselmann synthesis that yields 3-aminothiophenes involves the cyclization of thioglycolate esters with β-halovinylnitriles.[8] This approach is particularly effective for aromatic and heteroaromatic systems where the halogen and nitrile groups are positioned ortho to each other. The mechanism is thought to proceed via a nucleophilic aromatic substitution, which is facilitated by an electron-deficient aromatic system.[8] Another variation utilizes α,β-acetylenic nitriles as starting materials, which upon reaction with a thioglycolic acid ester in the presence of a base, can cyclize to form 3-aminothiophenes.[7]
Comparative Performance
Modern Strategies: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of thiophene rings is no exception. Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful methods for the synthesis of aminothiophenes, offering high efficiency and functional group tolerance.[9][10]
Palladium-Catalyzed Amination
Palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, can be employed to construct C-N bonds on a pre-existing thiophene ring. This method typically involves the reaction of a halothiophene with an amine in the presence of a palladium catalyst and a suitable ligand.[9][11] While this is not a de novo synthesis of the thiophene ring itself, it is a highly effective strategy for introducing an amino group at the 3-position of a functionalized thiophene precursor. Recent advancements have also demonstrated palladium-catalyzed direct C-H arylation of 3-substituted thiophenes, providing a pathway to further functionalize the scaffold.[12]
Copper-Catalyzed Cross-Coupling
Copper-catalyzed N-arylation offers a more cost-effective alternative to palladium-based systems for the synthesis of N-substituted aminothiophenes.[10] These reactions often utilize copper(I) salts, such as CuI, in the presence of a ligand like L-proline.[10] This methodology has been successfully applied to the N-arylation of methyl 3-aminobenzothiophene-2-carboxylate with a variety of (hetero)aryl iodides, affording the desired products in moderate to high yields.[10]
Workflow for Transition-Metal Catalyzed Aminothiophene Synthesis
Caption: General workflow for transition-metal catalyzed synthesis of 3-aminothiophenes.
The Power of Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[13] These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[14]
Ugi and Passerini Reactions
While not directly yielding thiophenes, the Ugi and Passerini reactions are cornerstone MCRs that can be adapted for the synthesis of highly functionalized, peptide-like scaffolds.[15][16] The Ugi four-component reaction (Ugi-4CR) involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[17] The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide.[16] These reactions can be ingeniously employed to construct complex molecules that may contain a pre-formed thiophene moiety, or the products can be further elaborated to form thiophene-containing structures.
Three-Component Synthesis of 3-Aminothiophenes
More direct MCR approaches to 3-aminothiophenes have also been developed. For instance, a three-component reaction involving 2-bromo-2-chloro-3-arylpropanenitriles, prepared via a Meerwein reaction, with substituted thioglycolates can afford substituted 3-aminothiophenes.[18]
Conceptual MCR Pathway
Caption: Conceptual workflow of a multi-component reaction for 3-aminothiophene synthesis.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Yields | Advantages | Limitations | Primary Product |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Good to Excellent | One-pot, high substitution, readily available starting materials. | Primarily yields 2-aminothiophenes, not 3-aminothiophenes directly. | 2-Aminothiophene |
| Fiesselmann Synthesis | Thioglycolic acid derivative, β-halovinylnitrile or α,β-acetylenic nitrile | Moderate to Good | Direct route to 3-aminothiophenes, tolerates various functional groups. | Less commonly used, may require synthesis of specialized starting materials. | 3-Aminothiophene |
| Transition-Metal Catalysis | Halothiophene, Amine (Pd); Aminothiophene, Aryl Halide (Cu) | Good to Excellent | High efficiency, excellent functional group tolerance, broad scope. | Requires pre-functionalized thiophene, catalyst cost (Pd). | Functionalized 3-Aminothiophene |
| Multi-Component Reactions | Varies (e.g., nitrile, thioglycolate, etc.) | Moderate to Good | High atom economy, operational simplicity, rapid generation of diversity. | Can require complex starting materials, optimization may be needed. | Highly Substituted 3-Aminothiophene |
Choosing the Right Synthetic Pathway
The optimal synthetic route to a desired 3-aminothiophene scaffold depends on several factors:
-
Desired Substitution Pattern: For highly substituted 2-aminothiophenes that can be subsequently modified, the Gewald reaction is an excellent starting point. For direct access to the 3-amino functionality, the Fiesselmann synthesis or a tailored MCR may be more appropriate.
-
Availability of Starting Materials: The Gewald reaction utilizes simple, commercially available starting materials. The Fiesselmann and some MCRs may require the synthesis of more complex precursors.
-
Functional Group Tolerance: Transition-metal catalyzed methods generally offer the highest degree of functional group tolerance, making them suitable for late-stage functionalization in complex molecule synthesis.
-
Scalability and Cost: For large-scale synthesis, the cost of reagents and catalysts is a major consideration. Copper-catalyzed methods are generally more cost-effective than their palladium counterparts. The Gewald reaction , being a one-pot process with inexpensive starting materials, is also highly scalable.
Representative Experimental Protocols
General Protocol for Gewald Synthesis of a 2-Aminothiophene
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
General Procedure for Copper-Catalyzed N-Arylation of a 3-Aminobenzothiophene
Adapted from a procedure for the synthesis of N-substituted methyl 3-amino-1-benzothiophene-2-carboxylates.[10]
-
To an oven-dried reaction tube, add methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 equiv), the aryl iodide (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and Cs2CO3 (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
The synthesis of 3-aminothiophene scaffolds can be achieved through a variety of methodologies, each with its own set of advantages and limitations. While classical methods like the Gewald and Fiesselmann reactions remain valuable, modern transition-metal-catalyzed and multi-component strategies offer enhanced efficiency, broader substrate scope, and greater control over molecular complexity. A thorough understanding of these alternative routes empowers researchers to make informed decisions and design optimal synthetic plans for accessing these important heterocyclic building blocks.
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A Senior Application Scientist's Guide to Thiophene Synthesis: A Cost-Benefit Analysis
Introduction: The Enduring Value of the Thiophene Ring
The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have cemented its role in a multitude of FDA-approved drugs, including blockbuster anticoagulants like Clopidogrel and antipsychotics such as Olanzapine.[1] Beyond pharmaceuticals, thiophene derivatives are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs).[2]
Given its significance, the efficient and economical synthesis of functionalized thiophenes is a critical task for researchers in both academic and industrial settings. The choice of synthetic methodology can dramatically impact project timelines, cost, scalability, and environmental footprint. This guide provides an in-depth cost-benefit analysis of the most prominent classical thiophene syntheses—Paal-Knorr, Gewald, and Fiesselmann—offering the practical insights and experimental data necessary for informed decision-making in the laboratory and beyond.
The Paal-Knorr Thiophene Synthesis
First reported in 1884, the Paal-Knorr synthesis is a robust and enduring method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3][4] The reaction relies on a sulfurizing agent, which acts to both introduce the sulfur heteroatom and drive the cyclization via dehydration.[5]
Reaction Mechanism and Workflow
The reaction proceeds by the conversion of the 1,4-dicarbonyl compound's carbonyl groups into thiocarbonyls using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4] This is followed by tautomerization to an enethiol, intramolecular cyclization, and subsequent dehydration to yield the aromatic thiophene ring.[6][7]
Cost-Benefit Analysis: Paal-Knorr Synthesis
| Factor | Analysis |
| Reagent Cost | Moderate to High. The primary cost driver is the sulfurizing agent. Phosphorus pentasulfide (P₄S₁₀) is generally less expensive than Lawesson's reagent.[3] The 1,4-dicarbonyl starting materials can also be costly or require multi-step synthesis, adding to the overall expense.[4] |
| Reaction Conditions | Harsh. The reaction typically requires high temperatures (reflux in toluene or xylene) for extended periods.[4][8] These energy-intensive conditions can limit the functional group tolerance of the substrates. |
| Typical Yields | Variable (25-70%). Yields are highly dependent on the substrate and the specific sulfurizing agent used. For example, the reaction of acetonylacetone with P₄S₁₀ can yield 2,5-dimethylthiophene at around 70%, while more complex substrates may give lower yields.[6] |
| Scalability | Challenging. The exothermic nature of the reaction upon addition of the sulfurizing agent and the evolution of highly toxic hydrogen sulfide (H₂S) gas pose significant safety and engineering challenges for large-scale production.[9][10] Containment and scrubbing systems are mandatory. |
| Atom Economy | Poor. The use of P₄S₁₀ or Lawesson's reagent results in the formation of significant phosphorus-based byproducts. For a typical reaction forming 2,5-dimethylthiophene from 2,5-hexanedione and P₄S₁₀, the atom economy is often below 50%.[11] |
| Safety & Environment | Significant Hazards. The generation of toxic and flammable H₂S gas is a major drawback.[9] The reaction also generates phosphate waste, and the use of high-boiling point aromatic solvents adds to the environmental burden. |
Detailed Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a certified fume hood with appropriate personal protective equipment.
-
Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-hexanedione (11.4 g, 0.1 mol) and 200 mL of anhydrous toluene.
-
Reagent Addition: While stirring under a nitrogen atmosphere, carefully add phosphorus pentasulfide (P₄S₁₀) (11.1 g, 0.025 mol) portion-wise over 30 minutes. The addition is exothermic and will cause the solvent to warm. The off-gas should be vented through a scrubber containing a bleach solution to neutralize the evolved H₂S.
-
Reaction: Heat the resulting suspension to reflux (approx. 110 °C) and maintain for 2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the mixture to room temperature and slowly pour it over 200 g of crushed ice in a large beaker. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 100 mL of water, 100 mL of 10% sodium bicarbonate solution, and 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield 2,5-dimethylthiophene as a colorless liquid. (Typical yield: ~7.9 g, 70%).
The Gewald Aminothiophene Synthesis
The Gewald reaction, a multicomponent condensation, is arguably the most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes.[3][12] It combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[13]
Reaction Mechanism and Workflow
The mechanism begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[14] The resulting α,β-unsaturated nitrile is then attacked at the α-carbon by a sulfur species, followed by an intramolecular cyclization where the sulfur attacks the cyano group. Tautomerization then yields the final 2-aminothiophene product.[15]
Cost-Benefit Analysis: Gewald Synthesis
| Factor | Analysis |
| Reagent Cost | Low. The starting materials—ketones/aldehydes, activated nitriles (like ethyl cyanoacetate), and elemental sulfur—are inexpensive and readily available bulk chemicals. The use of a simple amine base (e.g., morpholine, triethylamine) also contributes to the low cost.[16] |
| Reaction Conditions | Mild to Moderate. The reaction is often run at moderate temperatures (40-80 °C) in solvents like ethanol or DMF.[15] Microwave-assisted protocols can significantly reduce reaction times from hours to minutes.[13] |
| Typical Yields | Good to Excellent (40-95%). The Gewald reaction is known for its high efficiency across a broad range of substrates, with many examples reporting yields well above 70%.[14][15][16] |
| Scalability | Good. The use of low-cost reagents and generally mild conditions makes this reaction highly amenable to industrial scale-up. The multicomponent, one-pot nature simplifies the process, reducing capital and operational costs.[16] |
| Atom Economy | Good. For the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from butanone, ethyl cyanoacetate, and sulfur, the primary byproduct is water, leading to a high atom economy, often exceeding 80%.[11] |
| Safety & Environment | Relatively Green. Elemental sulfur has low toxicity.[14] The reaction avoids highly toxic reagents or byproducts like H₂S. The development of protocols using greener solvents like water or solvent-free conditions further enhances its environmental profile.[14] |
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and 50 mL of ethanol.
-
Reagent Addition: Add elemental sulfur (3.2 g, 0.1 mol) to the mixture. To this stirred suspension, add morpholine (8.7 g, 0.1 mol) dropwise over 10 minutes.
-
Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The reaction mixture will become homogeneous and then a precipitate may form. Monitor the reaction's completion by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with 50 mL of cold ethanol.
-
Purification: The collected solid is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid. (Typical yield: ~20.3 g, 90%).[15]
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[17][18] The classic approach involves the reaction of α,β-acetylenic esters with esters of thioglycolic acid in the presence of a base.[6] The methodology has been expanded to include other starting materials like β-halo-α,β-unsaturated carbonyls.[19]
Reaction Mechanism
The reaction is initiated by the base-catalyzed Michael addition of the thioglycolate to the α,β-acetylenic ester.[17][18] This is followed by a second Michael addition. The key cyclization step is a Dieckmann condensation, which forms the five-membered ring. Subsequent elimination and tautomerization yield the aromatic 3-hydroxythiophene product.[18]
Cost-Benefit Analysis: Fiesselmann Synthesis
| Factor | Analysis |
| Reagent Cost | Moderate. Thioglycolic acid esters are relatively inexpensive. The cost is primarily determined by the α,β-acetylenic ester, which may require a separate synthetic step (e.g., via Sonogashira coupling), increasing overall cost and complexity. |
| Reaction Conditions | Mild. The reaction is typically run at or slightly above room temperature using a common base like sodium methoxide in an alcohol solvent.[18] These conditions allow for good functional group tolerance. |
| Typical Yields | Good. Yields for the Fiesselmann synthesis are generally good, often in the 60-90% range, depending on the specific substrates used.[19] |
| Scalability | Moderate. The reaction does not produce highly toxic byproducts, making it more scalable than the Paal-Knorr synthesis. However, the potential need to synthesize the acetylenic starting material on a large scale can be a limiting factor. |
| Atom Economy | Moderate to Good. The reaction involves a condensation, with the formal elimination of an alcohol molecule. While not a pure addition reaction, it avoids the use of heavy, non-incorporated reagents, leading to better atom economy than the Paal-Knorr method.[11] |
| Safety & Environment | Favorable. The reaction uses standard organic reagents and solvents under mild conditions. It avoids the use of heavy metals or the generation of highly toxic waste, making it a relatively safe and environmentally benign option. |
Detailed Experimental Protocol: Synthesis of a 3-Hydroxy-2-thiophenecarboxylate
Disclaimer: This protocol is a generalized example and should be adapted and performed by qualified chemists.
-
Preparation: A solution of sodium methoxide is prepared by carefully adding sodium metal (2.3 g, 0.1 mol) to 100 mL of anhydrous methanol under a nitrogen atmosphere in a flask equipped with a dropping funnel and magnetic stirrer, cooled in an ice bath.
-
Reagent Addition: To the cooled sodium methoxide solution, add methyl thioglycolate (10.6 g, 0.1 mol) dropwise. After the addition is complete, add the α,β-acetylenic ester (e.g., methyl propiolate, 8.4 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold methanol.
-
Purification: Dry the product under vacuum. Recrystallization from a suitable solvent like methanol or ethanol can be performed if necessary to obtain the pure 3-hydroxythiophene derivative.
Comparative Summary and Future Outlook
| Methodology | Key Advantage | Key Disadvantage | Best For... |
| Paal-Knorr | Simple starting materials (if available) | Harsh conditions, poor atom economy, H₂S gas evolution | Simple, robust, alkyl-substituted thiophenes where functional group tolerance is not required. |
| Gewald | High yields, low-cost reagents, high atom economy, one-pot | Limited to 2-aminothiophenes | Large-scale production and library synthesis of highly functionalized 2-aminothiophenes for drug discovery. |
| Fiesselmann | Mild conditions, good functional group tolerance | Starting materials can be complex/costly | Synthesis of specific 3-hydroxythiophene scaffolds, which are valuable pharmaceutical intermediates. |
The field of chemical synthesis is continually evolving, driven by the principles of green chemistry.[13] While these classical methods remain foundational, modern approaches are gaining traction. Microwave-assisted protocols for both Paal-Knorr and Gewald reactions can drastically cut reaction times and improve yields.[13][17] Furthermore, the development of catalytic and solvent-free methods continues to reduce the environmental impact and cost of thiophene synthesis.[1][16]
For the modern researcher, the choice of method is a strategic one. The Gewald reaction stands out for its efficiency, cost-effectiveness, and scalability, making it a workhorse for producing the valuable 2-aminothiophene scaffold. The Paal-Knorr and Fiesselmann syntheses, while having more significant drawbacks, remain indispensable tools for accessing specific substitution patterns that are otherwise difficult to obtain. A thorough understanding of the cost-benefit profile of each method is therefore essential for the efficient and sustainable production of these vital heterocyclic compounds.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Methylthiophen-3-amine Hydrochloride
As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked with a commitment to safety and environmental stewardship. Handling novel compounds like 5-Methylthiophen-3-amine hydrochloride requires not just procedural knowledge, but a deep understanding of the chemical's nature and the causality behind each safety protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. Our goal is to empower you with field-proven insights that make safety a self-validating system within your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Proper disposal begins with a thorough understanding of the risks. This compound, like many amine salts and thiophene-containing compounds, presents several hazards that dictate its handling and disposal pathway.
The primary hazards are associated with its potential for irritation and toxicity.[1] The hydrochloride salt form can make it particularly irritating to mucous membranes and the respiratory tract. From a chemical standpoint, the thiophene ring itself is a "structural alert" in toxicology.[2] Cytochrome P450 enzymes in the body can metabolize thiophene rings to form highly reactive intermediates like S-oxides and epoxides.[2][3] These reactive metabolites are often implicated in drug-induced toxicity, which underscores the importance of preventing exposure.[2][3]
Based on aggregated data for the closely related compound Thiophen-3-amine hydrochloride, the following hazard classifications should be assumed.[1]
| Hazard Class | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Before handling the compound for any purpose, including disposal, the following safety measures are mandatory to minimize exposure risks.
Engineering Controls: All handling of this compound, whether in solid or solution form, must be conducted in a well-ventilated area.[4]
-
Primary Control: A certified chemical fume hood is the required primary engineering control.
-
Emergency Readiness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5]
Personal Protective Equipment (PPE): The selection of PPE is your first line of defense. The following table details the minimum required PPE based on established guidelines for handling hazardous amines and irritant chemicals.[6][7]
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles.[4] | Protects against splashes and airborne dust, preventing serious eye irritation or damage.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[4] |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH-approved).[4] | Required to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][8] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Waste Segregation and Collection: The First Step to Proper Disposal
Effective disposal is impossible without meticulous segregation at the point of generation. Under no circumstances should this chemical be disposed of down the drain.[4][9]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[10][11] For solid waste, a wide-mouth polyethylene or glass container with a screw cap is ideal. Ensure the container is not reactive with amines or acids.[11]
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[11]
-
Segregation:
-
Solid Waste: Collect unreacted chemical, residues, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) directly into the designated solid waste container.[5]
-
Contaminated Labware: Disposable items like pipette tips and gloves should be placed in a separate, sealed bag within the hazardous waste container. Non-disposable glassware must be decontaminated before washing.
-
Liquid Waste: If the compound is in solution, it must be collected in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be under the control of lab personnel, away from drains, and in a location that minimizes the risk of spills.[9][11]
Step-by-Step Disposal Procedure: From Lab Bench to Final Disposition
The required method for the final disposal of this compound is through a licensed hazardous waste management service, typically involving chemical incineration.[4] The high-temperature incineration, equipped with afterburners and scrubbers, ensures the complete destruction of the organic molecule, preventing its release into the environment.[4]
The following workflow outlines the procedural steps from waste generation to its final, compliant disposal.
Caption: Disposal Decision Workflow for this compound.
Operational Steps:
-
Waste Characterization: As established in Section 1, this compound must be managed as a hazardous waste.
-
Containment and Labeling: Follow the protocol detailed in Section 3 for waste segregation and collection. Ensure the container cap is securely fastened when not in use.[10]
-
Arrange for Disposal: Do not attempt to neutralize or treat the chemical waste yourself. The next step is to contact your institution's Environmental Health & Safety (EHS) or equivalent department. They are the designated authority for managing the disposal process.
-
Documentation and Pickup: Follow your EHS office's procedures for requesting a waste pickup. This typically involves completing a hazardous waste manifest or online form. Maintain accurate records of the waste generated.[12][13] Your EHS office will then arrange for a licensed and certified hazardous waste contractor to collect the material for final disposal.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Cleanup (Small, Solid Spill):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Before addressing the spill, don all PPE detailed in Section 2.
-
Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.
-
Collection: Carefully sweep or wipe up the material and place it into your designated hazardous waste container.[4][5] Avoid actions that create dust.
-
Decontamination: After the material is collected, decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.[4]
First Aid Measures: These are immediate actions to be taken while seeking professional medical help. Always show the Safety Data Sheet (SDS) to attending medical personnel.[4]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Regulatory Framework
All disposal activities are governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] For academic institutions, specific regulations under 40 CFR Part 262, Subpart K, may apply.[14] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety and exposure limits.[15] Your institution's EHS department is responsible for interpreting these federal and state laws and creating the specific protocols you must follow. Adherence to your local EHS guidelines is the most direct path to compliance.
References
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Occupational Safety and Health Administration (OSHA). (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual - Hazardous Waste. Retrieved from [Link]
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Valaskova, L., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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PubMed. (2014, August 18). Bioactivation potential of thiophene-containing drugs. Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Alabama Administrative Code. (n.d.). Rule 335-14-2-.04 Lists Of Hazardous Wastes. Retrieved from [Link]
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Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
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American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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Angene Chemical. (2024, November 18). Safety Data Sheet - N-Methyl-N-((5-methylthiophen-2-yl)methyl)furan-2-amine. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 5-Methylthiophen-3-amine hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling 5-Methylthiophen-3-amine hydrochloride (CAS No. 24030-01-1). As your partner in laboratory safety, we aim to build a foundation of trust by offering value that extends beyond the product itself. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety and best practices.
Hazard Identification and Risk Assessment: Understanding the Threat
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification paints a clear picture: this compound is a hazardous substance that can cause significant harm through multiple routes of exposure. The hydrochloride salt form may also contribute to its irritant properties. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Table 1: GHS Hazard Summary for this compound
| Hazard Statement | Classification | Implication for Handling |
| H302 | Acute toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315 | Skin corrosion/irritation (Category 2) | Prevent skin contact. Use appropriate gloves and a lab coat. |
| H319 | Serious eye damage/eye irritation (Category 2) | Protect eyes from splashes. Wear safety glasses or goggles. |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Avoid inhaling dust or vapors. Handle in a well-ventilated area or fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create an effective barrier between you and the chemical.
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves.[1] Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to inspect them for any signs of degradation before and during use. Always use proper glove removal technique to avoid contaminating your skin.[1]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect your street clothes and skin from contamination.
-
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of your workflow. The following protocol is designed to minimize exposure and prevent accidental release.
Preparation and Weighing
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a spatula to transfer the compound and avoid creating dust clouds.
Dissolving and Reactions
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing: Ensure that the reaction vessel is properly sealed to prevent the escape of vapors.
-
Temperature Control: If heating the reaction, do so in a well-controlled manner to avoid sudden boiling or pressure buildup.
Post-Handling
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Chemical Waste: Unused this compound should be disposed of as hazardous chemical waste.[1] It is often recommended to dissolve the material in a combustible solvent and dispose of it through a licensed professional waste disposal service for incineration.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.
Never dispose of this compound down the drain or in the regular trash. [1]
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is a critical component of laboratory safety.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills: In case of a small spill, carefully wipe it up with an inert absorbent material, place it in a sealed container for hazardous waste disposal, and ventilate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram outlines the key steps and decision points.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
